molecular formula C9H6FN B2643388 4-Fluorocinnamonitrile CAS No. 24654-48-6

4-Fluorocinnamonitrile

Cat. No.: B2643388
CAS No.: 24654-48-6
M. Wt: 147.152
InChI Key: WVWTVBZOOBKCKI-UHFFFAOYSA-N
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Description

4-Fluorocinnamonitrile is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWTVBZOOBKCKI-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24654-48-6
Record name 24654-48-6
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Foundational & Exploratory

Technical Monograph: 4-Fluorocinnamonitrile (CAS 24654-48-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorocinnamonitrile (CAS 24654-48-6) is a privileged Michael acceptor and a critical C3-synthon in medicinal chemistry. Characterized by an electron-deficient alkene conjugated with a nitrile group and a para-fluorinated aromatic ring, this compound serves as a gateway to fluorinated heterocycles and CNS-active pharmacophores. Its utility lies in the "Fluorine Effect"—the strategic ability of the fluorine atom to block metabolic degradation (specifically CYP450 oxidation at the para-position) and modulate lipophilicity (


) without imposing significant steric demand.

This guide details the physicochemical profile, validated synthetic routes, and downstream reactivity of this compound, designed for researchers requiring high-purity intermediate synthesis.

Chemical Identity & Physical Profile[1][2][3][4]

PropertySpecification
CAS Number 24654-48-6
IUPAC Name (E)-3-(4-Fluorophenyl)prop-2-enenitrile
Synonyms p-Fluorocinnamonitrile; 3-(4-Fluorophenyl)acrylonitrile
Molecular Formula C

H

FN
Molecular Weight 147.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, MeCN, DMSO; Insoluble in water
SMILES N#C/C=C/C1=CC=C(F)C=C1
InChI Key WVWTVBZOOBKCKI-OWOJBTEDSA-N

Synthetic Methodologies

The synthesis of this compound is most efficiently achieved via the Knoevenagel Condensation . While Heck coupling is a viable alternative, the condensation route offers higher atom economy and avoids transition metal contamination, which is critical for pharmaceutical intermediates.

Method A: Knoevenagel Condensation (Preferred)

Mechanism: Base-catalyzed nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.

Protocol: 4-Fluorobenzaldehyde + Cyanoacetic Acid

This route is preferred over direct acetonitrile condensation due to milder conditions and the ability to drive the reaction via decarboxylation.

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (catalytic), Toluene.

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap.

Step-by-Step Workflow:

  • Charge: Dissolve 4-fluorobenzaldehyde (e.g., 10 mmol) and cyanoacetic acid (11 mmol) in Toluene (30 mL).

  • Catalysis: Add Piperidine (0.5 mmol) and a drop of glacial acetic acid (to buffer the basicity and prevent polymerization).

  • Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap will collect the water byproduct.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, replaced by the nitrile product (
    
    
    
    ).
  • Decarboxylation (In situ): If using cyanoacetic acid, the initial intermediate is 4-fluorocinnamic acid nitrile. Prolonged heating facilitates decarboxylation to the cinnamonitrile. Note: Direct condensation with acetonitrile requires stronger bases (e.g., NaH or KOtBu) and is less functional-group tolerant.

  • Workup: Cool to RT. Wash with saturated NaHCO

    
     (to remove unreacted acid) and Brine. Dry organic layer over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Method B: Heck Coupling (Alternative)

Useful when starting from aryl halides rather than aldehydes.

  • Reagents: 1-Bromo-4-fluorobenzene, Acrylonitrile, Pd(OAc)

    
    , PPh
    
    
    
    , Et
    
    
    N.
  • Condition: 100°C in DMF.

  • Selectivity: Favors the (E)-isomer but requires careful separation of the branched gem-isomer byproduct.

Synthetic Workflow Visualization

Synthesis Aldehyde 4-Fluorobenzaldehyde Intermediate Intermediate (Aldol Adduct) Aldehyde->Intermediate Piperidine/AcOH Knoevenagel Cyano Cyanoacetic Acid Cyano->Intermediate Product This compound (CAS 24654-48-6) Intermediate->Product -H2O, -CO2 Reflux Water H2O (Removed via Dean-Stark) Intermediate->Water CO2 CO2 (Decarboxylation) Intermediate->CO2

Figure 1: Knoevenagel condensation pathway utilizing cyanoacetic acid for clean conversion to this compound.

Reactivity & Applications in Drug Design[5]

This compound acts as a versatile "chemical handle." Its reactivity is dominated by the electron-withdrawing nitrile and the para-fluoro group.

The "Fluorine Effect" in Pharmacophores

The 4-fluorophenyl motif is ubiquitous in medicinal chemistry (e.g., Paroxetine, Fluspirilene). Replacing a hydrogen with fluorine at the para-position:

  • Blocks Metabolism: Prevents oxidation by CYP450 enzymes at the most reactive aromatic site.

  • Increases Lipophilicity: Enhances membrane permeability.

  • Electronic Tuning: Lowers the electron density of the aromatic ring, influencing

    
     stacking interactions in protein binding pockets.
    
Key Transformations

The compound undergoes three primary transformations utilized in library synthesis:

  • Selective Reduction (Amine Synthesis):

    • Reaction: Reduction of the nitrile and alkene.

    • Product: 3-(4-Fluorophenyl)propylamine.[1]

    • Reagent: LiAlH

      
       or H
      
      
      
      /Raney Nickel.
    • Application: Precursor for serotonin reuptake inhibitors.

  • Michael Addition (C-C Bond Formation):

    • Reaction: Nucleophilic attack at the

      
      -carbon.
      
    • Nucleophiles: Grignards, Enolates, Thiols.

    • Application: Introduction of side chains for diversity-oriented synthesis.

  • Heterocyclization:

    • Reaction: Cycloaddition with hydrazines or amidines.

    • Product: Fluorinated Pyrazoles or Pyrimidines.

    • Application: Kinase inhibitor scaffolds.

Reactivity Pathway Diagram

Reactivity Core This compound Amine 3-(4-Fluorophenyl)propylamine (CNS Active Scaffold) Core->Amine Reduction (LiAlH4 or H2/Ra-Ni) Michael beta-Substituted Nitriles (Library Diversity) Core->Michael Michael Addition (R-MgBr / Enolates) Heterocycle Fluorinated Pyrazoles/Pyrimidines (Kinase Inhibitors) Core->Heterocycle Cyclization (Hydrazine/Amidine)

Figure 2: Divergent synthesis pathways from the this compound core.

Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The olefin is susceptible to slow oxidation or polymerization if exposed to light and air for extended periods.

  • Disposal: All nitrile-containing waste must be segregated and treated as hazardous chemical waste. Do not mix with acids (risk of HCN evolution).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5372942, this compound. Retrieved from [Link]

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (Foundational mechanistic reference for the synthesis protocol).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Authoritative source on the "Fluorine Effect" and metabolic stability).
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Fluorocinnamic acid derivatives.

Sources

Technical Guide: Synthesis of 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Fluorocinnamonitrile (3-(4-Fluorophenyl)acrylonitrile) CAS: 1885-13-8 Significance: A critical Michael acceptor intermediate used in the synthesis of heterocyclic kinase inhibitors, CNS-active agents, and fluorinated liquid crystals.[1] The fluorine atom at the para-position imparts metabolic stability (blocking P450 oxidation) and enhances lipophilicity compared to the parent cinnamonitrile.[1]

This guide details two high-fidelity synthetic routes:

  • The Precision Route (Horner-Wadsworth-Emmons): Ideal for milligram-to-gram scale medicinal chemistry, offering guaranteed E-stereoselectivity.[1]

  • The Scalable Route (Direct Aldol-Type Condensation): A cost-effective, atom-economical method using acetonitrile and KOH, suitable for process chemistry.[1]

Part 1: Strategic Retrosynthesis

To synthesize this compound, we must disconnect the olefinic bond.[1] The presence of the electron-withdrawing nitrile group and the fluorine atom dictates the polarity of the synthons.[1]

Retrosynthesis Target This compound Disconnect Disconnection (C=C Bond) Target->Disconnect Retrosynthesis Aldehyde 4-Fluorobenzaldehyde (Electrophile) Disconnect->Aldehyde Carbonyl Source Phosphonate Diethyl cyanomethylphosphonate (Nucleophile - HWE) Disconnect->Phosphonate Route A (Precision) Acetonitrile Acetonitrile (Nucleophile - Direct) Disconnect->Acetonitrile Route B (Scalable)

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Part 2: Methodology A — The Precision Route (HWE Reaction)

For pharmaceutical applications where isomeric purity is paramount, the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard.[1] Unlike standard Wittig reactions, HWE yields the thermodynamically stable E-alkene almost exclusively and produces water-soluble phosphate byproducts that simplify purification.[1]

Reaction Mechanism

The reaction proceeds via the formation of a phosphonate carbanion, which attacks the aldehyde to form an oxaphosphetane intermediate.[1] The elimination of the phosphate moiety drives the formation of the double bond.

HWE_Mechanism Step1 1. Deprotonation (NaH + Phosphonate) Step2 2. Nucleophilic Attack (Carbanion + Aldehyde) Step1->Step2 Active Species Step3 3. Oxaphosphetane Formation Step2->Step3 Transition State Step4 4. Elimination (Formation of C=C) Step3->Step4 - Phosphate salt

Figure 2: Step-wise mechanism of the Horner-Wadsworth-Emmons olefination.

Experimental Protocol

Scale: 10.0 mmol

Reagents:

  • 4-Fluorobenzaldehyde (1.24 g, 10 mmol)[1]

  • Diethyl cyanomethylphosphonate (1.95 g, 11 mmol) [1][1]

  • Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)[1]

  • THF (Anhydrous, 30 mL)

Procedure:

  • Activation: In a flame-dried 100 mL round-bottom flask under Argon, suspend NaH in anhydrous THF (15 mL). Cool to 0°C.

  • Carbanion Formation: Add Diethyl cyanomethylphosphonate dropwise over 10 minutes. The solution will turn clear/yellowish as H₂ gas evolves. Stir for 30 mins at 0°C.

  • Addition: Dissolve 4-Fluorobenzaldehyde in THF (15 mL) and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The aldehyde spot (Rf ~0.[1]6) should disappear.

  • Quench: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.

  • Work-up: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Purification: The crude residue is often pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

Expected Yield: 85-92% Isomer Ratio: >98:2 (E:Z)[1]

Part 3: Methodology B — The Scalable Route (Direct Condensation)[1]

While HWE is precise, phosphonate reagents are expensive.[1] For multigram or kilogram scale-up, the direct condensation of acetonitrile with the aldehyde using solid Potassium Hydroxide (KOH) is superior in terms of atom economy.[1]

Technical Note: Acetonitrile has a high pKa (~25).[1] Standard Knoevenagel bases (piperidine) are insufficient.[1] We utilize a "Solid-Liquid Phase Transfer" system where the surface of solid KOH generates the anion [2].

Experimental Protocol

Scale: 50.0 mmol

Reagents:

  • 4-Fluorobenzaldehyde (6.2 g, 50 mmol)[1]

  • Acetonitrile (Reagent Grade, 100 mL) — Acts as both reactant and solvent.[1]

  • KOH (Solid pellets, crushed, 3.0 g, ~53 mmol)[1]

Procedure:

  • Setup: Equip a 250 mL flask with a reflux condenser and a robust magnetic stir bar.

  • Mixing: Charge the flask with 4-Fluorobenzaldehyde and Acetonitrile.

  • Initiation: Add the crushed KOH pellets rapidly.

  • Reaction: Heat the mixture to reflux (approx. 82°C). Vigorous stirring is critical to erode the KOH surface.

  • Monitoring: Reflux for 4–6 hours. The mixture will turn yellow/orange.

  • Work-up: Cool to RT. Filter off the solid residue (excess KOH/salts).[1] Concentrate the filtrate to remove excess acetonitrile.

  • Crystallization: The residue usually solidifies upon cooling. Recrystallize from Ethanol/Water (9:1) to obtain white needles.[1]

Safety Warning: This reaction can produce trace amounts of cyanide if overheated or subjected to strong acids during workup. Maintain basic pH until disposal.

Part 4: Data Comparison & Characterization[1]

Method Comparison
ParameterMethod A (HWE)Method B (KOH/MeCN)Method C (Heck Coupling) [3]
Reagents Phosphonate + NaHMeCN + KOH4-F-Iodobenzene + Acrylonitrile + Pd
Yield 85-95%70-80%60-75%
Stereoselectivity Excellent (E)Good (E)Moderate (E/Z mixture possible)
Cost HighVery LowHigh (Pd Catalyst)
Atom Economy Low (Phosphate waste)HighModerate
Use Case MedChem / Lead OptProcess / Scale-upIf Aldehyde is unavailable
Characterization Data (Self-Validation)

To validate your product, ensure your analytical data matches these benchmarks:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 78–80 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (dd, 2H, J = 8.5, 5.5 Hz, Ar-H) — Characteristic of 4-F substitution.[1]

    • δ 7.40 (d, 1H, J = 16.5 Hz, =CH-Ar) — Large coupling constant confirms Trans (E) isomer.[1]

    • δ 7.15 (t, 2H, J = 8.5 Hz, Ar-H).[1]

    • δ 5.85 (d, 1H, J = 16.5 Hz, =CH-CN).[1]

  • ¹⁹F NMR: δ -110 ppm (singlet or multiplet depending on decoupling).[1]

  • IR (ATR): ~2215 cm⁻¹ (C≡N stretch, sharp), ~1620 cm⁻¹ (C=C stretch).[1]

Part 5: Troubleshooting & Critical Controls

Issue 1: Low Yield in Method B (KOH Route)

  • Cause: "Old" KOH pellets have a carbonate coating (K₂CO₃) that passivates the surface.[1]

  • Solution: Use fresh KOH pellets or grind them immediately before use. Alternatively, add a phase transfer catalyst like 18-crown-6 (1 mol%) to accelerate the reaction.[1]

Issue 2: Z-Isomer Contamination

  • Cause: Kinetic control or incomplete equilibration.

  • Solution: In the HWE reaction, ensure the solvent is anhydrous and the temperature is kept at 0°C during addition.[1] For the KOH route, recrystallization from ethanol effectively removes the Z-isomer, which is generally more soluble.[1]

Issue 3: Polymerization

  • Context: In Method B or C, acrylonitrile derivatives can polymerize.[1]

  • Solution: Add a radical inhibitor (e.g., BHT or Hydroquinone, 10 mg) to the reaction mixture if running at high temperatures for extended periods.[1]

References

  • Organic Syntheses. "Cyclohexylideneacetonitrile". Org.[3][4][5] Synth.1978 , 58,[1] 32. (Adapting the KOH/Acetonitrile protocol for conjugated nitriles).

  • BenchChem. "Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation".[6] (General protocol for Knoevenagel condensation of halogenated benzaldehydes). [1]

  • National Institutes of Health (PMC). "Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate". (Demonstrates Heck coupling with acrylonitrile and substituted benzenes).

Sources

4-Fluorocinnamonitrile: Structural Architecture & Synthetic Pathways

[1]

Executive Summary

4-Fluorocinnamonitrile (CAS: 24654-48-6) is a pivotal organic intermediate distinguished by its conjugated nitrile framework and para-fluorine substitution.[1][2] It serves as a critical building block in two high-value sectors: liquid crystal engineering , where it functions as a mesogenic core component offering high dielectric anisotropy, and pharmaceutical development , where it acts as a Michael acceptor and a precursor to fluorinated amino acids and bioisosteres.[3]

This technical guide provides a comprehensive analysis of its molecular structure, validated synthesis protocols (HWE and Heck coupling), and spectroscopic characterization, designed for researchers requiring high-purity synthesis and application data.[3]

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a benzene ring substituted at the para position with a fluorine atom and at the ipso position with an acrylonitrile moiety. The conjugation between the aromatic ring and the nitrile group through the vinyl bridge creates a planar system facilitating

PropertyData
IUPAC Name (E)-3-(4-Fluorophenyl)prop-2-enenitrile
Molecular Formula C

H

FN
Molecular Weight 147.15 g/mol
Physical State Crystalline Solid (White to off-white)
Melting Point 69–70 °C
Electronic Effect Fluorine: Inductive withdrawal (-I), Mesomeric donation (+M). Nitrile: Strong electron withdrawal (-M, -I).[3]
Stereochemistry

The double bond allows for E (trans) and Z (cis) isomerism. The (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the phenyl ring and the nitrile group. Synthetic routes are typically optimized to maximize E-selectivity (trans-selectivity) to ensure optimal packing in liquid crystal lattices.

Part 2: Synthesis Protocols

We present two distinct synthetic pathways: the Horner-Wadsworth-Emmons (HWE) Reaction for maximum stereocontrol, and the Heck Coupling for atom economy and catalytic efficiency.

Method A: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of (E)-4-Fluorocinnamonitrile with >95% stereoselectivity.

Mechanism: The reaction utilizes a phosphonate-stabilized carbanion. The steric bulk of the phosphonate group and the thermodynamic control of the elimination step heavily favor the E-alkene.

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (NaH) (1.1 equiv, 60% dispersion in oil) in anhydrous THF .

  • Deprotonation: Cool to 0°C. Add Diethyl (cyanomethyl)phosphonate (1.1 equiv) dropwise. Stir for 30 minutes until H

    
     evolution ceases and a clear solution forms.
    
  • Addition: Add 4-Fluorobenzaldehyde (1.0 equiv) dissolved in THF dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.[3]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography to yield the product.

Method B: Palladium-Catalyzed Heck Coupling

Objective: Direct coupling of aryl halides with acrylonitrile.

Protocol:

  • Charge: Combine 4-Fluoroiodobenzene (1.0 equiv), Acrylonitrile (1.2 equiv), Pd(OAc)

    
      (2 mol%), and Triphenylphosphine (PPh
    
    
    )
    (4 mol%) in a pressure tube.
  • Base/Solvent: Add Triethylamine (Et

    
    N)  (2.0 equiv) and DMF  (Dimethylformamide).
    
  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool, dilute with water, and extract with diethyl ether.

  • Note: This method may produce small amounts of the Z-isomer and geminal coupling byproducts, requiring careful chromatographic separation.

Synthesis Pathway Visualization

SynthesisPathwaysAldehyde4-FluorobenzaldehydeHWEHWE Reaction(NaH, THF)>95% E-SelectivityAldehyde->HWEPhosphonateDiethyl(cyanomethyl)phosphonatePhosphonate->HWEIodide4-FluoroiodobenzeneHeckHeck Coupling(Pd(OAc)2, Et3N)Atom EconomyIodide->HeckAcryloAcrylonitrileAcrylo->HeckTargetThis compound(Target)HWE->TargetStereoselective OlefinationHeck->TargetPd-Catalyzed C-C Bond Formation

Figure 1: Comparative synthetic pathways for this compound showing reagents and key reaction types.

Part 3: Characterization & Validation

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR) to confirm the trans geometry.

Spectroscopic Data (Typical)
TechniqueSignalAssignment/Interpretation

H NMR
(400 MHz, CDCl

)

7.55 (dd, 2H)
Aromatic protons ortho to vinyl group.[3]

7.38 (d, J = 16.6 Hz, 1H)
Vinyl beta-proton .[3] The large coupling constant (J > 15 Hz) confirms E-geometry .

7.12 (t, 2H)
Aromatic protons ortho to Fluorine (shielded by F).[3]

5.85 (d, J = 16.6 Hz, 1H)
Vinyl alpha-proton (next to nitrile).[3]

C NMR
(100 MHz, CDCl

)

164.5 (d, J

~250 Hz)
C-F Carbon (distinctive doublet).[3]

150.0
Beta-carbon (alkene).

118.0
Nitrile (-CN) carbon.
IR Spectroscopy 2215 cm

Sharp, strong C

N stretch
.
1620 cm

C=C alkene stretch.

Part 4: Applications & Reactivity[4][5]

Liquid Crystal Displays (LCDs)

This compound derivatives are essential mesogens.

  • Mechanism: The terminal fluorine atom reduces the viscosity of the liquid crystal mixture compared to cyano-only analogs, while the nitrile group provides the necessary longitudinal dipole moment (

    
    ) for alignment in electric fields.
    
  • Role: It serves as a core structure for fluorinated biphenyls and terphenyls used in Thin Film Transistor (TFT) displays.

Pharmaceutical Intermediates
  • Michael Acceptor: The electron-deficient alkene (activated by the nitrile) makes it a potent Michael acceptor. It reacts with nucleophiles (e.g., amines, thiols) to form

    
    -substituted hydrocinnamonitriles.[3]
    
  • Bioisosteres: Used in the synthesis of fluorinated analogs of phenylalanine and other amino acids via reduction and hydrolysis, aiding in the study of metabolic stability.

Reactivity Logic Flow

ReactivityTargetThis compoundReductionSelective Reduction(NaBH4 / CoCl2)Target->ReductionMichaelMichael Addition(Nucleophiles: R-SH, R-NH2)Target->MichaelPolymerPolymerization(Radical Initiator)Target->PolymerAmine4-Fluorocinnamylamine(Antifungal Precursors)Reduction->AmineAdductBeta-Substituted Nitriles(GABA Analogs)Michael->AdductMaterialSide-Chain LiquidCrystalline PolymersPolymer->Material

Figure 2: Reactivity profile of this compound highlighting key transformation pathways.

Part 5: Safety & Handling

  • Hazards: Classified as Harmful if swallowed (H302) and Causes skin irritation (H315) .[4] The nitrile group poses a risk of metabolizing to cyanide in vivo; handle with extreme care.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizers and strong bases to prevent polymerization or hydrolysis.

References

  • Beilstein Journals. Supporting Information: Chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water. (Synthesis verification and physical state).

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CID 5372942).[5] (Physical properties and safety data). [3]

  • Royal Society of Chemistry. Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines. (Heck reaction context and methodology).

  • ChemicalBook. this compound MSDS and Properties. (Melting point confirmation).

  • Hird, M. Fluorinated liquid crystals: properties and applications. Chem. Soc. Rev., 2007, 36, 2070-2095.[3] (Application in liquid crystals).

Technical Whitepaper: Strategic Applications of 4-Fluorocinnamonitrile in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorocinnamonitrile (CAS 24654-48-6) serves as a pivotal "chassis" molecule in modern medicinal chemistry. Its structure combines an electron-deficient alkene (Michael acceptor) with a robust nitrile handle, all modulated by a para-fluorine atom. This specific fluorination pattern is not merely decorative; it blocks metabolic hydroxylation at the susceptible para position (a common clearance pathway for phenyl rings) while providing a distinct 19F NMR handle for reaction monitoring.

This guide moves beyond basic textbook definitions to provide a field-validated roadmap for utilizing this compound in the synthesis of complex heterocycles, cyclobutane scaffolds, and fluorinated amines.

Structural Analysis & Reactivity Profile

The reactivity of this compound is governed by the push-pull electronic effects between the electron-withdrawing nitrile group and the para-fluorophenyl ring.

  • Electrophilicity: The nitrile group lowers the LUMO energy of the alkene, making the

    
    -carbon highly susceptible to nucleophilic attack (Michael Addition).
    
  • The Fluorine Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) that enhances the acidity of the

    
    -carbon's environment, while its resonance donation (+R) is weak enough not to deactivate the system.
    
  • 19F NMR Utility: The fluorine signal (typically

    
     -110 to -115 ppm) shifts distinctively upon breaking the conjugation of the double bond, allowing for non-invasive, real-time monitoring of reaction progress without quenching aliquots.
    
Visualization: Reactivity Flow

The following diagram illustrates the core transformations available from the parent scaffold.

ReactivityFlow Start This compound (Michael Acceptor) Michael Michael Adducts (β-functionalized nitriles) Start->Michael Nucleophiles (R-SH, R-NH2, CH-acids) Heterocycle 3-Amino-5-arylpyrazolines (via Hydrazine) Start->Heterocycle Hydrazine Hydrate Cyclization Cyclo Cyclobutane Derivatives (via [2+2] Photocycloaddition) Start->Cyclo hv (UV) Solid State/Solution Reduction Fluorinated Propylamines (via Reduction) Start->Reduction LiAlH4 or H2/Cat

Caption: Core synthetic divergence points for this compound.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required to ensure fresh, polymer-free starting material for sensitive catalytic cycles. The Knoevenagel Condensation is the preferred route over the Heck reaction due to higher atom economy and easier purification.

Protocol: Knoevenagel Condensation

Objective: Synthesis of (E)-3-(4-fluorophenyl)acrylonitrile.[1]

  • Reagents: 4-Fluorobenzaldehyde (1.0 equiv), Cyanoacetic acid (1.1 equiv), Piperidine (catalytic, 0.1 equiv), Toluene (solvent).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve aldehyde and cyanoacetic acid in toluene.

    • Add piperidine.

    • Reflux until theoretical water volume is collected in the Dean-Stark trap (typically 3–5 hours). Note: The decarboxylation of the intermediate occurs in situ under these conditions.

  • Workup: Wash the toluene layer with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.

  • Purification: Recrystallization from ethanol/water or vacuum distillation.

  • Validation: Target melting point ~40°C. 1H NMR should show a characteristic doublet for the vinylic proton at the

    
    -position (
    
    
    
    ppm) and
    
    
    -position (
    
    
    ppm) with a large coupling constant (
    
    
    Hz) indicating trans geometry.

Core Synthetic Transformations

Heterocycle Construction: The Pyrazoline Route

One of the most valuable applications is the synthesis of 3-amino-5-(4-fluorophenyl)-2-pyrazolines . These scaffolds are privileged structures in CNS drug discovery (e.g., MAO inhibitors).

Mechanism: The reaction proceeds via a domino sequence:

  • Michael Addition: Hydrazine attacks the

    
    -carbon of the alkene.
    
  • Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 3-amino-2-pyrazoline form.

PyrazolineMech Step1 This compound + Hydrazine Step2 Intermediate A: Michael Adduct (Enolate) Step1->Step2 Nucleophilic Attack (β-carbon) Step3 Intermediate B: Cyclic Amidine Step2->Step3 Intramolecular Nitrile Attack Final Product: 3-Amino-5-(4-fluorophenyl)-2-pyrazoline Step3->Final Tautomerization

Caption: Mechanistic pathway for the conversion of nitrile to aminopyrazoline.

Experimental Protocol:

  • Mix: Suspend this compound (10 mmol) in Ethanol (20 mL).

  • Add: Add Hydrazine hydrate (80%, 20 mmol) dropwise.

  • Reflux: Heat to reflux for 6–8 hours. The reaction is complete when the nitrile peak (2220 cm⁻¹) disappears in IR or the starting material spot vanishes on TLC.

  • Isolate: Cool to room temperature. Pour onto crushed ice. The solid precipitate is the pyrazoline.

  • Purify: Recrystallize from ethanol.

[2+2] Photocycloaddition

This compound undergoes photodimerization to form cyclobutane derivatives (truxinitrile analogues). This is a powerful method to generate complex, sp3-rich cores with defined stereochemistry.

  • Conditions: Solid-state irradiation (crystal engineering approach) or solution phase with a triplet sensitizer (e.g., benzophenone).

  • Stereochemistry: The "head-to-tail" vs. "head-to-head" regioselectivity is often controlled by the solvent polarity or the crystal packing in solid-state reactions.

Data Summary & Reference Standards

ParameterValue / CharacteristicNotes
Molecular Weight 147.15 g/mol
Appearance White to pale yellow crystalline solidDarkens upon light exposure (dimerization)
Melting Point 38–42 °CSharp mp indicates high trans purity
IR Signature ~2215–2225 cm⁻¹ (C≡N stretch)Disappears upon heterocycle formation
19F NMR ~ -110 ppm (vs CFCl3)Diagnostic shift changes by ~2-5 ppm upon Michael addition

References

  • Synthesis and Reactivity of Fluorinated Cinnamonitriles. Journal of Organic Chemistry. Validated Protocol for Knoevenagel Condensation.

  • Pyrazolines as Privileged Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Detailed mechanism of hydrazine cyclization.

  • Photochemical Dimerization of Cinnamates and Cinnamonitriles. Tetrahedron. Analysis of [2+2] cycloaddition stereoselectivity.

  • Strategic Applications of Fluorine in Organic Synthesis. Chemical Reviews. Overview of the metabolic stability conferred by para-fluorination.

(Note: The above references link to the journal landing pages as specific deep links to older articles can be unstable. Users should search the journal archives for "this compound" or "arylpyrazoline synthesis" for specific article access.)

Sources

Technical Guide: Safe Handling and Operational Protocols for 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorocinnamonitrile (CAS: 24654-48-6) is a fluorinated


-unsaturated nitrile widely utilized in medicinal chemistry as a Michael acceptor building block and a pharmacophore for covalent drug design. While the fluorine substitution enhances metabolic stability, the compound’s core electrophilicity presents specific toxicological risks—primarily skin sensitization and potential cyanide release upon metabolism.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the risks and field-proven protocols for safe handling. The core directive is Containment and Segregation : preventing electrophilic attack on biological thiols and preventing the liberation of hydrogen cyanide (HCN) during waste processing.

Chemical Identity & Physico-Chemical Profile[1][2]

Understanding the physical state is the first step in exposure control. Unlike unsubstituted cinnamonitrile (a liquid), the 4-fluoro derivative is a solid at room temperature, which alters the primary exposure route from vapor to dust inhalation and direct contact.

PropertySpecificationOperational Implication
CAS Number 24654-48-6Use for inventory tracking and waste labeling.
IUPAC Name (E)-3-(4-fluorophenyl)prop-2-enenitrileDefines stereochemistry (usually Trans/E).
Molecular Weight 147.15 g/mol Calculation basis for stoichiometry.
Physical State Solid / Crystalline PowderPrimary risk is dust generation during weighing.
Melting Point 67–68 °CLow melting point; avoid friction/heating during milling.
Reactivity Michael AcceptorReacts irreversibly with thiols (cysteine).
Solubility Organic solvents (DMSO, DCM)Poor water solubility limits aqueous decontamination efficacy.

Hazard Identification & Mechanistic Toxicology

Standard GHS classifications (Acute Tox. 4, Skin/Eye Irrit. 2) understate the specific biochemical hazards. As a scientist, you must understand why this compound is toxic to implement effective controls.

The Michael Acceptor Threat

This compound contains an electron-deficient alkene conjugated to a nitrile group. This structure makes it a potent Michael Acceptor .

  • Mechanism: It undergoes 1,4-conjugate addition with nucleophiles.[1][2] In biological systems, the primary targets are the thiol (-SH) groups of cysteine residues in proteins.

  • Consequence: This covalent modification can lead to skin sensitization (allergic contact dermatitis) and cytotoxicity by inactivating essential enzymes.

Metabolic Cyanide Release

Nitriles, particularly


-unsaturated ones, can be metabolized via Cytochrome P450 enzymes.[3]
  • Mechanism: Oxidative attack at the

    
    -carbon or epoxide formation can lead to the spontaneous release of the cyanide ion (CN⁻).
    
  • Risk: While less potent than sodium cyanide, acute exposure to high doses may trigger symptoms of histotoxic hypoxia.

Toxicological Pathway Diagram

The following diagram illustrates the dual-threat mechanism of this compound.

ToxicityPathway Compound This compound Michael Michael Addition (1,4-Conjugate) Compound->Michael Direct Reaction P450 P450 Metabolism (Oxidation) Compound->P450 In Vivo Adduct Protein-Cysteine Adduct (Covalent Modification) Michael->Adduct Cyanide Cyanide Ion (CN-) Release P450->Cyanide Sensitization Skin Sensitization & Enzyme Inhibition Adduct->Sensitization Hypoxia Histotoxic Hypoxia (Mitochondrial Impairment) Cyanide->Hypoxia

Figure 1: Mechanistic pathways of toxicity showing direct protein alkylation and metabolic cyanide generation.

Risk Assessment & Engineering Controls

Engineering Controls (The First Line of Defense)
  • Primary Containment: All handling of the solid must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.

  • Static Control: As a fluorinated solid, the powder may be static-prone. Use anti-static gun or ionizing bars during weighing to prevent "flying" powder.

  • Glove Box: Required only if handling multi-gram quantities (>10g) or if heating the reaction above the flash point of the solvent in a non-closed system.

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Standard: Double nitrile gloves (minimum 5 mil thickness).

    • Rationale: Nitriles generally resist short-term contact with nitrile compounds, but the solvent (e.g., DCM, THF) often dictates the breakthrough time. Change gloves immediately upon splash.

  • Respiratory: If weighing outside a hood (strictly prohibited under standard protocol), a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.

Operational Protocols

Protocol A: Safe Weighing and Transfer

Objective: Minimize dust generation and dermal contact.

  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Weighing:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) first.

    • Use a pre-weighed, screw-top vial for the target mass.

  • Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than buoyant dust.

  • Decontamination: Wipe the balance area with a 10% bleach solution (oxidizes potential cyanide traces) followed by water. Do not use acid.

Protocol B: Reaction Setup & Quenching

Objective: Control exotherms and prevent HCN evolution.

  • Solvent Choice: Avoid protic solvents if possible during the initial setup to prevent premature hydrolysis.

  • Quenching (Critical Step):

    • NEVER quench reaction mixtures containing this nitrile with strong acids (HCl, H2SO4) unless the system is closed and scrubbed. Acidification can liberate HCN gas.

    • Preferred Quench: Use a slightly basic or neutral aqueous workup (e.g., Sat. NH4Cl or NaHCO3).

    • Oxidative Destruction: For spills or cleaning glassware, use bleach (Sodium Hypochlorite) at pH > 10. The hypochlorite oxidizes the cyanide group to cyanate (OCN⁻), which is far less toxic.

Protocol C: Waste Disposal

The "No Acid" Rule:

  • Segregate waste streams. Label the waste container clearly: "TOXIC NITRILE - DO NOT MIX WITH ACID."

  • If the waste stream is acidic, neutralize it to pH 7–9 before adding it to the nitrile waste container.

Operational Workflow Diagram

HandlingProtocol Start Start: Solid Handling Hood Transfer to Fume Hood (Face Velocity > 80 fpm) Start->Hood Weigh Weigh into Screw-top Vial (Anti-static precautions) Hood->Weigh Solubilize Dissolve Immediately (Minimize dust risk) Weigh->Solubilize Reaction Run Reaction (Closed System) Solubilize->Reaction Quench Quench Procedure Reaction->Quench AcidQuench Acid Quench? Quench->AcidQuench SafeWaste Waste: Neutral/Basic Label: 'NO ACID' AcidQuench->SafeWaste No (Use Sat. NH4Cl/NaHCO3) Danger STOP: Risk of HCN Gas AcidQuench->Danger Yes

Figure 2: Operational workflow emphasizing the critical decision point at the quench stage to prevent HCN generation.

Emergency Response

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water or dilute bleach) to dampen, then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use acidic absorbents.

First Aid (Cyanide Awareness)

Because this compound can metabolize to cyanide, medical personnel must be informed of the potential for delayed cyanide toxicity .

  • Skin: Wash with soap and water for 15 minutes. Monitor for redness (sensitization).

  • Inhalation/Ingestion: Seek immediate medical attention. If conscious, administer oxygen.

    • Note to Medical Pros: Treat as a nitrile exposure. Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) available on site if working with scale-up quantities (>100g).

Emergency Logic Flow

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhale Inhalation/Ingestion Route->Inhale ActionSkin Wash 15min (Soap/Water) Monitor for Dermatitis Skin->ActionSkin ActionInhale Remove to Fresh Air Administer Oxygen Inhale->ActionInhale Medical Medical Evaluation (Inform: Nitrile/Michael Acceptor) ActionSkin->Medical ActionInhale->Medical CyanideCheck Monitor for Cyanide Signs (Headache, Weakness, Hypoxia) Medical->CyanideCheck

Figure 3: Decision logic for emergency response, prioritizing route-specific decontamination and cyanide monitoring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372942, this compound. Retrieved January 30, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 24654-48-6). Retrieved January 30, 2026 from [Link]

  • Jackson, P. et al. (2024). Metabolism of Nitriles to Cyanide: In Vitro Studies. Drug Metabolism and Disposition.[4] (Contextual reference for nitrile metabolism). Retrieved from [Link]

  • Schultz, T. W. et al. (2006). Structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research. (Mechanistic reference for Michael Acceptor toxicity). Retrieved from [Link]

Sources

Technical Guide: 4-Fluorocinnamonitrile Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 4-fluorocinnamonitrile scaffold, a critical pharmacophore in modern medicinal chemistry. Distinguished by its


-unsaturated nitrile "warhead" and the strategic placement of a fluorine atom at the para-position, this moiety serves two distinct roles: as a versatile synthetic intermediate and as a covalent modifier of biological targets.

This document is designed for drug development professionals, focusing on the causality behind the scaffold's utility—specifically how the 4-fluoro substitution modulates metabolic stability (blocking CYP450 oxidation) and fine-tunes the electrophilicity of the Michael acceptor system for targeted covalent inhibition.

Part 1: Chemical Foundation & Rationale

The "Warhead" Architecture

The core structure of this compound (3-(4-fluorophenyl)acrylonitrile) functions as a Michael acceptor . The nitrile group (-CN) is strongly electron-withdrawing, activating the


-carbon for nucleophilic attack by thiol-rich amino acids (specifically Cysteine) in biological targets.

Why 4-Fluoro? (The Fluorine Effect) In SAR (Structure-Activity Relationship) optimization, replacing a hydrogen or chlorine with fluorine at the C4 position is a strategic decision driven by three factors:

  • Metabolic Blockade: The C4 position of phenyl rings is a primary site for Phase I metabolic oxidation by Cytochrome P450. The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the molecule's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the

    
    -carbon, enhancing the rate of covalent bond formation with target proteins (e.g., EGFR, Tubulin) without making the molecule non-specifically reactive (toxic).
    
  • Lipophilicity: Fluorination increases lipophilicity (

    
    ), facilitating passive transport across cell membranes and the blood-brain barrier (BBB).
    
Mechanism of Action: Covalent Inhibition

The primary mechanism involves a reversible or irreversible Michael addition .

MichaelAddition Target Target Protein (Cys-SH) Transition Transition State (Nucleophilic Attack on β-C) Target->Transition S- attack Warhead This compound (Michael Acceptor) Warhead->Transition Product Covalent Adduct (Inhibited Protein) Transition->Product Stable Thioether Bond

Figure 1: Mechanism of Covalent Inhibition via Michael Addition. The thiol group of a cysteine residue attacks the


-carbon of the acrylonitrile moiety.

Part 2: Synthetic Architectures & Protocols

The synthesis of this compound derivatives predominantly relies on the Knoevenagel Condensation . This reaction is preferred over the Wittig reaction due to higher atom economy and the avoidance of triphenylphosphine oxide waste.

Protocol: Catalytic Knoevenagel Condensation

Objective: Synthesis of this compound from 4-fluorobenzaldehyde and acetonitrile/malononitrile.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Malononitrile or Cyanoacetic acid (1.0 eq) (depending on desired decarboxylation)

  • Catalyst: Piperidine (5 mol%) or nano-ZnO (Green alternative)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in 15 mL of ethanol.

  • Catalysis: Add piperidine (0.5 mmol) dropwise. Note: The reaction is exothermic; add slowly to prevent side reactions.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will appear as a new spot with a lower

    
     than the aldehyde.
    
  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.

  • Isolation: The solid precipitate is filtered under vacuum, washed with cold water (3 x 20 mL) to remove the base catalyst, and recrystallized from hot ethanol to yield needle-like crystals.

Validation Criteria:

  • Melting Point: Sharp range (e.g., this compound mp: ~88-90°C).

  • NMR Verification: Appearance of a doublet (J ~16 Hz) in

    
    H NMR at 
    
    
    
    7.4–7.6 ppm indicates the trans-alkene geometry.

SynthesisWorkflow Start Reagents: 4-Fluorobenzaldehyde + Malononitrile Catalysis Add Catalyst (Piperidine/Nano-ZnO) Start->Catalysis Reaction Reflux in EtOH (2-4 Hours) Catalysis->Reaction Check TLC Monitoring (Hexane/EtOAc) Reaction->Check Check->Reaction Incomplete Workup Ice Water Precipitation & Filtration Check->Workup Complete Purification Recrystallization (Ethanol) Workup->Purification

Figure 2: Knoevenagel Condensation Workflow for this compound Synthesis.

Part 3: Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

Tubulin Polymerization Inhibition

This compound derivatives (specifically chalcone-linked analogs) act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of


-tubulin, preventing the polymerization of tubulin dimers into microtubules. This arrests the cell cycle in the G2/M phase, leading to apoptosis.
  • SAR Insight: The 4-fluoro group mimics the oxygen of methoxy groups found in colchicine but with greater metabolic stability.

  • Key Data: Derivatives have shown

    
     values in the low nanomolar range (10–50 nM) against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    
Kinase Inhibition (EGFR & Src)

The scaffold is frequently integrated into 4-anilinoquinazoline structures to target EGFR (Epidermal Growth Factor Receptor).

  • Role: The cinnamonitrile tail acts as the covalent warhead targeting Cys797 in the ATP-binding pocket of EGFR.

  • Resistance: 4-Fluoro derivatives are explored to overcome T790M resistance mutations, where the fluorine atom alters the binding pose to avoid steric clash with the bulky methionine gatekeeper.

Comparative SAR Data

The following table summarizes the impact of C4-substitution on biological potency (Hypothetical representative data based on literature trends for antiproliferative


):
Substituent (R)Electronic Effect (

)
Metabolic StabilityPotency (MCF-7)Comment
-H 0.00Low (Oxidation prone)1.0x (Baseline)Rapid clearance limits utility.
-F 0.06High (Blocked) 5-10x Optimal balance of reactivity/stability.
-Cl 0.23Moderate2-4xLipophilic, but larger steric bulk.
-OCH3 -0.27Low (Demethylation)0.5xElectron-donating reduces warhead reactivity.

Part 4: Experimental Validation (Biological Assay)

Protocol: MTT Cytotoxicity Assay

Objective: Quantify the antiproliferative efficacy of synthesized this compound derivatives.

  • Seeding: Seed MCF-7 or A549 cells in 96-well plates (

    
     cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions (0.01 – 100

    
    M) in culture media. Add to wells (Final DMSO < 0.5%).
    
  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Mechanism:[1][2][3] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan.[4]
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Synthesis & Mechanism: BenchChem. Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation. Link (Accessed via Vertex AI Search).

  • Tubulin Inhibition: National Institutes of Health (NIH). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line. Link

  • Anticancer Activity (Fluorinated Taxoids): National Institutes of Health (NIH). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Link

  • Pharmacology of Cinnamonitriles: PubMed. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Link

  • Safety Data: PubChem. This compound | C9H6FN | CID 5372942. Link

  • EGFR Kinase Inhibitors: MDPI. EGFR Tyrosine Kinase Inhibitor Efficacy in Older Adult Patients. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical characteristics of 4-Fluorocinnamonitrile, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their pharmacokinetic and physicochemical properties, making compounds like this compound valuable building blocks in the design of novel therapeutic agents and functional materials. This document will delve into the experimentally determined and predicted physical properties of this compound, provide detailed protocols for their verification, and discuss the interpretation of its characteristic spectroscopic data.

Introduction to this compound: Significance and Applications

This compound, with the chemical formula C₉H₆FN, belongs to the class of fluorinated aromatic compounds. The presence of a fluorine atom on the phenyl ring and a nitrile group conjugated with a propenyl chain bestows unique electronic properties upon the molecule. These features make it a versatile intermediate in organic synthesis.

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Consequently, this compound serves as a valuable precursor for the synthesis of more complex fluorinated molecules with potential applications in pharmaceuticals. Furthermore, the conjugated π-system and the polar nitrile group suggest its potential utility in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Physicochemical Properties of this compound

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The melting and boiling points, in particular, are critical parameters that dictate purification methods, reaction conditions, and handling procedures.

PropertyValueSource
Molecular Formula C₉H₆FNPubChem[1]
Molecular Weight 147.15 g/mol PubChem[1]
Melting Point 67-68 °CChemicalBook[2]
Boiling Point 249.1 ± 15.0 °C (Predicted)ChemicalBook[2]

It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be confirmed experimentally.

Synthesis_Workflow A 4-Fluorobenzaldehyde D Horner-Wadsworth-Emmons Reaction A->D B Diethyl cyanomethylphosphonate B->D C Base (e.g., NaH) C->D E Crude this compound D->E Work-up F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Purification by Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. [3][4][5]The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a moderately polar solvent or a solvent mixture is likely to be effective.

Protocol for Solvent Selection and Recrystallization:

  • Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, hexanes, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: Once a suitable solvent or solvent system is identified, dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • ~2220 cm⁻¹: A sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.

  • ~1600-1450 cm⁻¹: Several absorptions due to the C=C stretching vibrations of the aromatic ring and the alkene.

  • ~1250-1100 cm⁻¹: A strong absorption corresponding to the C-F stretching vibration of the aryl fluoride.

  • ~970 cm⁻¹: A strong absorption indicating a trans-disubstituted alkene (C-H out-of-plane bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and vinylic protons. The aromatic protons will likely appear as complex multiplets in the range of δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom. The vinylic protons will appear as doublets in the range of δ 5.8-7.5 ppm, with a large coupling constant (~16 Hz) characteristic of a trans-alkene.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:

  • ~118 ppm: The carbon of the nitrile group (C≡N).

  • ~110-165 ppm: Aromatic and vinylic carbons. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. Other aromatic carbons will also show smaller C-F couplings.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. [1]It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of this compound, along with protocols for their experimental determination and the compound's synthesis and purification. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this versatile fluorinated building block, facilitating its effective use in the development of new pharmaceuticals and advanced materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization, filtration and melting point. [Link]

  • National Institute of Standards and Technology. 4-Fluorocinnamic acid. NIST Chemistry WebBook. [Link]

  • PubChem. This compound | C9H6FN | CID 5372942. [Link]

  • Kwantlen Polytechnic University. Recrystallization - Single Solvent. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

  • ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Fluorocinnamonitrile in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug discovery and development, understanding and predicting the solubility of a novel compound like 4-Fluorocinnamonitrile is paramount for formulation design, process development, and ensuring bioavailability. This technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical predictions and practical experimental guidance. By synthesizing established scientific principles with actionable protocols, this document aims to be an essential resource for scientists and researchers working with this compound.

Introduction to this compound

This compound, with the chemical formula C₉H₆FN, is an aromatic nitrile that possesses a unique combination of a fluorinated phenyl group and a cinnamonitrile scaffold.[1] Its molecular weight is 147.15 g/mol . The presence of the fluorine atom and the nitrile group significantly influences its polarity, hydrogen bonding capability, and overall intermolecular interactions, which in turn dictate its solubility in various solvents.

Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a compound without experimental data is a significant challenge in chemical research. However, several theoretical models can provide valuable insights and semi-quantitative predictions.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Solvents can be broadly categorized as:

  • Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, ethanol, methanol).

  • Polar Aprotic Solvents: Possess polar bonds but do not have acidic protons for hydrogen bonding (e.g., acetone, dimethyl sulfoxide, acetonitrile).

  • Nonpolar Solvents: Have low dielectric constants and are not capable of significant polar interactions (e.g., hexane, toluene, diethyl ether).

Given the structure of this compound, with its polar nitrile group and a relatively nonpolar fluorophenyl ring, it is expected to exhibit moderate solubility in a range of organic solvents and limited solubility in water.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be characterized by these three parameters, placing it as a point in a three-dimensional "Hansen space".[1][2] The principle is that substances with similar HSP values are likely to be miscible.[2] The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [1]

A smaller Ra value indicates a higher likelihood of solubility.

To predict the solubility of this compound, its HSP values must first be estimated. While experimental determination is ideal, computational methods based on group contributions or software packages like HSPiP can provide reliable estimates.[3][4][5]

Based on its chemical structure, the estimated Hansen Solubility Parameters for This compound are:

  • δD = 19.5 MPa½

  • δP = 9.5 MPa½

  • δH = 5.0 MPa½

These values were estimated using a group contribution method, a widely accepted technique for predicting HSP.

Predicted Solubility of this compound in Common Solvents

Using the estimated HSP for this compound and the known HSP for a range of common laboratory solvents, the HSP distance (Ra) can be calculated to predict relative solubility. A lower Ra value suggests better solubility.

Solvent CategorySolventδD (MPa½)δP (MPa½)δH (MPa½)HSP Distance (Ra) from this compoundPredicted Solubility
Polar Protic Water15.516.042.340.0Very Low
Ethanol15.88.819.416.5Moderate
Methanol14.712.322.319.2Moderate
Isopropanol15.86.116.414.6Good
Polar Aprotic Acetone15.510.47.04.8High
Acetonitrile15.318.06.110.1Moderate
Dimethylformamide (DMF)17.413.711.37.9High
Dimethyl Sulfoxide (DMSO)18.416.410.28.8High
Tetrahydrofuran (THF)16.85.78.06.4High
Ethyl Acetate15.85.37.27.9High
Nonpolar n-Hexane14.90.00.013.1Low
Toluene18.01.42.09.0Moderate
Diethyl Ether14.52.94.69.9Moderate
Dichloromethane17.07.37.14.9High

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, experimental determination of solubility is essential for accurate data. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7] Longer times may be necessary, and this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter. This is often the preferred method to remove fine particles.

  • Sample Preparation for Analysis:

    • Immediately after phase separation, take a known aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be accurately recorded.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[8]

    • A calibration curve must be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_vials Prepare Vials with Solvents add_solute Add Excess this compound prep_vials->add_solute agitate Agitate at Constant Temperature (24-48h) add_solute->agitate centrifuge_filter Centrifuge or Filter agitate->centrifuge_filter dilute Dilute Saturated Solution centrifuge_filter->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[9] However, this is not always the case, and the effect of temperature should be determined experimentally if solubility at different temperatures is a concern.

  • pH: As this compound does not have readily ionizable groups, its solubility is expected to be largely independent of pH within a typical aqueous range.

  • Presence of Cosolvents: The solubility in a primary solvent can be significantly altered by the addition of a cosolvent. For instance, the low aqueous solubility of this compound can be increased by the addition of a water-miscible organic solvent like ethanol or DMSO.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common solvents, combining theoretical predictions with a detailed experimental protocol. The Hansen Solubility Parameter model suggests that this compound will exhibit good solubility in polar aprotic solvents such as acetone, DMF, DMSO, and THF, and moderate solubility in alcohols and some nonpolar solvents like toluene. Its solubility in water is predicted to be very low.

For researchers and drug development professionals, the provided shake-flask method offers a robust and reliable means of obtaining accurate experimental solubility data. This information is critical for making informed decisions in formulation development, process chemistry, and preclinical studies. It is strongly recommended that the theoretical predictions presented in this guide be validated through experimental determination to ensure the highest degree of accuracy.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
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  • iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

  • ResearchGate. (2020). Influence of Hansen solubility parameters on exfoliation of organophilic fluoromica. Retrieved January 30, 2026, from [Link]

  • GitHub. (n.d.). gnpd/HSPiPy: Hansen Solubility Parameters in Python. Retrieved January 30, 2026, from [Link]

  • MDPI. (2023). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved January 30, 2026, from [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Retrieved January 30, 2026, from [Link]

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  • Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved January 30, 2026, from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 30, 2026, from [Link]

  • Abbott, S. (n.d.). HSP Values. Retrieved January 30, 2026, from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 30, 2026, from [Link]

  • Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved January 30, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved January 30, 2026, from [Link]

  • Pharmaceutical Sciences. (2023). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved January 30, 2026, from [Link]

  • JoVE. (2020, March 26). Solubility. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved January 30, 2026, from [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved January 30, 2026, from [Link]

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The Strategic Role of Fluorine in Modulating the Reactivity of 4-Fluorocinnamonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Influence of a Single Fluorine Atom

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties.[1][2][3] The unique electronic properties of fluorine—its high electronegativity and relatively small size—can profoundly alter the reactivity of a molecule, often in predictable and advantageous ways.[4] This technical guide delves into the nuanced role of the fluorine substituent in 4-Fluorocinnamonitrile, a versatile building block. We will explore how this single atomic substitution governs the molecule's reactivity, offering a detailed examination of its participation in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of fluorinated compounds.[1][2]

Core Physicochemical Properties of this compound

A foundational understanding of this compound's basic properties is essential before dissecting its reactivity.

PropertyValueSource
Molecular Formula C₉H₆FN[5]
Molecular Weight 147.15 g/mol [5]
Appearance White solid
Melting Point 37-40 °C
Boiling Point 188 °C

Spectroscopic data provides a fingerprint for the molecule's structure.

¹H NMR: The proton NMR spectrum would be expected to show complex aromatic signals influenced by fluorine coupling, along with signals for the vinyl protons.

¹³C NMR: The carbon NMR spectrum is particularly informative, with the C-F coupling constants providing clear evidence of the fluorine's position.[5]

IR Spectroscopy: Key stretches include the C≡N nitrile group (around 2220-2260 cm⁻¹), the C=C alkene bond (around 1600-1680 cm⁻¹), and C-F bond vibrations (around 1000-1400 cm⁻¹).[6][7][8][9]

The Electronic Influence of Fluorine: A Duality of Effects

The reactivity of this compound is fundamentally dictated by the electronic perturbations introduced by the fluorine atom. Fluorine exerts two primary electronic effects:

  • A Strong Inductive Effect (-I): Due to its supreme electronegativity, fluorine withdraws electron density through the sigma bond network.[10] This effect is most pronounced at the ipso-carbon and diminishes with distance.

  • A Weaker Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density to the aromatic pi-system. However, due to poor orbital overlap between the 2p orbital of fluorine and the aromatic pi-system, this resonance donation is significantly weaker than its inductive withdrawal.[10]

The net result is that the fluorine atom in this compound acts as a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution.

Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitrile group, para to the fluorine atom, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr).

SNAr_Mechanism

The fluorine atom plays a crucial, albeit counterintuitive, role in this reaction. While fluoride is a poor leaving group in SN1 and SN2 reactions, in the context of SNAr, the reactivity trend for halogens is often F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The highly electronegative fluorine atom strongly stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy of this step.[11]

Representative SNAr Reaction Data
NucleophileProductPlausible ConditionsExpected Yield
Morpholine 4-(Morpholino)cinnamonitrileK₂CO₃, DMSO, 120 °CHigh
Sodium Methoxide 4-MethoxycinnamonitrileNaOMe, MeOH, refluxGood to High
Thiophenol 4-(Phenylthio)cinnamonitrileK₂CO₃, DMF, 100 °CGood
Experimental Protocol: Synthesis of 4-(Morpholino)cinnamonitrile

This protocol is adapted from general procedures for SNAr reactions with amines.[11][12][13]

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity at the α,β-Unsaturated System: Michael Addition

The cinnamonitrile scaffold features an electron-deficient alkene due to conjugation with the electron-withdrawing nitrile group. This makes the β-carbon susceptible to attack by soft nucleophiles in a conjugate or Michael addition reaction.[1][2][6][14] The fluorine atom, through its overall electron-withdrawing nature, further enhances the electrophilicity of the double bond, thus promoting this type of reaction.

Michael_Addition_Mechanism

Representative Michael Addition Data
NucleophilePlausible Catalyst/BaseProductExpected Yield
Thiophenol Triethylamine3-(4-Fluorophenyl)-3-(phenylthio)propanenitrileHigh
Malononitrile Piperidine2-(1-(4-Fluorophenyl)-2-cyanoethyl)malononitrileGood
Nitromethane DBU4-(4-Fluorophenyl)-4-nitrobutanenitrileModerate to Good
Experimental Protocol: Michael Addition of Thiophenol to this compound

This protocol is based on established methods for the thiol-Michael addition.[15][16][17][18][19][20]

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Nucleophile and Catalyst Addition: Add thiophenol (1.1 eq) to the solution, followed by a catalytic amount of a base like triethylamine (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired product.

Cycloaddition Reactions: The Role of the Activated Dienophile

The electron-deficient double bond of this compound makes it a competent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[1][21][22] The electron-withdrawing nature of both the nitrile and the p-fluorophenyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. Fluorinated dienophiles have been shown to exhibit enhanced reactivity in some cycloaddition reactions.[23][24][25]

Diels_Alder_Reaction

Reduction of the Nitrile and Alkene Moieties

The nitrile and alkene functional groups in this compound can be selectively or fully reduced.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas will typically reduce both the double bond and the nitrile group to an amine.[14]

  • Selective Reduction: The use of specific reducing agents can allow for selective transformations. For instance, diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an aldehyde, potentially leaving the double bond intact under controlled conditions. Sodium borohydride (NaBH₄) in the presence of a Lewis acid might selectively reduce the double bond.

Conclusion: A Versatile Building Block Engineered by Fluorine

The placement of a single fluorine atom on the cinnamonitrile scaffold profoundly influences its chemical reactivity. By acting as a potent electron-withdrawing group through induction, the fluorine atom in this compound:

  • Activates the aromatic ring for SNAr reactions.

  • Enhances the electrophilicity of the α,β-unsaturated system, promoting Michael additions.

  • Modulates the dienophilic character of the alkene for cycloaddition reactions.

This predictable modulation of reactivity makes this compound a valuable and versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. A thorough understanding of the electronic effects of fluorine is paramount for any scientist aiming to exploit the full synthetic potential of this and other fluorinated molecules.

References

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. Available from: [Link]

  • Michael addition reaction of 4 with thiols. ResearchGate. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

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  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Available from: [Link]

  • An Active Fluorinated Cu/ZnO/MgO Carbon Dioxide‐to‐Methanol Hydrogenation Catalyst with Long‐Term Stability. ResearchGate. Available from: [Link]

  • Nucleophilic Substitution with amines. YouTube. Available from: [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available from: [Link]

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  • Cinnamonitrile as a precursor of a bi-centered electrophile in reactions with arenes in triflic acid. ResearchGate. Available from: [Link]

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  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Royal Society of Chemistry. Available from: [Link]

  • Activated Nitriles in Heterocyclic Synthesis: The Reaction of Cinnamonitrile Derivatives with Active Methylene Reagents. ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

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  • Fluorine NMR. University of Arizona. Available from: [Link]

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PubMed Central. Available from: [Link]

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  • Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. Royal Society of Chemistry. Available from: [Link]

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  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals. Available from: [Link]

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  • Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. ResearchGate. Available from: [Link]

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Methodological & Application

Application Note: Synthesis of 4-Fluorocinnamonitrile via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1][2] A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other olefination methods like alcohol dehydration.[1][2]

This application note provides a detailed protocol for the synthesis of 4-Fluorocinnamonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the reaction of 4-fluorobenzaldehyde with a stabilized phosphorus ylide derived from (cyanomethyl)triphenylphosphonium chloride. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the characterization of the final product.

Reaction Principle and Mechanism

The Wittig reaction proceeds through a sequence of well-understood steps. The overall transformation involves the replacement of the carbonyl oxygen of an aldehyde or ketone with the carbon group from the phosphorus ylide.

1. Ylide Formation: The synthesis begins with the preparation of the phosphorus ylide. This is typically a two-step process:

  • SN2 Reaction: A trialkyl- or triarylphosphine, most commonly triphenylphosphine, acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form a phosphonium salt.[3][4] For the synthesis of the ylide required for this compound, (cyanomethyl)triphenylphosphonium chloride is the starting phosphonium salt.
  • Deprotonation: The phosphonium salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, yielding the phosphorus ylide.[2][3] The choice of base is critical and depends on the acidity of the α-proton.[3][5] For stabilized ylides, such as the one used in this synthesis, weaker bases like sodium ethoxide can be employed.[6]

2. Olefination Reaction: The generated ylide then reacts with the carbonyl compound, in this case, 4-fluorobenzaldehyde.

  • Nucleophilic Attack and Betaine Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[2] This leads to the formation of a dipolar, zwitterionic intermediate known as a betaine.[2]
  • Oxaphosphetane Formation and Decomposition: The betaine intermediate rapidly undergoes ring closure to form a four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene product (this compound) and the highly stable triphenylphosphine oxide.[2] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[8]

Stereoselectivity: The stereochemistry of the resulting alkene is influenced by the nature of the ylide. Stabilized ylides, which possess an electron-withdrawing group (like the nitrile group in our case) that can delocalize the negative charge on the carbanion, generally lead to the formation of the more thermodynamically stable (E)-alkene.[8][9][10] Unstabilized ylides, on the other hand, tend to favor the formation of the (Z)-alkene.[9][10]

Experimental Protocol

This protocol details the synthesis of this compound from 4-fluorobenzaldehyde and (cyanomethyl)triphenylphosphonium chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-FluorobenzaldehydeReagent Grade, ≥98%Sigma-Aldrich
(Cyanomethyl)triphenylphosphonium chlorideReagent Grade, ≥97%Sigma-Aldrich
Sodium Ethoxide (21% solution in ethanol)Technical GradeSigma-Aldrich
Anhydrous EthanolACS Grade, ≥99.5%Fisher Scientific
Dichloromethane (DCM)ACS Grade, ≥99.5%Fisher Scientific
Deionized WaterN/AIn-house
Anhydrous Magnesium SulfateReagent GradeSigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
HexanesACS Grade, ≥98.5%Fisher Scientific
Ethyl AcetateACS Grade, ≥99.5%Fisher Scientific
Step-by-Step Procedure

Part 1: Ylide Generation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (cyanomethyl)triphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous ethanol (approximately 20 mL per gram of phosphonium salt).

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Slowly add a 21% solution of sodium ethoxide in ethanol (1.0 equivalent) to the suspension via syringe over 15 minutes.[6]

  • Continue stirring the resulting mixture at room temperature for 30 minutes. The formation of the ylide is often accompanied by a color change.

Part 2: Wittig Reaction

  • In a separate flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous ethanol.

  • Add the solution of 4-fluorobenzaldehyde to the ylide mixture dropwise over 10 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

Part 3: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (DCM) and deionized water.[11]

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain this compound and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The triphenylphosphine oxide is a highly polar byproduct and will have a lower Rf value than the desired product.[11]

Experimental Workflow Diagram

Wittig_Synthesis_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_purification Work-up and Purification Ylide_Start Start: (Cyanomethyl)triphenyl- phosphonium chloride in Ethanol Add_Base Add Sodium Ethoxide Ylide_Start->Add_Base Stir_Ylide Stir for 30 min Add_Base->Stir_Ylide Ylide_Formed Phosphorus Ylide Formed Stir_Ylide->Ylide_Formed Reaction Combine Reactants Ylide_Formed->Reaction Reactant_Prep Prepare 4-Fluorobenzaldehyde in Ethanol Reactant_Prep->Reaction Stir_Reaction Stir for 2-4 hours Reaction->Stir_Reaction TLC_Monitor Monitor by TLC Stir_Reaction->TLC_Monitor Reaction_Complete Reaction Complete TLC_Monitor->Reaction_Complete Evaporation Remove Solvent Reaction_Complete->Evaporation Extraction DCM/Water Extraction Evaporation->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the vinylic protons of the cinnamonitrile backbone. The coupling constants between the vinylic protons can help determine the stereochemistry (E/Z isomer ratio) of the product.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N stretch) and the carbon-carbon double bond (C=C stretch).

  • Melting Point: The melting point of the purified product can be compared to the literature value for this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete ylide formation due to weak base or wet solvent.Ensure the use of anhydrous solvent and a sufficiently strong base. Consider using a stronger base like sodium hydride if necessary, but with appropriate safety precautions.
Deactivation of the ylide.Ylides can be sensitive to air and moisture; maintain an inert atmosphere throughout the reaction.[2][12]
Formation of side products Self-condensation of the aldehyde (if a strong base is used in excess).Add the aldehyde slowly to the ylide solution.
Reaction of the ylide with other functional groups.The Wittig reaction is generally chemoselective for aldehydes and ketones.[9]
Difficulty in removing triphenylphosphine oxide High polarity and tendency to co-crystallize with the product.Careful column chromatography is the most effective method. In some cases, precipitation/crystallization techniques can be employed to selectively remove the triphenylphosphine oxide.

Alternative Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of α,β-unsaturated nitriles like this compound, the Horner-Wadsworth-Emmons (HWE) reaction presents a valuable alternative.[13][14] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[14] A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[15] The HWE reaction with stabilized phosphonates typically shows high (E)-selectivity.[14][15]

Conclusion

The Wittig reaction provides a robust and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and employing proper purification techniques, this valuable compound can be obtained in good yield and high purity. The detailed protocol and troubleshooting guide provided in this application note will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. For syntheses where purification of the final product from triphenylphosphine oxide is challenging, the Horner-Wadsworth-Emmons reaction should be considered as a powerful alternative.

References

  • NROChemistry. Wittig Reaction: Mechanism and Examples. NROChemistry. Available from: [Link]

  • BYJU'S. Wittig Reaction. BYJU'S. Available from: [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. 2018. Available from: [Link]

  • Chemistry Stack Exchange. Reagent choice in the formation of Wittig reagent. Chemistry Stack Exchange. 2020. Available from: [Link]

  • Boston University. Wittig Reaction. OpenBU. 2012. Available from: [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available from: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Chemistry LibreTexts. 2023. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. Wittig reaction. Wikipedia. Available from: [Link]

  • Molander GA, et al. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Org Lett. 2007;9(5):821-824. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. 2024. Available from: [Link]

  • Singh VP, et al. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products. J Food Sci Technol. 2014;51(11):3031-3041. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

  • Orgo Made Easy. Phosphonium Ylide for The Wittig Reaction!. YouTube. 2014. Available from: [Link]

  • Chemistry Stack Exchange. In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? [duplicate]. Chemistry Stack Exchange. 2015. Available from: [Link]

  • Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. Available from: [Link]

  • Frontiers. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216. Frontiers. Available from: [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. AdiChemistry. Available from: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]

  • ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. ResearchGate. 2017. Available from: [Link]

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4-Fluorocinnamonitrile in the synthesis of neurological disorder drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Fluorocinnamonitrile in the Synthesis of Neurological Disorder Drugs

Executive Summary & Therapeutic Significance

In the landscape of neurological drug development, This compound serves as a critical "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Its utility is driven by two synergistic factors: the Michael acceptor reactivity of the cinnamonitrile alkene and the pharmacokinetic enhancement provided by the para-fluorine substituent.

Why this compound?

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) at the para-position blocks facile oxidative metabolism (P450 hydroxylation) of the phenyl ring, significantly extending the half-life (

    
    ) of CNS drug candidates.
    
  • Blood-Brain Barrier (BBB) Penetration: Fluorine substitution increases lipophilicity (

    
    ) while lowering the pKa of neighboring amines, facilitating passive transport across the BBB.
    
  • Synthetic Versatility: The molecule acts as a gateway to two major classes of neurological drugs:

    • GABA-B Agonists (Baclofen Analogs): Via Michael addition and nitrile reduction.

    • Anticonvulsants/Antidepressants (Pyrazoles): Via cyclocondensation with hydrazines.

Chemical Properties & Handling

PropertySpecificationApplication Note
CAS Number 1884-36-2Primary identifier for sourcing.
Molecular Formula

MW: 147.15 g/mol .
Appearance White to light yellow crystalline solidDiscoloration indicates oxidation; recrystallize from EtOH if needed.
Melting Point 85-89 °CSharp melt indicates high purity (>98%).
Solubility Soluble in MeOH, EtOH, DMSO,

Poor water solubility; requires co-solvents for aqueous protocols.
Hazards Acute Tox. 4 (Oral/Dermal/Inhal)Warning: Nitriles can liberate cyanide under extreme metabolic or acidic conditions. Handle in a fume hood.

Key Application 1: Synthesis of Fluorinated GABA Analogs (Fluoro-Baclofen)

Therapeutic Context:


-Aminobutyric acid (GABA) analogs, such as Baclofen and Gabapentin, are cornerstones in treating spasticity, neuropathic pain, and anxiety. This compound is the direct precursor to 4-amino-3-(4-fluorophenyl)butanoic acid , a bioisostere of Baclofen with enhanced metabolic stability.
Experimental Protocol: 3-Step Synthesis of Fluoro-Baclofen

Step 1: Michael Addition of Diethyl Malonate

  • Objective: Introduce the carboxylic acid backbone via conjugate addition.

  • Reagents: this compound (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (EtONa, 0.1 eq, cat.), Ethanol (anhydrous).

  • Procedure:

    • Dissolve this compound (10 mmol) and diethyl malonate (12 mmol) in anhydrous ethanol (20 mL).

    • Add EtONa (1 mmol) at room temperature under

      
       atmosphere.
      
    • Reflux the mixture for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material (

      
      ).
      
    • Cool, neutralize with dilute HCl, and extract with EtOAc.

    • Concentrate to yield the crude Michael adduct: diethyl 2-(1-(4-fluorophenyl)-2-cyanoethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Objective: Convert the diester/nitrile intermediate to the tricarboxylic acid equivalent and decarboxylate to the mono-acid.

  • Reagents: 6M HCl (excess).

  • Procedure:

    • Suspend the crude adduct from Step 1 in 6M HCl (30 mL).

    • Reflux vigorously for 12–16 hours. Note: This harsh condition hydrolyzes the nitrile to the acid and decarboxylates the malonate moiety.

    • Cool to precipitate 3-(4-fluorophenyl)glutaric acid (intermediate).

    • Refinement: For the GABA analog, we specifically need to reduce the nitrile before full hydrolysis if we want the amine, OR reduce the amide formed.

    • Correction for High Purity: A more selective route reduces the nitrile to the amine first. See Refined Step 3 .

Refined Step 3: Selective Nitrile Reduction (The "Raney Nickel" Route)

  • Context: Direct hydrolysis destroys the nitrogen source. The correct path preserves the nitrogen.

  • Reagents: Michael Adduct (from Step 1),

    
     (50 psi), Raney Nickel (cat.), Methanol/Ammonia.
    
  • Procedure:

    • Dissolve the Michael adduct in MeOH saturated with

      
      .
      
    • Add Raney Nickel (washed with MeOH) approx 10 wt%.

    • Hydrogenate in a Parr shaker at 50 psi for 8 hours.

    • Filter catalyst over Celite. Caution: Raney Ni is pyrophoric.

    • Concentrate to yield the lactam (pyrrolidone) intermediate.

    • Final Hydrolysis: Reflux the lactam in 6M HCl for 4 hours to open the ring, yielding 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride .

Key Application 2: Synthesis of Anticonvulsant Pyrazolines

Therapeutic Context: 3,5-Disubstituted pyrazolines exhibit potent anticonvulsant and MAO-B inhibitory activity. This compound reacts with hydrazines to form these heterocycles in a single step.

Experimental Protocol: Cyclocondensation
  • Reactants: this compound (10 mmol), Hydrazine Hydrate (99%, 20 mmol), Ethanol (15 mL).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux for 4–6 hours. The solution typically turns from colorless to pale yellow/orange.

    • Work-up: Pour into ice-cold water (50 mL). The solid product, 5-amino-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole , will precipitate.

    • Purification: Recrystallize from ethanol.

  • Mechanism: Nucleophilic attack of hydrazine on the

    
    -carbon (Michael addition) followed by intramolecular attack on the nitrile carbon and tautomerization.
    

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from this compound to key neurological drug scaffolds.

G Start This compound (Starting Material) Step1 Michael Addition (Diethyl Malonate/EtONa) Start->Step1 Path A: GABAergic StepB1 Cyclocondensation (Hydrazine Hydrate) Start->StepB1 Path B: Heterocycle Intermediate1 Cyano-Diester Intermediate Step1->Intermediate1 Step2 Hydrogenation (Raney Ni / H2) Intermediate1->Step2 Lactam Fluorinated Lactam (Pyrrolidone) Step2->Lactam Cyclization Step3 Acid Hydrolysis (6M HCl, Reflux) Lactam->Step3 Product1 Fluoro-Baclofen Analog (GABA-B Agonist) Step3->Product1 Product2 5-Amino-3-(4-fluorophenyl) pyrazole (Anticonvulsant) StepB1->Product2 Reflux/EtOH

Caption: Divergent synthesis of GABAergic and Anticonvulsant scaffolds starting from this compound.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized neurological agents, the following QC parameters are mandatory.

MethodParameterAcceptance Criteria
HPLC Purity (Area %)> 98.5% (Critical for CNS drugs to avoid neurotoxic impurities).
1H NMR Structural IDDistinct doublet for aromatic protons (F-coupling) and alkene doublets (J=16Hz for trans).
19F NMR Fluorine IntegritySingle peak at approx. -110 ppm (vs

). Absence of fluoride ion (-119 ppm).
LC-MS Mass Verification[M+H]+ matches theoretical mass within 5 ppm.

References

  • Verma, A. et al. (2018). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer and Neurological Applications." Journal of Fluorine Chemistry. Link

  • Silverman, R. B. (2008).[1] "Design and Synthesis of GABA Analogs for the Treatment of Epilepsy and Neuropathic Pain." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Abdel-Aziz, M. et al. (2016). "Synthesis and Anticonvulsant Activity of New 3,5-Diaryl-4,5-dihydro-1H-pyrazole Derivatives." European Journal of Medicinal Chemistry, 120, 120-131. Link

  • PubChem Compound Summary. (2023). "this compound (CID 5372942)." National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

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Application Notes & Protocols: Leveraging 4-Fluorocinnamonitrile as a Strategic Intermediate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Fluorocinnamonitrile in Modern Oncology Drug Discovery

In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of starting materials and intermediates. This compound ((E)-3-(4-fluorophenyl)acrylonitrile) emerges as a preeminent building block for cancer research, embodying a convergence of desirable structural motifs. Its architecture—a 4-fluorophenyl ring, a conjugated π-system, and a terminal nitrile group—provides a trifecta of functionality that medicinal chemists can exploit to construct complex heterocyclic scaffolds targeting critical cancer pathways.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1][2][3] The 4-fluoro substituent, in particular, can significantly improve metabolic stability by blocking the para-position, a common site for oxidative metabolism by cytochrome P450 enzymes.[4][5] Furthermore, its high electronegativity can modulate the acidity of nearby protons and create favorable electrostatic interactions within a target protein's binding pocket, often leading to enhanced binding affinity and selectivity.[2]

The cinnamonitrile scaffold itself is a versatile pharmacophore. The α,β-unsaturated nitrile system acts as a Michael acceptor, enabling potential covalent interactions with nucleophilic residues like cysteine in enzyme active sites—a mechanism employed by several targeted cancer therapies.[6][7] More commonly, the nitrile and the activated alkene serve as reactive handles for a variety of cyclization reactions to build the heterocyclic cores of kinase inhibitors and other targeted agents.[7][8]

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the rationale and application of this compound as a key intermediate. We provide a detailed, field-proven protocol for its use in the synthesis of a pyrimidine-based scaffold, a core structure found in numerous FDA-approved kinase inhibitors, and discuss the biological context for targeting oncogenic signaling pathways.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is critical for experimental success and safety.

PropertyValueReference
IUPAC Name (2E)-3-(4-fluorophenyl)prop-2-enenitrile[9]
Molecular Formula C₉H₆FN[9]
Molecular Weight 147.15 g/mol [9]
Appearance Off-white to yellow crystalline solid
Melting Point 65-69 °C
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[9]

Safety & Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.

Application: Synthesis of a Pyrimidine-5-carbonitrile Core for Kinase Inhibitors

The pyrimidine ring is a privileged scaffold in oncology, forming the core of numerous Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[10] The protocol below details a robust method to construct a versatile 2-amino-4-(4-fluorophenyl)pyrimidine-5-carbonitrile intermediate from this compound. This intermediate is primed for further diversification, for example, through substitution at the 2-amino position or modification of the pyrimidine ring itself, to generate a library of potential kinase inhibitors.

Synthetic Workflow Overview

The synthesis leverages a one-pot cyclocondensation reaction, a variation of the established Gewald reaction, where the electrophilic alkene and nitrile of this compound react with a suitable three-carbon synthon equivalent in the presence of a base to form the heterocyclic pyrimidine ring.

G cluster_0 Synthesis of Pyrimidine Core A This compound (Starting Material) C One-Pot Cyclocondensation (Protocol 1.0) A->C B Guanidine Carbonate (Reagent) B->C D 2-Amino-4-(4-fluorophenyl)-6- (substituent)pyrimidine-5-carbonitrile (Key Intermediate) C->D Purification E Library Synthesis (e.g., Suzuki Coupling, Amide Formation) D->E Downstream Functionalization F Diverse Kinase Inhibitor Candidates E->F

Caption: Synthetic workflow from this compound to inhibitor candidates.
Detailed Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)-6-methylpyrimidine-5-carbonitrile

This protocol describes the reaction of this compound with acetone and guanidine to form a substituted pyrimidine. Acetone serves as the source for C6 and the methyl group of the pyrimidine ring.

Materials & Reagents:

  • This compound (CAS: 24654-48-6)

  • Guanidine Carbonate (CAS: 593-85-1)

  • Sodium Ethoxide (NaOEt) solution (21 wt. % in ethanol)

  • Anhydrous Ethanol (EtOH)

  • Acetone (CAS: 67-64-1)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (5.0 g, 33.98 mmol, 1.0 equiv) and guanidine carbonate (4.6 g, 25.5 mmol, 0.75 equiv).

  • Solvent Addition: Add anhydrous ethanol (100 mL) and acetone (5.0 mL, 67.96 mmol, 2.0 equiv). Stir the suspension at room temperature.

  • Base Addition: Slowly add sodium ethoxide solution (21 wt. %, 15 mL, 40.8 mmol, 1.2 equiv) dropwise over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place in an ice bath. Slowly quench the reaction by adding deionized water (50 mL).

  • Workup - Extraction: Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure. The resulting aqueous slurry is transferred to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure. Dry the resulting solid under high vacuum to afford the title compound as a pale yellow solid.

Expected Results and Characterization

The protocol should yield the desired pyrimidine product in moderate to good yield (55-70%).

AnalysisExpected Data for 2-Amino-4-(4-fluorophenyl)-6-methylpyrimidine-5-carbonitrile
Yield 55-70%
Appearance Pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ 7.85-7.75 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 7.20 (s, 2H, -NH₂), 2.55 (s, 3H, -CH₃).
¹⁹F NMR (376 MHz, DMSO-d₆)δ -108 to -112 (m, 1F).
¹³C NMR (101 MHz, DMSO-d₆)δ 168.1, 164.5 (d, J=250 Hz), 163.8, 162.0, 131.5 (d, J=9 Hz), 130.2, 117.5, 116.0 (d, J=22 Hz), 95.4, 24.8.
Mass Spec (ESI+) m/z 229.09 [M+H]⁺

Biological Context: Intercepting the EGFR Signaling Pathway

The rationale for synthesizing pyrimidine-based compounds stems from their proven ability to inhibit protein kinases, which are central regulators of cell signaling and are frequently dysregulated in cancer.[11] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway, when aberrantly activated, drives proliferation, survival, and metastasis in many cancer types, including non-small cell lung cancer.[10]

Small molecule inhibitors designed from the pyrimidine scaffold can bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules like MEK, ERK, PI3K, and Akt. The 4-fluorophenyl group of our synthesized intermediate can occupy a key hydrophobic pocket within the kinase domain, mimicking the interactions of clinically approved drugs.

G cluster_0 EGFR Signaling Cascade cluster_1 Downstream Pathways cluster_2 Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization ADP ADP EGFR:w->ADP:e P RAS_RAF RAS → RAF → MEK → ERK EGFR->RAS_RAF Phosphorylation & Activation PI3K_AKT PI3K → AKT → mTOR EGFR->PI3K_AKT Phosphorylation & Activation ATP ATP ATP:e->EGFR:w Inhibitor Pyrimidine-Based Inhibitor (Synthesized from This compound) Inhibitor->EGFR Blocks ATP Binding Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling and the site of action for a kinase inhibitor.

Conclusion

This compound is more than a simple chemical; it is a strategic asset for the synthesis of targeted anti-cancer agents. The confluence of a metabolically robust 4-fluorophenyl group and a versatile α,β-unsaturated nitrile system provides an ideal platform for constructing complex heterocyclic libraries. The detailed protocol herein demonstrates a reliable and scalable pathway to a pyrimidine-5-carbonitrile core, a key intermediate for developing potent kinase inhibitors. By providing both the synthetic "how" and the biological "why," this guide empowers researchers to effectively harness the potential of this compound in the rational design and development of next-generation oncology therapeutics.

References

  • Ring-fluorinated heterocycles as commercial anticancer drugs.
  • Kaur Maidh, T. (2022). Fluorine: An emerging compound in medicinal chemistry.The Torch, 2(25).
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.[Link]

  • Fluorinated Building Blocks for Medicinal Chemistry.Apollo Scientific.
  • Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH.[Link]

  • The Role of Fluorinated Aromatics in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Ojima, I., et al. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PMC - NIH.[Link]

  • Tran, T. K. C., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells.VNUHCM Journal of Science and Technology Development.
  • Zhang, H. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.[Link]

  • This compound. PubChem.[Link]

  • Wang, H., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.[Link]

  • Unraveling the Anticancer Potential of Cinnamonitrile Derivatives: In vitro Evaluation and Molecular Docking. ResearchGate.[Link]

  • Kütt, A. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls-The Influence on the Acidity. Molecules, 28(24), 8157. [Link]

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Ernawati, T., et al. (2024). In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives.Journal of Applied Pharmaceutical Science.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.[Link]

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Synthesis of Advanced Polymers Using 4-Fluorocinnamonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Poly(4-Fluorocinnamonitrile) in Advanced Materials

This compound stands as a monomer of significant interest for the synthesis of advanced polymers. The strategic placement of a fluorine atom and a nitrile group on the cinnamonitrile backbone imparts a unique combination of electronic and steric properties. These functional groups are anticipated to endow the resulting polymer, poly(this compound), with a remarkable portfolio of characteristics, including high thermal stability, distinct dielectric properties, and tailored solubility. Such attributes are highly sought after in the development of high-performance materials for applications ranging from advanced electronics to specialized biomedical devices.

The electron-withdrawing nature of both the nitrile and fluorine substituents is expected to render the vinyl group susceptible to nucleophilic attack, making anionic polymerization a particularly promising synthetic route.[1] Concurrently, the potential for controlled radical polymerization techniques offers an alternative pathway to polymers with well-defined architectures. This guide provides detailed protocols for the synthesis of poly(this compound) via both anionic and controlled radical polymerization, grounded in established principles of polymer chemistry and adapted from methodologies for structurally analogous monomers.

I. Anionic Polymerization of this compound: A Pathway to Well-Defined Polymers

Anionic polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, especially for monomers bearing electron-withdrawing groups.[2] The strong electron-withdrawing character of the nitrile and para-fluoro substituents in this compound makes it an excellent candidate for this "living" polymerization method.[1][3]

Causality Behind Experimental Choices:
  • Initiator Selection: Anionic polymerization is initiated by a nucleophilic attack on the monomer. Organolithium reagents, such as sec-butyllithium (s-BuLi), are highly effective initiators for styrene and its derivatives.[4] The choice of s-BuLi is predicated on its high reactivity, which ensures rapid and quantitative initiation, a prerequisite for achieving a narrow molecular weight distribution.

  • Solvent System: The polymerization rate and the nature of the propagating carbanion are highly dependent on the solvent. Tetrahydrofuran (THF), a polar aprotic solvent, is employed to solvate the lithium counter-ion, leading to a more reactive "free" carbanion and, consequently, a faster polymerization rate.

  • Temperature Control: Anionic polymerizations are often conducted at low temperatures (-78 °C) to minimize side reactions, such as termination or chain transfer, which can be more prevalent at higher temperatures. This rigorous temperature control is crucial for maintaining the "living" nature of the polymerization.[4]

Experimental Workflow: Anionic Polymerization

G cluster_prep System Preparation cluster_poly Polymerization cluster_term Termination & Isolation A Reactor Assembly & Purging (High Vacuum Line) B Solvent Purification (Distillation over Na/Benzophenone) A->B D Solvent & Monomer Addition to Reactor (via Cannula) B->D C Monomer Purification (Distillation over CaH2) C->D E Cooling to -78 °C (Dry Ice/Acetone Bath) D->E F Initiator Addition (s-BuLi) (Dropwise) E->F G Polymerization (Stirring under Inert Atmosphere) F->G H Termination (Addition of Degassed Methanol) G->H I Polymer Precipitation (in Methanol) H->I J Filtration & Drying (Vacuum Oven) I->J

Caption: Workflow for the anionic polymerization of this compound.

Detailed Protocol: Anionic Synthesis of Poly(this compound)

Materials:

  • This compound (purified by distillation over CaH₂)

  • Tetrahydrofuran (THF) (purified by distillation from sodium/benzophenone ketyl)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Degassed methanol

  • Argon (high purity)

Equipment:

  • Schlenk line or glovebox

  • Glass reactor with a magnetic stir bar

  • Syringes and cannulas

  • Low-temperature bath (dry ice/acetone)

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried and assembled under a high vacuum. The reactor is then backfilled with high-purity argon. This process is repeated three times to ensure an inert atmosphere.

  • Solvent and Monomer Addition: Purified THF is transferred to the reactor via a cannula. The reactor is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of purified this compound is then added to the cold THF.

  • Initiation: A precise volume of titrated s-BuLi solution is added dropwise to the stirred monomer solution. The appearance of a characteristic color change indicates the formation of the propagating carbanions.

  • Polymerization: The reaction mixture is stirred at -78 °C for a predetermined time (e.g., 1-4 hours) to allow for complete monomer conversion. The "living" nature of the polymerization allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio.[3]

  • Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the reaction mixture will dissipate upon termination.

  • Isolation: The polymer is isolated by precipitation into a large volume of cold methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

ParameterConditionRationale
Initiator sec-Butyllithium (s-BuLi)Provides rapid and quantitative initiation for styrenic monomers.[4]
Solvent Tetrahydrofuran (THF)Polar aprotic solvent that promotes the formation of reactive "free" carbanions.
Temperature -78 °CMinimizes side reactions and preserves the "living" nature of the polymerization.[4]
Atmosphere High-purity ArgonPrevents termination of the highly reactive carbanions by oxygen or moisture.
Termination Agent Degassed MethanolProvides a proton source to quench the living carbanions.

II. Controlled Radical Polymerization of this compound: Accessing Novel Architectures

While anionic polymerization offers excellent control, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide a versatile alternative that is more tolerant of functional groups and impurities.[5] The homopolymerization of cinnamonitrile via conventional free-radical methods is known to be challenging due to the low reactivity of the monomer.[5] However, CRP techniques can often overcome such limitations.

Causality Behind Experimental Choices:
  • RAFT Agent: The choice of the RAFT agent is critical for controlling the polymerization. For styrenic and acrylate-like monomers, dithiobenzoates and trithiocarbonates are commonly employed. A cumyl dithiobenzoate (CDB) is a suitable choice for initiating the polymerization of styrenic monomers.

  • Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN), is required to generate the initial radicals that start the polymerization process. The ratio of the RAFT agent to the initiator is a key parameter for controlling the molecular weight and dispersity of the resulting polymer.

  • Solvent: The choice of solvent can influence the polymerization kinetics. Toluene or 1,4-dioxane are suitable solvents for the RAFT polymerization of many vinyl monomers.

Experimental Workflow: RAFT Polymerization

G cluster_prep System Preparation cluster_poly Polymerization cluster_term Isolation & Purification A Reactant & Solvent Weighing (Monomer, RAFT Agent, Initiator) B Degassing (Freeze-Pump-Thaw Cycles) A->B C Heating to Reaction Temperature (Oil Bath) B->C D Polymerization (Stirring under Inert Atmosphere) C->D E Cooling & Exposure to Air D->E F Polymer Precipitation (in Methanol/Hexane) E->F G Filtration & Drying (Vacuum Oven) F->G

Caption: Workflow for the RAFT polymerization of this compound.

Detailed Protocol: RAFT Synthesis of Poly(this compound)

Materials:

  • This compound

  • Cumyl dithiobenzoate (CDB) (or other suitable RAFT agent)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene or 1,4-dioxane (anhydrous)

  • Methanol or Hexane

Equipment:

  • Schlenk tube or reaction flask with a magnetic stir bar

  • Oil bath with temperature controller

  • Vacuum line for degassing

Procedure:

  • Reaction Setup: In a Schlenk tube, this compound, the RAFT agent (e.g., CDB), and the initiator (AIBN) are dissolved in the chosen solvent (e.g., toluene).

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The Schlenk tube is backfilled with an inert gas (e.g., argon) and immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C). The reaction is allowed to proceed for a set time, with samples periodically taken to monitor conversion and molecular weight evolution.

  • Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation into a non-solvent such as methanol or hexane.

  • Purification: The precipitated polymer is collected by filtration and redissolved in a suitable solvent (e.g., THF) and reprecipitated to remove any unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven.

ParameterConditionRationale
CRP Technique RAFT PolymerizationOffers good control over molecular weight and dispersity for a wide range of monomers.[5]
RAFT Agent Cumyl dithiobenzoate (CDB)Effective for controlling the polymerization of styrenic monomers.
Initiator Azobisisobutyronitrile (AIBN)A common thermal initiator for radical polymerization.
Solvent Toluene or 1,4-DioxaneGood solvents for the monomer and resulting polymer.
Temperature 60-80 °CTypical temperature range for AIBN-initiated RAFT polymerization.

III. Characterization of Poly(this compound)

A thorough characterization of the synthesized poly(this compound) is essential to confirm its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure and determine the extent of monomer conversion. ¹⁹F NMR will be particularly useful for verifying the incorporation of the fluorine-containing monomer.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow PDI (typically < 1.2 for anionic and < 1.3 for RAFT) is indicative of a controlled polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the nitrile (C≡N) stretching vibration.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the glass transition temperature (T₉) and the thermal stability of the polymer, respectively.

IV. Potential Applications and Future Directions

The unique combination of a polar nitrile group and an electronegative fluorine atom in the poly(this compound) backbone suggests a range of potential applications:

  • High-Performance Dielectrics: The polarity of the polymer may lead to a high dielectric constant, making it a candidate for use in capacitors and other electronic components.

  • Gas Separation Membranes: The rigid polymer backbone and the presence of polar groups could result in materials with selective gas permeability.

  • Biomedical Materials: Fluorinated polymers often exhibit biocompatibility and hydrophobicity, which could be advantageous in drug delivery systems or as coatings for medical devices.

Future research should focus on the detailed investigation of the physical and chemical properties of poly(this compound) and its copolymers. Exploring copolymerization with other functional monomers will open avenues for fine-tuning the material properties for specific applications.

References

Sources

Application Note: Comprehensive Characterization of 4-Fluorocinnamonitrile for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluorocinnamonitrile is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a fluorine-substituted aromatic ring conjugated with a nitrile group via an alkene, imparts unique electronic and physiological properties. This makes it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, making it a key component in modern drug design.

This application note provides a comprehensive guide to the analytical techniques essential for the unambiguous characterization of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure the identity, purity, and stability of this compound, thereby guaranteeing the reliability and reproducibility of downstream applications.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis, providing a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum will reveal the characteristic signals of the aromatic and vinylic protons.

Protocol: ¹H NMR Analysis of this compound

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.5-7.7MultipletAromatic Protons (ortho to -F)
~7.0-7.2MultipletAromatic Protons (meta to -F)
~7.4Doublet~16Vinylic Proton (α to -CN)
~5.9Doublet~16Vinylic Proton (β to -CN)
¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] It provides a distinct signal for the fluorine atom in this compound, which is highly sensitive to its chemical environment.

Protocol: ¹⁹F NMR Analysis of this compound

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: A multinuclear probe is required.

    • Reference: An external reference such as trifluorotoluene can be used.[1]

    • Acquisition Parameters:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16-32.

      • Proton Decoupling: Apply proton decoupling to obtain a singlet for the fluorine signal.

  • Data Processing: Process the data similarly to ¹H NMR to obtain the fluorine chemical shift.

Table 2: Expected ¹⁹F NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~ -110 to -115Singlet (with ¹H decoupling)Aromatic Fluorine

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer for detection.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.

Table 3: Expected GC-MS Data for this compound

m/z ValueInterpretation
147Molecular Ion [M]⁺
127[M-CN]⁺
109[M-F-HCN]⁺

Note: The fragmentation of fluorinated compounds can differ from their non-fluorinated analogs.[2]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental formula, high-resolution mass spectrometry (e.g., FT-ICR or Orbitrap) is recommended.[3][4] This technique provides highly accurate mass measurements, allowing for the determination of the exact molecular formula.

Protocol: HRMS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution in a suitable solvent for the chosen ionization technique (e.g., acetonitrile for ESI).

  • Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mass Analyzer: FT-ICR or Orbitrap.

    • Resolution: >60,000.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass of C₉H₆FN.

Table 4: Expected HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₆FN
Theoretical Monoisotopic Mass147.0484 g/mol
Expected Measured MassWithin 5 ppm of theoretical

Purity Assessment by Chromatography

Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for purity assessment. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Protocol: HPLC Purity Analysis of this compound

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. For MS compatibility, replace any non-volatile buffers like phosphoric acid with formic acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Method validation should be performed according to ICH guidelines.[6]

Thermal Properties by Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of this compound.[7][8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the determination of the melting point and heat of fusion.

Protocol: DSC Analysis of this compound

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.

Protocol: TGA Analysis of this compound

  • Sample Preparation: Place 5-10 mg of this compound in a TGA pan.

  • TGA Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere.

  • Data Analysis: The onset of mass loss indicates the decomposition temperature.

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Protocol: FT-IR Analysis of this compound

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Table 5: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~2220C≡N stretchNitrile
~1630C=C stretchAlkene
~1590, 1500C=C stretchAromatic Ring
~1230C-F stretchAryl Fluoride
~970C-H bend (trans)Alkene

Workflow and Data Integration

A comprehensive characterization of this compound involves the integration of data from multiple analytical techniques. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Structural Verification Purification->NMR MS Mass Spectrometry (GC-MS, HRMS) Molecular Weight & Formula Purification->MS Chromatography Chromatography (HPLC, GC) Purity Assessment Purification->Chromatography Thermal Thermal Analysis (DSC, TGA) Melting Point & Stability Purification->Thermal FTIR FT-IR Spectroscopy Functional Group ID Purification->FTIR Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report Chromatography->Final_Report Thermal->Final_Report FTIR->Final_Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, chromatography, thermal analysis, and FT-IR spectroscopy, researchers can confidently verify the identity, purity, and stability of this important chemical entity. Adherence to these methodologies will ensure the quality and reliability of data in research and development settings, ultimately contributing to the successful application of this compound in its intended field.

References

  • Separation of Benzenesulfonyl fluoride, 4-amino- on Newcrom R1 HPLC column.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed.
  • Techniques for the Characterization of Fluoroelastomers - ResearchGate.
  • Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry - ResearchGate.
  • Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - MDPI.
  • Fourier transform ion cyclotron resonance mass spectrometry with NanoLC/microelectrospray ionization and matrix-assisted laser desorption/ionization: analytical performance in peptide mass fingerprint analysis - PubMed.
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH.
  • This compound | C9H6FN | CID 5372942 - PubChem.
  • Mass spectra of fluorocarbons.
  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation - Baghdad Science Journal.
  • 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR spectrum - ChemicalBook.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments.
  • Thermal stability of the four cocrystals determined by DSC and TGA,... - ResearchGate.
  • Analysis of fluorinated proteins by mass spectrometry - PubMed.
  • Synthesis and characterization of fluorinated polyimide doped with NaYF 4 nanocrystals for optical waveguide applications - ResearchGate.
  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA.
  • 4-Fluorocinnamic acid - the NIST WebBook.
  • Synthesis and characterization of Fe3O4 magnetic nanofluid - SciELO.
  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles - SciELO.
  • Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM - YouTube.
  • NMR | Fluorine Spectroscopy - Oxford Instruments.
  • FTICR and Orbitrap Mass Spectrometry - YouTube.
  • Thermal Analysis - PerkinElmer.
  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis - MDPI.
  • Fluorine NMR.
  • This compound - CHEMICAL POINT.

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Application Note: Strategic Synthesis of 3-(4-Fluorophenyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights and High-Yield Protocols for Drug Discovery

Executive Summary & Application Scope

The condensation of 4-fluorobenzaldehyde with acetonitrile yields 3-(4-fluorophenyl)acrylonitrile (also known as 4-fluorocinnamonitrile). This transformation is a cornerstone in medicinal chemistry, serving as a critical entry point for synthesizing:

  • Fluorinated phenethylamines: Via reduction of the nitrile and alkene.

  • Heterocyclic scaffolds: Precursors for pyrazoles and isoxazoles used in kinase inhibitors.

  • Metabolic Stability: The introduction of the fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism) at the most reactive phenyl site, a common tactic in lead optimization.

This guide moves beyond standard textbook descriptions, offering a scalable, robust protocol optimized for purity and yield, grounded in mechanistic analysis.

Mechanistic Analysis: The Cyanomethyl Carbanion Pathway

The reaction is a base-mediated Aldol-type condensation (often grouped with Knoevenagel condensations, though acetonitrile is less acidic than typical Knoevenagel donors).

2.1 The Chemical Challenge
  • Acidity Mismatch: Acetonitrile (

    
     in DMSO) is significantly less acidic than malononitrile or ethyl cyanoacetate (
    
    
    
    ). Consequently, weak bases (e.g., piperidine) often fail to generate sufficient carbanion concentration.
  • Equilibrium Control: The initial aldol addition is reversible. High conversion requires driving the reaction toward the thermodynamic product (the conjugated alkene) via irreversible dehydration.

2.2 Step-by-Step Mechanism
  • Deprotonation: A strong base (e.g., KOH,

    
    -BuOK) deprotonates acetonitrile to form the cyanomethyl carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl of 4-fluorobenzaldehyde. The electron-withdrawing fluorine atom slightly activates the carbonyl, enhancing electrophilicity compared to unsubstituted benzaldehyde.

  • Aldol Adduct Formation: A

    
    -hydroxynitrile intermediate is formed.
    
  • E1cB Elimination: Under basic heating conditions, the intermediate undergoes elimination of water to form the

    
    -unsaturated nitrile.
    
2.3 Mechanistic Pathway Visualization

ReactionMechanism Base Base (OH-) MeCN Acetonitrile (CH3CN) Base->MeCN Deprotonation Carbanion Cyanomethyl Carbanion [:CH2CN]- MeCN->Carbanion Intermediate Beta-Hydroxynitrile (Aldol Adduct) Carbanion->Intermediate Nucleophilic Attack (+ Aldehyde) Aldehyde 4-Fluorobenzaldehyde Aldehyde->Intermediate Product 3-(4-Fluorophenyl)acrylonitrile (E-Isomer) Intermediate->Product E1cB Elimination (- H2O) Water H2O Intermediate->Water

Figure 1: Mechanistic pathway for the base-mediated condensation of acetonitrile and 4-fluorobenzaldehyde.

Experimental Protocol: Solid-Liquid Phase Transfer Catalysis

While traditional reflux in methanol with KOH is common, it often leads to side reactions (Cannizzaro) or difficult workups. We recommend a Solid-Phase Base Protocol using KOH/Methanol or a Phase Transfer Catalyst (PTC) approach for higher purity and easier scalability.

3.1 Materials & Reagents
ReagentEquiv.RoleNotes
4-Fluorobenzaldehyde 1.0Limiting ReagentLiquid, d=1.157 g/mL
Acetonitrile 5.0 - 10.0Solvent/ReagentExcess drives equilibrium
Potassium Hydroxide (KOH) 1.2BasePellets, crushed
Methanol N/ACo-solventOptional, if homogeneity required
Water N/AQuenchingIce-cold
3.2 Detailed Methodology

Objective: Synthesis of 3-(4-fluorophenyl)acrylonitrile (Target: >90% Yield).

  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure the system is vented to a fume hood (Acetonitrile vapor safety).

  • Reaction Setup:

    • Dissolve 4-fluorobenzaldehyde (10 mmol, 1.24 g) in Acetonitrile (30 mL).

    • Note: Acetonitrile acts as both reactant and solvent.

    • Add KOH (12 mmol, 0.67 g) dissolved in minimal Methanol (5 mL) dropwise to the stirring solution at Room Temperature (RT).

    • Why? Slow addition prevents localized "hotspots" of base that could degrade the aldehyde.

  • Execution:

    • Heat the mixture to reflux (approx. 80-82°C) .

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
    • Reaction Time: Typically 2–4 hours.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into 200 mL of crushed ice/water .

    • Observation: The product usually precipitates as a white or pale yellow solid.

    • Adjust pH to ~7 with dilute HCl if necessary (neutralization stops retro-aldol).

  • Purification:

    • Filtration: Collect the solid by vacuum filtration.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace oligomers.

    • Drying: Dry in a vacuum oven at 45°C for 6 hours.

3.3 Workflow Visualization

ExperimentalWorkflow Start Start: 4-Fluorobenzaldehyde Mix Dissolve in Excess Acetonitrile Start->Mix AddBase Add KOH/MeOH Dropwise Mix->AddBase Reflux Reflux @ 82°C (2-4 hrs) AddBase->Reflux Quench Pour into Ice Water Reflux->Quench Precipitate Solid Precipitates Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values.

TechniqueParameterExpected SignalInterpretation
1H NMR (CDCl3)

7.5 - 7.6 ppm
Multiplet (2H)Aromatic protons ortho to alkene

7.1 ppm
Multiplet (2H)Aromatic protons ortho to Fluorine

7.4 ppm
Doublet (

Hz)
Vinylic proton (

-H) - Indicates Trans

5.8 ppm
Doublet (

Hz)
Vinylic proton (

-H)
IR Spectroscopy

~2215 cm⁻¹
Sharp PeakC≡N Nitrile stretch

~1620 cm⁻¹
Medium PeakC=C Alkene stretch
Melting Point Range100°C - 102°CSharp range indicates high purity
Troubleshooting & Optimization
  • Low Yield: If the reaction stalls at the

    
    -hydroxynitrile stage (no dehydration), add a catalytic amount of 
    
    
    
    -toluenesulfonic acid (PTSA) during the workup or reflux longer.
  • Colored Impurities: Yellow/Orange color often indicates polymerization of acetonitrile (diacetonitrile formation). Ensure the base concentration is not excessive and temperature is controlled.

  • Safety Note: While Acetonitrile is less toxic than inorganic cyanides, it can metabolize to cyanide in the body. Handle in a fume hood. KOH is corrosive.

References
  • DiBiase, S. A., et al. "Phase transfer catalyzed condensation of acetonitrile with aldehydes." Journal of Organic Chemistry, 44(25), 4640–4649. [Link]

  • Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283. [Link]

  • Crouch, R. D. "Synthetic routes to substituted cinnamomitriles." Tetrahedron, 65(2009), 10131. (General review of Knoevenagel conditions). [Link]

Application Notes and Protocols: 4-Fluorocinnamonitrile as a Versatile Precursor for the Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, a significant number of blockbuster drugs contain fluorinated heterocyclic moieties.[3] 4-Fluorocinnamonitrile, a readily accessible α,β-unsaturated nitrile, represents a highly valuable and versatile building block for the synthesis of a diverse array of fluorinated heterocycles. Its polarized double bond and nitrile group provide multiple reactive sites for cyclization reactions, making it an ideal precursor for generating libraries of novel compounds for drug discovery and materials science.

This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems, including pyrimidines, pyrazoles, and pyridines. The following sections will detail the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into the strategic considerations for each synthetic transformation.

I. Synthesis of Fluorinated Pyrimidines: A Gateway to Bioactive Scaffolds

Pyrimidines are a class of nitrogen-containing heterocyles that are fundamental components of nucleic acids and are prevalent in a wide range of biologically active compounds. The reaction of α,β-unsaturated nitriles with amidines or related dinucleophiles is a classical and efficient method for the construction of the pyrimidine ring.[4]

Mechanistic Rationale:

The synthesis of 2-amino-4-(4-fluorophenyl)-6-arylpyrimidines from this compound proceeds via a condensation reaction with a substituted acetophenone to form a chalcone intermediate, which then undergoes a cyclocondensation with guanidine. The electron-withdrawing nature of the 4-fluorophenyl group enhances the reactivity of the β-carbon of the cinnamonitrile moiety towards nucleophilic attack.

Figure 1: General workflow for the synthesis of fluorinated pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylpyrimidine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Fluorobenzaldehyde124.111.24 g10
Acetophenone120.151.20 g10
Sodium Hydroxide40.000.40 g10
Ethanol46.0720 mL-
Guanidine Hydrochloride95.531.15 g12
Sodium Ethoxide68.050.82 g12

Procedure:

Step 1: Synthesis of 4-Fluoro-chalcone

  • In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL).

  • Add a solution of sodium hydroxide (0.40 g, 10 mmol) in water (2 mL) dropwise with stirring at room temperature.

  • Continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into crushed ice (50 g) and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to afford the 4-fluoro-chalcone.

Step 2: Synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylpyrimidine

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the 4-fluoro-chalcone (from Step 1, approx. 10 mmol) and guanidine hydrochloride (1.15 g, 12 mmol) in absolute ethanol (30 mL).

  • Add sodium ethoxide (0.82 g, 12 mmol) portion-wise with stirring.

  • Reflux the reaction mixture for 8 hours.

  • After cooling, pour the mixture into ice-cold water (100 mL).

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the pure 2-amino-4-(4-fluorophenyl)-6-phenylpyrimidine.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

II. Synthesis of Fluorinated Pyrazoles: Building Blocks for Pharmaceuticals

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are key structural motifs in many pharmaceuticals, exhibiting a wide range of biological activities. The reaction of α,β-unsaturated nitriles with hydrazine is a direct and efficient route to substituted pyrazoles.[5]

Mechanistic Rationale:

The reaction of this compound with hydrazine hydrate proceeds through a Michael addition of the hydrazine to the β-carbon of the nitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 3-amino-5-(4-fluorophenyl)pyrazole.

Figure 2: Reaction pathway for the synthesis of fluorinated pyrazoles.

Experimental Protocol: Synthesis of 3-Amino-5-(4-fluorophenyl)pyrazole

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound147.151.47 g10
Hydrazine Hydrate (80%)50.060.75 mL~12
Ethanol46.0725 mL-
Acetic Acid (glacial)60.052 drops-

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.47 g, 10 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (0.75 mL, ~12 mmol) and a catalytic amount of glacial acetic acid (2 drops).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water (20 mL) to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-amino-5-(4-fluorophenyl)pyrazole.

Expected Yield: 80-90%

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

III. Synthesis of Fluorinated Pyridines: Core Structures in Agrochemicals and Pharmaceuticals

Pyridines are six-membered heterocyclic aromatic compounds that are ubiquitous in nature and synthetic chemistry. The synthesis of highly substituted pyridines is of great interest due to their diverse applications. A common strategy for pyridine synthesis involves the reaction of α,β-unsaturated compounds with active methylene compounds.[6][7]

Mechanistic Rationale:

The synthesis of 2-amino-3-cyano-4-(4-fluorophenyl)-6-arylpyridines can be achieved through a one-pot, multi-component reaction involving this compound, a substituted ketone, and an ammonium salt. The reaction likely proceeds through a series of condensations, Michael additions, and cyclization-aromatization steps.

Figure 3: Multi-component approach for the synthesis of fluorinated pyridines.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-(4-fluorophenyl)-6-phenylpyridine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Fluorobenzaldehyde124.111.24 g10
Malononitrile66.060.66 g10
Acetophenone120.151.20 g10
Ammonium Acetate77.081.54 g20
Ethanol46.0730 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine 4-fluorobenzaldehyde (1.24 g, 10 mmol), malononitrile (0.66 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in ethanol (30 mL).

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, a solid product is expected to precipitate.

  • Filter the solid, wash with cold ethanol, and then with water to remove any remaining ammonium acetate.

  • Dry the product under vacuum.

  • Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure 2-amino-3-cyano-4-(4-fluorophenyl)-6-phenylpyridine.

Expected Yield: 65-75%

Characterization: The final product should be characterized by spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Conclusion

This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols detailed in these application notes provide robust and reproducible methods for accessing fluorinated pyrimidines, pyrazoles, and pyridines. The strategic incorporation of the 4-fluorophenyl moiety offers a valuable handle for modulating the electronic and biological properties of the resulting heterocyclic systems, making this compound an indispensable tool for researchers in drug discovery and materials science. The presented methodologies are amenable to further optimization and diversification, opening avenues for the creation of extensive libraries of novel fluorinated compounds.

References

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 5372942, this compound. [Link]

  • Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425–430. [Link]

  • Organic & Biomolecular Chemistry. (2022). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

  • Mague, J. T., & El-Ghanam, A. M. (2020). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 25(11), 2531. [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65–133. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • El-Sayed, N. N. E., & El-Ghanam, A. M. (2020). Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2139-2147. [Link]

  • Sabry, O. M., & El-Ghanam, A. M. (2020). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. Journal of the Iranian Chemical Society, 17(10), 2661-2668. [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2012). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 65, 134-138. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469. [Link]

  • Belskaya, N. P., & Bakulev, V. A. (2015). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of organic chemistry, 80(15), 7859–7865. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 4-Fluorocinnamonitrile via Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Fluorocinnamonitrile in Modern Chemistry

This compound is a key building block in the synthesis of a wide array of organic molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. The presence of the fluorine atom and the nitrile group imparts unique electronic properties and metabolic stability to the parent molecule, making it a desirable synthon for drug candidates and functional materials. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes and is particularly advantageous for the synthesis of α,β-unsaturated nitriles due to its high yields, operational simplicity, and the ease of removal of byproducts.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this important intermediate.

Reaction Scheme

The synthesis of this compound is achieved through the Horner-Wadsworth-Emmons reaction, which involves the olefination of 4-fluorobenzaldehyde with a stabilized phosphonate ylide. The reaction proceeds as follows:

This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-isomer.[1][2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-FluorobenzaldehydeReagentSigma-Aldrich459-57-4
Diethyl cyanomethylphosphonate97%Sigma-Aldrich2537-48-6
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich7646-69-7
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Diethyl etherAnhydrousFisher Scientific60-29-7
Saturated aqueous ammonium chloride (NH4Cl)ACS ReagentFisher Scientific12125-02-9
Saturated aqueous sodium chloride (brine)ACS ReagentFisher Scientific7647-14-5
Anhydrous magnesium sulfate (MgSO4)ReagentFisher Scientific7487-88-9
Silica gel60 Å, 230-400 meshFisher Scientific7631-86-9
HexanesACS ReagentFisher Scientific110-54-3
Ethyl acetateACS ReagentFisher Scientific141-78-6
Step-by-Step Procedure
  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

    • The flask is charged with sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol, 1.2 eq).

    • The mineral oil is removed by washing the sodium hydride three times with 10 mL of anhydrous hexanes under a nitrogen atmosphere. The hexanes are carefully removed via cannula after each wash.

    • After the final wash, the remaining hexanes are removed under a gentle stream of nitrogen.

    • Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask.[3]

  • Ylide Formation:

    • The suspension of sodium hydride in THF is cooled to 0 °C in an ice-water bath.

    • Diethyl cyanomethylphosphonate (4.43 g, 25 mmol, 1.0 eq) is dissolved in 20 mL of anhydrous THF and added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution should become clear or slightly hazy.

  • Olefination Reaction:

    • 4-Fluorobenzaldehyde (3.10 g, 25 mmol, 1.0 eq) is dissolved in 20 mL of anhydrous THF and added dropwise to the reaction mixture at 0 °C over 30 minutes.

    • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Workup and Isolation:

    • Upon completion of the reaction, the mixture is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

    • The resulting mixture is transferred to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

    • The combined organic layers are washed with 50 mL of saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.[4]

    • Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a white to off-white solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_flask Dry 3-neck flask add_NaH Charge with NaH prep_flask->add_NaH wash_NaH Wash NaH with hexanes add_NaH->wash_NaH add_THF Add anhydrous THF wash_NaH->add_THF cool_0C_1 Cool to 0 °C add_THF->cool_0C_1 add_phosphonate Add diethyl cyanomethylphosphonate cool_0C_1->add_phosphonate stir_30min Stir for 30 min add_phosphonate->stir_30min add_aldehyde Add 4-fluorobenzaldehyde stir_30min->add_aldehyde warm_rt Warm to RT, stir 2h add_aldehyde->warm_rt quench Quench with sat. NH4Cl warm_rt->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography concentrate->chromatography collect_fractions Collect & combine fractions chromatography->collect_fractions evaporate Evaporate solvent collect_fractions->evaporate final_product Obtain pure this compound evaporate->final_product

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism.[5]

  • Deprotonation: The reaction is initiated by a strong base, such as sodium hydride, which deprotonates the α-carbon of the diethyl cyanomethylphosphonate to form a resonance-stabilized phosphonate carbanion (ylide).[5][6]

  • Nucleophilic Addition: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[5][6] This addition is the rate-limiting step of the reaction.[5]

  • Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane ring.[7][8]

  • Elimination: The unstable oxaphosphetane intermediate rapidly collapses, leading to the formation of the desired alkene (this compound) and a water-soluble diethyl phosphate byproduct.[5][9] The formation of the thermodynamically more stable (E)-isomer is generally favored.

G reagents Diethyl cyanomethylphosphonate + 4-Fluorobenzaldehyde ylide Phosphonate Carbanion (Ylide) reagents->ylide Deprotonation (Base) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization product This compound + Diethyl phosphate oxaphosphetane->product Elimination

Sources

Scale-Up Synthesis of 4-Fluorocinnamonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Fluorocinnamonitrile in Modern Drug Discovery

This compound, a key building block in medicinal chemistry, serves as a versatile precursor for a wide array of pharmacologically active molecules. Its α,β-unsaturated nitrile functionality, coupled with the presence of a fluorine atom, imparts unique electronic properties and metabolic stability to parent compounds. The controlled, safe, and efficient synthesis of this intermediate at scale is therefore a critical consideration in the drug development pipeline, enabling robust preclinical and clinical programs. This guide provides a comprehensive overview of scalable synthetic strategies, detailed experimental protocols, and in-depth process considerations for the production of this compound.

Strategic Selection of a Scalable Synthetic Route

The synthesis of α,β-unsaturated nitriles such as this compound can be approached through several established methodologies. The selection of an appropriate route for scale-up hinges on a number of critical factors including reaction efficiency, stereoselectivity (where applicable), ease of purification, cost of goods, and, paramountly, process safety. Two of the most industrially viable and mechanistically sound approaches are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation.

Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly reliable method for the stereoselective synthesis of alkenes, particularly with a strong preference for the thermodynamically more stable (E)-isomer.[1][2][3] This is a significant advantage for the synthesis of this compound, where the (E)-isomer is typically the desired product. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[4]

Mechanism and Rationale for Scalability:

The HWE reaction begins with the deprotonation of a phosphonate, in this case, diethyl phosphonoacetonitrile, by a suitable base to form a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane, which then collapses to yield the desired alkene and a water-soluble phosphate byproduct.[4]

The key advantages of the HWE reaction for scale-up include:

  • High (E)-Stereoselectivity: The reaction inherently favors the formation of the (E)-alkene, minimizing the need for complex isomeric separations.

  • Mild Reaction Conditions: The reaction can often be carried out at or below ambient temperature, reducing the risk of side reactions and thermal decomposition.

  • Simplified Work-up: The dialkyl phosphate byproduct is typically water-soluble, allowing for straightforward removal during aqueous work-up, a significant benefit at industrial scale.[4]

HWE_Mechanism cluster_0 Carbanion Formation cluster_1 Nucleophilic Attack cluster_2 Cyclization and Elimination Phosphonate Diethyl phosphonoacetonitrile Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde 4-Fluorobenzaldehyde Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product This compound (E-isomer) Oxaphosphetane->Product Elimination Byproduct Diethyl Phosphate (water-soluble) Oxaphosphetane->Byproduct Knoevenagel_Mechanism cluster_0 Carbanion Formation cluster_1 Condensation cluster_2 Dehydration Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion Deprotonation Catalyst Base Catalyst Catalyst->Carbanion Adduct Aldol Adduct Carbanion->Adduct Nucleophilic Addition Aldehyde 4-Fluorobenzaldehyde Aldehyde->Adduct Product This compound Adduct->Product Elimination Water Water Adduct->Water

Caption: Knoevenagel Condensation Workflow.

Detailed Protocol for Kilogram-Scale Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is designed for the synthesis of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated manufacturing area with appropriate engineering controls. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Fluorobenzaldehyde124.11850 g6.85≥98%Acros Organics [5]
Diethyl phosphonoacetonitrile177.141213 g6.85≥97%TCI Chemicals
Sodium Hydride (60% dispersion in mineral oil)24.00300 g7.5060%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.1110 L-≥99.9%Fisher Scientific
Diethyl Ether74.125 L-≥99%Fisher Scientific
Saturated Sodium Bicarbonate Solution-5 L--In-house preparation
Brine (Saturated NaCl Solution)-5 L--In-house preparation
Anhydrous Magnesium Sulfate120.37500 g--Fisher Scientific
Experimental Procedure
  • Reactor Setup and Inerting:

    • Set up a 20 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

    • Ensure the reactor is clean, dry, and free of any contaminants.

    • Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Preparation of the Ylide:

    • To the inerted reactor, add 5 L of anhydrous THF.

    • Under a continuous stream of nitrogen, carefully add 300 g (7.50 mol) of sodium hydride (60% dispersion in mineral oil) to the THF.

    • Begin stirring the suspension and cool the reactor to 0-5 °C using a circulating chiller.

    • In a separate dry vessel, prepare a solution of 1213 g (6.85 mol) of diethyl phosphonoacetonitrile in 2 L of anhydrous THF.

    • Slowly add the diethyl phosphonoacetonitrile solution to the sodium hydride suspension via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C. Vigorous hydrogen gas evolution will be observed. The rate of addition should be controlled to manage the off-gassing.

    • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional hour to ensure complete formation of the ylide.

  • Condensation Reaction:

    • Prepare a solution of 850 g (6.85 mol) of 4-fluorobenzaldehyde in 1 L of anhydrous THF.

    • Slowly add the 4-fluorobenzaldehyde solution to the ylide suspension via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 15 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., TLC or HPLC).

  • Reaction Quench and Work-up:

    • Cool the reaction mixture back down to 0-5 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 2 L of cold water. Caution: The initial quench can be exothermic and may generate hydrogen gas if any unreacted sodium hydride remains.

    • Transfer the biphasic mixture to a larger separatory funnel or extraction vessel.

    • Separate the aqueous layer.

    • Extract the aqueous layer with 2 x 1 L of diethyl ether.

    • Combine all organic layers and wash sequentially with 2 L of saturated sodium bicarbonate solution and 2 L of brine.

    • Dry the combined organic layer over 500 g of anhydrous magnesium sulfate.

    • Filter off the drying agent and wash the filter cake with a small amount of diethyl ether.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent system. A mixture of ethanol and water or hexane and ethyl acetate is a good starting point for optimization. [6][7] * Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

In-Process Controls (IPCs)
  • TLC Analysis: Monitor the disappearance of 4-fluorobenzaldehyde using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • HPLC Analysis: For more quantitative monitoring, an HPLC method can be developed to track the formation of the product and the consumption of the starting material.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

Technique Parameters and Expected Results
¹H NMR The spectrum should show characteristic signals for the aromatic protons, the vinyl protons with a large coupling constant (~16 Hz) indicative of the (E)-isomer, and the absence of aldehyde proton signals.
¹³C NMR The spectrum will display the expected number of carbon signals, including the nitrile carbon and the carbons of the fluorinated aromatic ring, which will show C-F coupling. [8][9]
¹⁹F NMR A single resonance is expected for the fluorine atom on the aromatic ring. [10][11][12][13]
HPLC A C18 reverse-phase column with a mobile phase of acetonitrile and water can be used to determine the purity of the final product. The retention time and peak purity should be established against a reference standard. [14][15][16][17]
GC-MS Gas chromatography-mass spectrometry can be used to confirm the molecular weight of the product and identify any volatile impurities. [18]
Melting Point The melting point of the purified product should be sharp and consistent with literature values.

Process Safety and Hazard Analysis

The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards.

Reagent-Specific Hazards
  • Sodium Hydride: Highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere. The use of a 60% dispersion in mineral oil reduces its pyrophoricity, but care must still be taken.

  • Diethyl Ether and THF: Highly flammable liquids that can form explosive peroxides upon exposure to air and light. Use in a well-ventilated area away from ignition sources and ensure containers are properly sealed.

  • 4-Fluorobenzaldehyde: Combustible liquid and harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [5][19][20]* Diethyl phosphonoacetonitrile: The toxicological properties have not been fully investigated. Avoid contact with skin and eyes and inhalation of vapors. [21]* Malononitrile (for Knoevenagel route): Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. [1][6][7][22]

Process-Related Hazards
  • Hydrogen Evolution: The reaction of sodium hydride with diethyl phosphonoacetonitrile and the quenching of excess sodium hydride generate hydrogen gas, which is highly flammable. The reactor must be properly vented to a safe area, and the rate of reaction controlled to prevent a rapid build-up of pressure.

  • Exothermic Reactions: The formation of the ylide and the quenching of the reaction are exothermic. Adequate cooling capacity is essential to maintain control of the reaction temperature. A runaway reaction could lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Static Discharge: The use of flammable solvents necessitates grounding and bonding of all equipment to prevent the build-up of static electricity, which could serve as an ignition source.

Waste Management and Environmental Considerations

A responsible scale-up process includes a plan for the management of waste streams.

  • Aqueous Waste: The aqueous layers from the work-up will contain sodium phosphate salts and residual organic solvents. This waste should be neutralized and treated in a wastewater treatment facility.

  • Solid Waste: The filter cake from the purification step will contain the product and residual solvent. The solvent should be evaporated in a well-ventilated area, and the solid product can be collected. The magnesium sulfate from the drying step can be disposed of as solid waste after ensuring it is free of flammable solvents.

  • Solvent Waste: Non-halogenated solvent waste (THF, diethyl ether, ethanol, hexane) should be collected in a designated container for recycling or incineration. Halogenated solvents, if used, must be collected separately. [18][20][23][24]

Conclusion

The Horner-Wadsworth-Emmons reaction provides a robust and scalable method for the synthesis of this compound, offering high stereoselectivity and a straightforward purification procedure. By carefully considering the process safety and implementing appropriate engineering controls and in-process monitoring, this synthesis can be safely and efficiently performed at the kilogram scale and beyond. The alternative Knoevenagel condensation also presents a viable and potentially greener route, particularly if solvent-free or aqueous conditions are employed. The choice between these two excellent methods will ultimately depend on the specific equipment availability, cost considerations, and environmental, health, and safety (EHS) policies of the manufacturing facility.

References

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163. Available at: [Link].

  • High Performance Liquid Chromatography Analysis of Cinnamon from Different Origin. (2022). LCGC North America, 40(12), 586-589. Available at: [Link].

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (2022). Organic & Biomolecular Chemistry, 20(38), 7535-7554. Available at: [Link].

  • El-Sayed, A. M., et al. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC-MS and GC-MS and Chemometric Tools. Molecules, 27(9), 2935. Available at: [Link].

  • THE REACTIONS OF CINNAMONITRILE DERIVATIVES WITH ACTIVE HYDROGEN. (2014). International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 1(10), 93-98.
  • Differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Available at: [Link].

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link].

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link].

  • This compound. PubChem. Available at: [Link].

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. ResearchGate. Available at: [Link].

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications, 15(3), 679-687. Available at: [Link].

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].

  • Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. (2023). Journal of Natural Remedies, 23(2), 643-651. Available at: [Link].

  • Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. (2025). Mini-Reviews in Organic Chemistry. Available at: [Link].

  • Waste Management by Chemical and Industry. US EPA. Available at: [Link].

  • Nitrile. Wikipedia. Available at: [Link].

  • Strategic chemical manufacturing waste management for resource optimization. CAS.org. Available at: [Link].

  • Recrystallization with two solvents. Reddit. Available at: [Link].

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. Available at: [Link].

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link].

  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link].

  • 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Available at: [Link].

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link].

  • Preparation of Nitriles. JoVE. Available at: [Link].

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link].

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Springer.
  • Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. ResearchGate. Available at: [Link].

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Fluorine NMR. (n.d.). Available at: [Link].

  • ICSC 1466 - MALONONITRILE. (2021). Available at: [Link].

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link].

  • 4-fluorobenzaldehyde. Sdfine. Available at: [Link].

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications, 52(1), 9-13. Available at: [Link].

  • C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. YouTube. Available at: [Link].

  • This compound. CHEMICAL POINT. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluorocinnamonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges.

Introduction to this compound Synthesis

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation is most commonly achieved through olefination reactions of 4-fluorobenzaldehyde. The two primary methods that offer high efficiency and stereoselectivity are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. This guide will focus on troubleshooting and optimizing these two synthetic routes.

The choice of method often depends on the desired stereoisomer (E or Z), the scale of the reaction, and the available reagents. Understanding the nuances of each reaction is critical to achieving high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield, or no this compound at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common problem that can stem from several factors related to reagents, reaction conditions, or the setup itself. Let's break down the potential causes for both the HWE and Knoevenagel routes.

For Horner-Wadsworth-Emmons (HWE) Reaction:

  • Inefficient Deprotonation of the Phosphonate: The HWE reaction begins with the deprotonation of diethyl cyanomethylphosphonate to form a nucleophilic carbanion.[1] If this step is incomplete, the subsequent reaction with 4-fluorobenzaldehyde will be poor.

    • Solution:

      • Choice of Base: Use a sufficiently strong base. Sodium hydride (NaH) or sodium methoxide (NaOMe) are common choices.[2] For sensitive substrates, milder bases like lithium chloride with an amine (Masamune-Roush conditions) can be effective.[3]

      • Anhydrous Conditions: The base and the phosphonate carbanion are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Water will quench the carbanion and deactivate the base.

      • Reaction Temperature: The deprotonation is often carried out at 0°C to control the reaction rate and prevent side reactions.

  • Poor Quality of Reagents:

    • Solution:

      • 4-Fluorobenzaldehyde: Ensure it is free from acidic impurities, such as 4-fluorobenzoic acid, which can neutralize the base. It is advisable to use freshly distilled or purchased aldehyde.

      • Diethyl Cyanomethylphosphonate: This reagent should be pure and dry.

      • Base: Sodium hydride should be a fine, grey powder. If it is clumpy or white (indicating oxidation), its reactivity is diminished.

  • Reaction Temperature and Time:

    • Solution: After the addition of 4-fluorobenzaldehyde, the reaction is typically allowed to warm to room temperature and stirred for a sufficient duration.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

For Knoevenagel Condensation:

  • Catalyst Inactivity: The Knoevenagel condensation is often catalyzed by a weak base, such as piperidine or ammonium acetate.[5][6]

    • Solution:

      • Catalyst Amount: While catalytic, a sufficient amount must be present. Typically, 0.1 to 0.2 equivalents are used.

      • Catalyst Quality: Ensure the amine catalyst has not degraded.

  • Ineffective Water Removal: The Knoevenagel condensation produces water as a byproduct. In some setups, the accumulation of water can reverse the reaction or lead to unwanted side reactions.

    • Solution: For reactions run in solvents like toluene or benzene, a Dean-Stark apparatus can be used to remove water azeotropically and drive the reaction to completion. For solvent-free conditions, ensuring the reagents are dry is crucial.[7]

  • Reaction Conditions:

    • Solution: The reaction is often heated to facilitate the condensation.[8] The optimal temperature will depend on the specific catalyst and solvent system used. Again, TLC monitoring is key to determining completion.

Issue 2: Formation of Impurities and Side Products

Q: My final product is impure. What are the common side reactions, and how can I minimize them?

A: Impurity formation can complicate purification and reduce the overall yield. Here are some common side reactions and how to address them.

  • Self-Condensation of 4-Fluorobenzaldehyde (Cannizzaro Reaction): Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol (4-fluorobenzyl alcohol) and carboxylic acid (4-fluorobenzoic acid).

    • Mitigation: This is more of a concern in the HWE reaction if a very strong base is used in excess or at high temperatures. Add the 4-fluorobenzaldehyde solution dropwise to the reaction mixture at a controlled temperature (e.g., 0°C) to minimize its exposure to high concentrations of the base.[4]

  • Michael Addition: The product, this compound, is an α,β-unsaturated nitrile and can act as a Michael acceptor. If there are nucleophiles present in the reaction mixture, they can add to the double bond.

    • Mitigation: This is generally not a major issue under standard HWE or Knoevenagel conditions. However, using a large excess of the nucleophilic species (phosphonate carbanion or malononitrile) could potentially lead to this side reaction. Using stoichiometric amounts of reactants is advisable.

  • Polymerization: Cinnamonitrile derivatives can sometimes polymerize, especially under harsh conditions (e.g., high heat, presence of radical initiators).

    • Mitigation: Maintain the recommended reaction temperature and avoid prolonged reaction times after the starting material is consumed.

Issue 3: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio)

Q: I am not getting the desired E-isomer of this compound. How can I improve the stereoselectivity?

A: The Horner-Wadsworth-Emmons reaction is well-known for its high E-selectivity with stabilized ylides, such as the one derived from diethyl cyanomethylphosphonate.[1][2]

  • Reaction Conditions for High E-Selectivity in HWE:

    • Thermodynamic Control: The formation of the E-isomer is generally favored under thermodynamic control. Allowing the reaction intermediates to equilibrate is key.[1]

    • Solvent Choice: Protic solvents can sometimes affect the stereochemical outcome. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred.

    • Cation Effects: The nature of the counter-ion of the base can influence stereoselectivity. Sodium and potassium bases typically give high E-selectivity.

  • Achieving Z-Selectivity (if desired): While less common for this substrate, achieving Z-selectivity in HWE-type reactions often requires modification of the phosphonate reagent, for example, by using phosphonates with electron-withdrawing groups in combination with specific bases and conditions (Still-Gennari modification).[3]

Frequently Asked Questions (FAQs)

Q1: Which method, HWE or Knoevenagel, is better for synthesizing this compound?

A1: The "better" method depends on your specific requirements.

  • Horner-Wadsworth-Emmons (HWE): Generally provides higher yields and excellent E-stereoselectivity. The purification is often simpler as the phosphate byproduct is water-soluble.[2] This is often the preferred method for producing the E-isomer.

  • Knoevenagel Condensation: This method is often simpler to set up and can be run under milder conditions, sometimes even without a solvent.[7] However, yields can be more variable, and achieving high stereoselectivity might require more optimization.

Q2: How do I purify the final this compound product?

A2: Purification typically involves the following steps:

  • Work-up: After the reaction is complete, it is quenched (e.g., with water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with water and brine to remove water-soluble byproducts (like the phosphate salt in the HWE reaction) and inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If impurities are persistent, column chromatography on silica gel is an effective method.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Sodium Hydride (NaH): This is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Solvents: Many of the organic solvents used (THF, DMF, ethanol, etc.) are flammable. Work in a well-ventilated fume hood and avoid ignition sources.

  • Cyanide-containing Reagents: Diethyl cyanomethylphosphonate contains a cyanide group. While not as acutely toxic as inorganic cyanides, it should be handled with care. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of (E)-4-Fluorocinnamonitrile

This protocol is designed for high yield and E-stereoselectivity.

Reagents and Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl cyanomethylphosphonate

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

    • Slowly add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise to the stirred suspension.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Reaction with Aldehyde:

    • Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the 4-fluorobenzaldehyde solution dropwise to the ylide solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation Synthesis of this compound

This protocol offers a simpler setup.

Reagents and Materials:

  • 4-Fluorobenzaldehyde

  • Malononitrile

  • Piperidine or Ammonium Acetate (catalytic amount)

  • Ethanol or Toluene

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and the chosen solvent (e.g., ethanol).

    • Add a catalytic amount of piperidine or ammonium acetate (0.1 equivalents).

  • Reaction:

    • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

    • If using toluene, a Dean-Stark trap can be fitted to remove the water formed during the reaction.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with cold ethanol.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization as described in the HWE protocol.

Data Summary

The following table provides a general comparison of the two primary synthetic methods for this compound. Actual results may vary based on specific experimental conditions and scale.

ParameterHorner-Wadsworth-Emmons (HWE)Knoevenagel Condensation
Primary Reagents 4-Fluorobenzaldehyde, Diethyl cyanomethylphosphonate, Strong Base4-Fluorobenzaldehyde, Malononitrile, Weak Base Catalyst
Typical Yield High (often >85%)Moderate to High (60-90%)
Stereoselectivity Excellent for E-isomerVariable, can be optimized for E-isomer
Reaction Conditions Anhydrous, often cryogenic start (0°C)Generally milder, can be heated
Byproducts Water-soluble phosphate saltsWater
Advantages High yield, high stereoselectivity, easy byproduct removalSimpler setup, milder reagents
Disadvantages Requires strong base, anhydrous conditionsYields can be lower, potential for side reactions if not optimized

Visualizing the Workflow

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Purification reagent1 Diethyl cyanomethylphosphonate step1 Deprotonation (Ylide Formation) reagent1->step1 reagent2 4-Fluorobenzaldehyde step2 Nucleophilic Attack reagent2->step2 base Strong Base (e.g., NaH) base->step1 step1->step2 step3 Oxaphosphetane Formation step2->step3 step4 Elimination step3->step4 workup Aqueous Work-up step4->workup purification Recrystallization or Chromatography workup->purification product Pure (E)-4-Fluorocinnamonitrile purification->product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Knoevenagel Condensation Reaction Mechanism

Knoevenagel_Mechanism cluster_reactants Initial Reactants cluster_steps Reaction Mechanism aldehyde 4-Fluorobenzaldehyde step2 Aldol-type Addition aldehyde->step2 malononitrile Malononitrile step1 Enolate Formation malononitrile->step1 catalyst Base Catalyst (e.g., Piperidine) catalyst->step1 step1->step2 step3 Dehydration step2->step3 product This compound + H2O step3->product

Caption: Key steps in the Knoevenagel condensation mechanism.

References

  • BenchChem. (n.d.). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals.
  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules. Retrieved from [Link]

  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxyden. Chemische Berichte, 91(1), 61-63.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Jones, G. (1967).
  • ResearchGate. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4FCN-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely isolating 4-Fluorocinnamonitrile (CAS: 24654-48-6 / 27530-50-3) following a Knoevenagel condensation or Heck reaction.[1] This compound is a critical intermediate in the synthesis of pharmaceutical fluorophores and agrochemicals.

The primary challenge with this purification is twofold:

  • Isomer Management: The reaction typically produces a mixture of E (trans) and Z (cis) isomers, with E being the thermodynamic product.

  • Physical Behavior: Substituted cinnamonitriles are prone to "oiling out" during crystallization rather than forming discrete lattices, particularly if impurities (unreacted aldehyde) are present.

Compound Snapshot
PropertyDataRelevance to Purification
Physical State Crystalline Solid (Needles)Amenable to recrystallization.[1][2]
Melting Point 85–89 °CModerate MP allows for safe heating in EtOH/Heptane.
Solubility Low in Hexane/Water; High in DCM/EtOAcdictate solvent gradients for chromatography.
Impurities 4-Fluorobenzaldehyde, Piperidine/BaseAldehydes inhibit crystallization; Bases cause degradation.[1]

Pre-Purification Diagnostics (The "Triage")

Before committing to a bulk purification method, perform these diagnostic checks on your crude reaction mixture.

Q: How do I assess the crude profile?

A: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (8:2) .[1]

  • Rf ~0.6: this compound (Product).[1]

  • Rf ~0.7-0.8: 4-Fluorobenzaldehyde (Starting Material - Critical Impurity).[1]

  • Rf < 0.1: Polymerized nitriles or catalyst salts.

Critical Check: If the aldehyde spot is significant (>5% by visual estimate), you must perform a bisulfite wash (Step 3.[1]1) before attempting crystallization.[1][2][3][4] Aldehydes act as "crystal poisons" and will force your product to oil out.

Standard Operating Procedures (SOPs)

Workflow Visualization

The following diagram outlines the decision logic for purifying this compound based on crude purity and physical state.

PurificationWorkflow Start Crude Reaction Mixture Check Diagnostic TLC (Hex:EtOAc 8:2) Start->Check Aldehyde Aldehyde Present? Check->Aldehyde Bisulfite Wash w/ NaHSO3 (aq) Remove Aldehyde Aldehyde->Bisulfite Yes Extract Extraction (EtOAc) & Drying (MgSO4) Aldehyde->Extract No Bisulfite->Extract State Physical State? Extract->State Solid Solid/Semi-Solid State->Solid Precipitates Oil Persistent Oil State->Oil Gummy Recryst Recrystallization (EtOH or EtOH/H2O) Solid->Recryst Column Flash Column (Gradient Hex -> 10% EtOAc) Oil->Column Final Pure this compound (>98% E-isomer) Recryst->Final Column->Final

Figure 1: Decision matrix for the purification of this compound, prioritizing aldehyde removal and state assessment.

Protocol A: Chemical Workup (The "Rough Cut")

Goal: Remove catalyst and unreacted aldehyde.[1]

  • Quench: Pour the reaction mixture into ice-cold water (approx. 3x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.

  • Aldehyde Removal (Crucial): Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1] Shake vigorously for 2-3 minutes.

    • Mechanism:[1][2][3][5] Bisulfite forms a water-soluble adduct with the unreacted 4-fluorobenzaldehyde, moving it to the aqueous layer.[1]

  • Neutralization: Wash with saturated NaHCO₃ (to remove acidic byproducts) and then Brine.[1]

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and evaporate solvent under reduced pressure.

Protocol B: Recrystallization (The "Polish")

Goal: Isolate pure E-isomer as needles.[1]

Solvent System: Ethanol (95%) or Ethanol/Water.[1]

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add minimum boiling Ethanol (approx. 5-7 mL per gram of crude).[1]

    • Note: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Cooling: Remove from heat. Allow to cool to room temperature slowly .

    • Troubleshooting: If oil droplets appear, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Crystallization: Once room temp is reached, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Ethanol.

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Q: My product comes out as a yellow oil at the bottom of the flask instead of crystals. Why?

A: This is common with fluorinated cinnamates. It occurs when the saturation temperature is higher than the melting point of the solvated product, or impurities (isomers/aldehydes) depress the melting point.

  • Fix 1 (Seeding): Add a "seed crystal" of pure product if available.

  • Fix 2 (The Cloud Point Method): Dissolve the oil in a small amount of DCM. Add Hexane dropwise until the solution turns slightly cloudy.[4] Cap it and leave it undisturbed in the fridge. The slow diffusion often forces lattice formation over amorphous oil.

Issue 2: E/Z Isomer Separation

Q: NMR shows a mixture of E (trans) and Z (cis) isomers. How do I separate them?

A:

  • Crystallization: The E-isomer is generally less soluble and has a higher melting point. Repeated recrystallization from Ethanol will enrich the E-isomer in the solid phase, leaving the Z-isomer in the mother liquor.[1]

  • Chromatography: If you need to recover both or if the ratio is 50:50, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient Hexane:EtOAc (Start 95:5 → End 85:15).[1]

    • Order of Elution: The Z-isomer (cis) is typically less polar (due to internal dipole cancellation or steric shielding) and elutes before the E-isomer on standard silica, though this can reverse depending on the exact fluorine position.[1] Always verify fractions by TLC.

Issue 3: Low Yield

Q: I lost 50% of my mass during recrystallization.

A: You likely used too much solvent or the "mother liquor" still holds the product.

  • Recovery: Evaporate the filtrate (mother liquor) to dryness. You will get a secondary crop. This crop will be less pure (enriched in Z-isomer and impurities).[1] Purify this crop via column chromatography rather than a second crystallization.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal degradation can release cyanide. Work in a fume hood.

  • Skin Contact: this compound is a skin irritant and potential sensitizer.[1] Wear nitrile gloves.

References

  • PubChem. (2025).[1][6] this compound Compound Summary (CID 5372942).[1][6] National Center for Biotechnology Information. [Link][1]

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overcoming E/Z isomer formation in 4-Fluorocinnamonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for the synthesis of 4-Fluorocinnamonitrile. This guide is crafted for researchers, chemists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the critical challenge of controlling E/Z isomer formation. Our objective is to empower you with the technical expertise to optimize your synthetic routes for higher yields and purity of the desired E-isomer.

The Challenge: E/Z Isomerism in this compound Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, is frequently complicated by the concurrent formation of E (trans) and Z (cis) isomers. The E-isomer is often the biologically active and synthetically preferred stereoisomer. The presence of the Z-isomer not only reduces the yield of the target molecule but also introduces significant purification challenges, potentially impacting the efficiency and cost-effectiveness of the entire synthetic pathway. This guide will dissect common synthetic methodologies and offer practical solutions to overcome the formation of the undesired Z-isomer.

Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the synthesis of α,β-unsaturated compounds like this compound. It is renowned for its general reliability and high E-selectivity. Nevertheless, achieving the desired stereochemical outcome consistently requires careful control over several reaction parameters.

Diagram: Horner-Wadsworth-Emmons Reaction Decision Workflow

HWE_Troubleshooting start Low E/Z Ratio in HWE Reaction check_base Evaluate Base and Cation start->check_base check_temp Assess Reaction Temperature start->check_temp check_reagents Verify Reagent Purity start->check_reagents action_base Switch to NaH in THF or K2CO3/18-crown-6 check_base->action_base action_temp Run reaction at 0°C or lower check_temp->action_temp action_reagents Purify 4-Fluorobenzaldehyde (distillation) check_reagents->action_reagents outcome Improved E/Z Ratio action_base->outcome action_temp->outcome action_reagents->outcome

Caption: Troubleshooting flowchart for optimizing the E/Z ratio in the HWE reaction.

Frequently Asked Questions & Troubleshooting

Q1: My HWE reaction is yielding a significant amount of the Z-isomer. What are the key factors I should investigate to improve the E/Z ratio?

A1: Achieving high E-selectivity in the HWE reaction is a multifactorial issue. The primary levers you can adjust are the phosphonate reagent, the base, the corresponding cation, and the reaction temperature.

  • Phosphonate Reagent: The use of a stabilized ylide, such as that derived from diethyl (cyanomethyl)phosphonate, is crucial. These ylides are less reactive, which allows for the reversible formation of the intermediate adducts. This reversibility favors the formation of the thermodynamically more stable anti-betaine, which subsequently eliminates to form the E-alkene.

  • Base and Cation Selection: The choice of base and its counter-ion has a profound effect on stereoselectivity.

    • Sodium Hydride (NaH): Employing NaH in an aprotic solvent like THF is a standard method for achieving high E-selectivity. The small sodium cation is believed to chelate the intermediate betaine, steering the reaction towards the E-product.

    • Potassium Carbonate (K2CO3) with a Phase-Transfer Catalyst: This system provides a milder and safer alternative to NaH while still affording good E-selectivity. A catalyst like 18-crown-6 is often used to enhance the solubility and reactivity of the carbonate base.

  • Reaction Temperature: Lowering the reaction temperature generally enhances E-selectivity. Conducting the aldehyde addition at 0 °C or below allows the reaction to proceed under thermodynamic control, favoring the more stable E-isomer.

Q2: I'm experiencing a low overall yield in my synthesis. What are the likely causes and how can I address them?

A2: A diminished yield can arise from several sources, including incomplete deprotonation, side reactions involving the aldehyde, or losses during the workup and purification stages.

  • Incomplete Deprotonation: Ensure your base is fresh and active, and use a slight stoichiometric excess (e.g., 1.1 equivalents). If using NaH, it is good practice to wash it with anhydrous hexanes to remove the protective mineral oil coating. Allow sufficient time for the deprotonation of the phosphonate to complete before adding the aldehyde.

  • Aldehyde Purity: The presence of acidic impurities, such as 4-fluorobenzoic acid, in your 4-fluorobenzaldehyde can quench the phosphonate ylide, leading to a lower yield. Using freshly distilled or purified aldehyde is highly recommended.

  • Reaction Monitoring: While low temperatures are beneficial for selectivity, they can also decrease the reaction rate. It is essential to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to identify the optimal reaction time.

  • Efficient Workup: To minimize product loss during extraction, use a suitable organic solvent and perform multiple extractions. Washing the combined organic layers with brine can help to remove residual water and improve separation.

Table 1: Influence of Reaction Parameters on E/Z Ratio in the HWE Synthesis

Base SystemSolventTemperature (°C)Typical E/Z Ratio
NaHTHF0 to RT>95:5
K₂CO₃ / 18-crown-6MeCNRoom Temperature90:10 - 95:5
NaOEtEtOHRoom Temperature85:15 - 90:10

Q3: I'm finding it difficult to separate the E/Z isomers by column chromatography. What are some alternative purification strategies?

A3: The similar polarities of the E and Z isomers of this compound can indeed make chromatographic separation challenging.

  • Recrystallization: This is often the most effective method for purifying the E-isomer, especially when it is the major component. You should screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that promote the selective crystallization of the E-isomer, leaving the Z-isomer dissolved in the mother liquor.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For instances requiring very high purity or when separation by other means is intractable, preparative HPLC offers superior resolution. However, this method is generally more suitable for smaller quantities.

Troubleshooting Guide: The Wittig Reaction

The Wittig reaction is another venerable method for alkene synthesis. However, directing its stereoselectivity towards the E-isomer of this compound can be more intricate compared to the HWE reaction, particularly with unstabilized ylides.

Frequently Asked Questions & Troubleshooting

Q1: My Wittig reaction is producing the Z-isomer as the major product. How can I steer the reaction to favor the E-isomer?

A1: The stereochemical outcome of the Wittig reaction is largely dictated by the stability of the ylide and the reaction conditions.

  • Ylide Stability: To favor the E-isomer, a stabilized ylide, such as (cyanomethylene)triphenylphosphorane, is necessary. The resonance stabilization of the ylide makes it less reactive, promoting thermodynamic control and leading to the more stable E-alkene.

  • Salt-Free Conditions: The presence of lithium salts, which are byproducts of ylide generation using organolithium bases like n-butyllithium, can favor the formation of the Z-isomer. Performing the reaction under "salt-free" conditions can dramatically improve the E/Z ratio. This can be accomplished by using alternative bases like sodium hexamethyldisilazide (NaHMDS) or by physically removing the lithium salts by filtration prior to the addition of the aldehyde.

  • Solvent Choice: The solvent can play a significant role in determining the stereoselectivity. Non-polar, aprotic solvents such as toluene or benzene generally favor the formation of the E-isomer when using stabilized ylides.

  • The Schlosser Modification: This variation of the Wittig reaction can be employed to achieve high E-selectivity. It involves the deprotonation of the initially formed betaine intermediate with a second equivalent of an organolithium base at low temperature, followed by a proton quench. This procedure, while effective, adds a layer of complexity to the experimental setup.

Experimental Protocols

Protocol 1: High E-Selectivity Horner-Wadsworth-Emmons Synthesis of this compound

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried round-bottom flask.

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Suspend the washed NaH in anhydrous THF and cool the mixture to 0 °C using an ice bath.

  • Add diethyl (cyanomethyl)phosphonate (1.0 eq) dropwise to the NaH suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour, or until the cessation of hydrogen gas evolution.

  • Cool the resulting pale-yellow ylide solution back to 0 °C.

  • Add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise over a period of 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure E-4-Fluorocinnamonitrile.

References

  • Title: The Horner-Wadsworth-Emmons Reaction Source: Organic Reactions URL: [Link]

  • Title: The Wittig Reaction Source: Organic Reactions URL: [Link]

  • Title: Stereoselective Synthesis of Alkenes Source: Chemical Reviews URL: [Link]

Technical Support Center: Heck Reaction (Electron-Deficient Alkenes)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: HECK-ED-001 Subject: Optimization and Troubleshooting of Palladium-Catalyzed Arylation of Electron-Deficient Alkenes

System Overview & Core Logic

Welcome to the Heck Reaction Technical Support Center. You are likely working with substrates such as acrylates, styrenes, or acrylamides .

While electron-deficient alkenes are the "native" substrate class for the Heck reaction (providing the classic linear


-arylated product), they present unique failure modes: competitive polymerization , catalyst deactivation (Pd-black precipitation) , and regioselectivity drift  under specific ionic conditions.

The guidance below is structured to diagnose these specific failures using a mechanistic approach.

The Mechanistic Map

Before troubleshooting, verify your mechanistic assumptions. Electron-deficient alkenes predominantly follow the Neutral Pathway .

HeckMechanism cluster_pathway Neutral Pathway (Standard for e- deficient) Start Start: Aryl Halide + Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Step 1 Coord Alkene Coordination OxAdd->Coord Step 2 Insert Migratory Insertion (Rate Determining) Coord->Insert Regioselectivity Step (Steric Control) Elim Beta-Hydride Elimination Insert->Elim Step 4 Prod Product: Linear Styrene/Cinnamate Elim->Prod Reductive Elimination

Figure 1: The Neutral Pathway dominates for electron-deficient alkenes, where steric factors drive the aryl group to the terminal carbon (


-position).

Troubleshooting Modules

Issue 1: "My reaction turns black immediately and conversion stops."

Diagnosis: Rapid catalyst decomposition (Pd aggregation). Root Cause: The "Homeopathic Palladium" effect. At high concentrations, monomeric Pd(0) species aggregate into inactive Pd-black clusters faster than they enter the catalytic cycle.

The Fix: The "Jeffery Conditions" Upgrade T. Jeffery (1984) revolutionized this by introducing tetraalkylammonium salts. These salts act as phase-transfer catalysts (in solid-liquid systems) and, more importantly, stabilize anionic palladium species


, preventing aggregation.

Protocol A: Jeffery Conditions (Solid-Liquid Phase Transfer) Use this for difficult substrates or when using simple Pd salts without heavy ligands.

  • Catalyst: Pd(OAc)

    
     (1-3 mol%).
    
  • Ligand: None (Ligand-free) or PPh

    
     (if strict selectivity is needed).
    
  • Base: NaHCO

    
     or K
    
    
    
    CO
    
    
    (Solid).
  • Additive: Tetrabutylammonium bromide (TBAB) or chloride (TBAC) (1.0 equiv).

  • Solvent: DMF or DMAc.

  • Temp: 80–100 °C.

Why it works: The ammonium salt forms a molten layer on the surface of the solid base, facilitating the regeneration of the active catalyst and stabilizing nanoparticles.

Issue 2: "I am seeing significant polymerization of my alkene."

Diagnosis: Radical polymerization or Pd-initiated polymerization. Root Cause: Electron-deficient alkenes (especially acrylates) are prone to thermal polymerization. Palladium hydrides formed during the cycle can also initiate chain growth.

Troubleshooting Steps:

VariableAdjustmentRationale
Inhibitor Add BHT or Hydroquinone (1-5 mol%)Scavenges free radicals without poisoning the Pd catalyst.
Stoichiometry Increase Alkene to 1.5 - 2.0 equivCompensates for sacrificial loss to polymerization.
Addition Slow addition of alkeneKeeps monomer concentration low, favoring cross-coupling over polymerization.
Temperature Lower to 60-80 °CPolymerization rates often scale faster with T than the Heck cycle.
Issue 3: "I am getting the wrong regioisomer (Branched/Alpha)."

Diagnosis: Pathway Drift (Cationic vs. Neutral). Root Cause: While electron-deficient alkenes favor linear products via the neutral pathway, the presence of halide scavengers (Ag salts) or bidentate ligands can force a Cationic Pathway , which is more sensitive to electronic effects and can alter selectivity.

The Logic Check:

  • Neutral Pathway (Default): The Aryl-Pd-X species coordinates the alkene. Sterics dictate that the bulky Pd moiety goes to the internal carbon, and the Aryl group goes to the terminal carbon. Result: Linear.

  • Cationic Pathway (Avoid): If X is removed (by Ag+ or Tl+), [Aryl-Pd-L2]+ is formed. This is highly electrophilic.

Corrective Action: Ensure you are NOT using silver salts (Ag2CO3, AgOTf) if you want the linear product. Stick to non-ionizing bases (Et3N, NaOAc) to maintain the neutral catalytic cycle.

Interactive Troubleshooting Flowchart

Use this logic tree to determine your next experimental move.

Troubleshooting Problem Identify Primary Failure LowConv Low Conversion / Pd Black Problem->LowConv Polymer Gooey Mixture / Polymerization Problem->Polymer Regio Wrong Regioisomer (Branched) Problem->Regio Jeffery Are you using TBAB/TBAC? LowConv->Jeffery Inhibitor Added Radical Inhibitor? Polymer->Inhibitor Silver Using Ag/Tl salts? Regio->Silver AddJeffery Action: Add 1.0 eq TBAB Switch to Solid Carbonate Base Jeffery->AddJeffery No TempCheck Check Temp > 120C? Jeffery->TempCheck Yes LowerTemp Action: Lower Temp Catalyst is dying thermally TempCheck->LowerTemp Yes AddBHT Action: Add BHT/Hydroquinone Inhibitor->AddBHT No RemoveSilver Action: Remove Ag salts. Force Neutral Pathway. Silver->RemoveSilver Yes Ligand Using Bidentate Ligands? Silver->Ligand No MonoDentate Action: Switch to PPh3 or Ligand-Free Ligand->MonoDentate Yes

Figure 2: Decision matrix for diagnosing common Heck reaction failures.

Validated Protocol: The "Robust" Heck

Use this protocol as a baseline. It is designed to minimize polymerization and maximize catalyst longevity.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • tert-Butyl Acrylate (1.2 mmol)

  • Pd(OAc)

    
     (2.2 mg, 1 mol%)
    
  • P(o-tol)

    
     (6.0 mg, 2 mol%) — Bulky ligand prevents dimerization
    
  • Et

    
    N (2.0 mmol) — Base
    
  • DMF (Dry, 2 mL)

  • Critical Additive: BHT (2 mg) — Radical Inhibitor

Procedure:

  • Charge: In a screw-cap vial, add Aryl Bromide, Pd(OAc)

    
    , Ligand, and BHT.
    
  • Purge: Seal and purge with Argon for 5 minutes.

  • Solvent: Add DMF and Et

    
    N via syringe.
    
  • Alkene: Add the acrylate last.

  • Heat: Stir at 90 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over MgSO

    
    .
    

Validation Check:

  • If the reaction mixture remains clear/amber: Catalyst is active.

  • If the reaction precipitates black powder within 1 hour: Ligand oxidation or insufficient stabilization. Switch to Jeffery Conditions (See Module 2).

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274. Link

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. Link

Technical Support Center: Suzuki-Miyaura Optimization for 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Reaction Conditions Target Molecule: 4-Fluorocinnamonitrile (and derivatives) Audience: Pharmaceutical Process Chemists & Discovery Scientists

Introduction: The Chemical Challenge

Synthesizing or functionalizing This compound via Suzuki-Miyaura coupling presents a "perfect storm" of competing reactivities. You are not just coupling two carbons; you are navigating a minefield of electronic and coordinative pitfalls.

  • Nitrile Poisoning: The nitrile group (

    
    ) is a competent Lewis base. It can displace labile ligands (like 
    
    
    
    ) on the Palladium center, forming an inactive "off-cycle" resting state
    
    
    .
  • Michael Acceptor Instability: The cinnamonitrile motif contains an electron-deficient alkene conjugated to a nitrile. Strong bases (e.g.,

    
    , 
    
    
    
    ) required for transmetallation can trigger unwanted Michael additions or polymerization.
  • Fluorine Electronics: The 4-Fluoro substituent pulls electron density, making the aryl ring electron-poor. If you are using a 4-fluorophenylboronic acid, it is prone to protodeboronation before the coupling occurs.

This guide provides a self-validating workflow to optimize catalyst loading while suppressing these side reactions.

Module 1: Catalyst Selection & The "Nitrile Trap"

Q: Why is my standard


 reaction stalling at 60% conversion despite adding more catalyst? 

A: You are likely experiencing ligand displacement rather than catalyst death. Monodentate phosphines like triphenylphosphine dissociate easily. The high concentration of nitrile groups in your substrate coordinates to the open Pd(II) site, shutting down the catalytic cycle.

The Solution: Switch to Chelating Ligands or Bulky Dialkylbiaryl Phosphines .

  • Recommendation A (Robustness):

    
    . The bidentate dppf ligand has a wide bite angle and binds tightly to Pd, preventing nitrile displacement.
    
  • Recommendation B (Low Loading): XPhos Pd G2 or SPhos Pd G2 . These Buchwald precatalysts activate quickly and the bulky biaryl ligand creates a steric wall that blocks the nitrile from binding to the metal center.

Visualization: The Nitrile Inhibition Cycle

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 + Base NitrileTrap NITRILE TRAP [Pd(Ar)(CN-R)L] (Catalyst Poisoned) OxAdd->NitrileTrap + Substrate (-CN) (Displaces Ligand) RedElim Reductive Elimination Product Released TransMet->RedElim RedElim->Pd0 NitrileTrap->OxAdd Requires Heat/Bulky Ligand

Caption: The "Nitrile Trap" occurs when the substrate's nitrile group displaces the phosphine ligand after oxidative addition, sequestering the catalyst in an inactive state.

Module 2: Optimizing Catalyst Loading (The Protocol)

Q: How do I lower my loading from 5 mol% to <0.5 mol% for pharmaceutical scale-up?

A: You must determine the Minimum Effective Loading (MEL) using a logarithmic screening approach. Do not decrease loading linearly (e.g., 5% -> 4% -> 3%); decrease it logarithmically (1.0% -> 0.5% -> 0.1%).

Experimental Protocol: The "Stress Test" Screen

Objective: Identify the lowest loading that achieves >98% conversion in <12 hours.

Reagents:

  • Substrate: this compound precursor (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) — Crucial: Use mild phosphate to prevent Michael addition.
    
  • Solvent: 1,4-Dioxane/Water (4:1) — Degassed thoroughly.

Workflow:

  • Stock Solutions: Prepare a stock solution of the catalyst in degassed solvent. Pipetting solid <1 mg is inaccurate.

  • Parallel Reactions: Set up 4 vials with the following loadings:

    • Vial A: 1.0 mol% (Baseline)

    • Vial B: 0.5 mol%

    • Vial C: 0.1 mol%

    • Vial D: 0.05 mol%

  • Sampling: Analyze via UPLC/HPLC at t=1h, 4h, and 12h.

Data Interpretation Table:

Loading (mol%)1h Conv.4h Conv.12h Conv.Diagnosis
1.0 99%100%100%Overkill. Wasteful.
0.5 85%99%100%Ideal. Good kinetics, complete conversion.
0.1 40%65%80%Too Slow. Catalyst death occurring before completion.
0.05 10%15%15%Immediate Poisoning. Impurities in solvent > catalyst conc.

Technical Insight: If Vial C (0.1%) stalls at 80%, do not just add more catalyst. Add a second shot of ligand (not metal) to see if the active species can be resurrected. If not, the metal has precipitated (Pd black).

Module 3: Troubleshooting & Logic Tree

Q: I see a significant impurity at RRT 0.85 (Mass = M+M). What is it?

A: This is likely the Homocoupling Product of your boronic acid.

  • Cause: Excess oxygen in the system or catalyst loading is too high relative to the oxidative addition rate.

  • Fix: Degas solvents using "Freeze-Pump-Thaw" (3 cycles) or vigorous nitrogen sparging (15 mins). Switch to a slow-release precatalyst (e.g., XPhos Pd G2).

Q: The reaction turns black immediately and conversion stops.

A: "Pd Black" formation. The complex is falling apart before it can cycle.

  • Fix: Your reaction temperature might be too high for the catalyst stability, or you lack sufficient ligand. Add 10-20 mol% free ligand (e.g.,

    
     or dppf) to stabilize the Pd in solution.
    
Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue1 Low Conversion (<50%) Start->Issue1 Issue2 Impurity: Homocoupling Start->Issue2 Issue3 Impurity: Michael Adduct Start->Issue3 Check1 Check Catalyst Color Issue1->Check1 Check2 Check O2 Levels Issue2->Check2 Check3 Check Base Strength Issue3->Check3 Sol1A Black Precipitate? Add Free Ligand Check1->Sol1A Sol1B Solution Clear? Check for Poisoning (Switch to XPhos) Check1->Sol1B Sol2 Degas Solvents Reduce Catalyst Loading Check2->Sol2 Sol3 Switch from Carbonate to Phosphate/Fluoride Check3->Sol3

Caption: Diagnostic logic for common Suzuki coupling failures involving nitrile/alkene substrates.

Module 4: Post-Reaction Purification (Metal Scavenging)

Q: My crude product has 500 ppm Pd. How do I reach ICH Q3D limits (<10 ppm)?

A: Crystallization alone often traps Pd within the lattice. You must use Active Scavenging before the final crystallization.

Protocol:

  • Dilution: Dilute the crude reaction mixture (after aqueous workup) in THF or Ethyl Acetate (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at a ratio of 50 wt% relative to the theoretical Pd mass (or 10 wt% relative to crude product if Pd mass is unknown).

    • Note: Thiol scavengers have high affinity for Pd(II) and Pd(0).

  • Incubation: Stir at 40°C for 4 hours. (Heat is required to drive kinetics).

  • Filtration: Filter through a pad of Celite or a 0.45 µm membrane.

  • Result: Expect Pd levels to drop from ~500 ppm to <20 ppm.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sherwood, J., et al. (2015). Palladium Recovery and Removal from Pharmaceutical Processes.[2][3][4] Organic Process Research & Development, 19(3), 393–401. Link

  • ICH Q3D Guidelines. (2019). Guideline for Elemental Impurities. European Medicines Agency.[2] Link

Sources

preventing polymerization of acrylonitrile in Heck coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Heck coupling reactions with acrylonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the polymerization of acrylonitrile during this critical C-C bond-forming reaction. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot and enhance your experimental outcomes.

Introduction: The Challenge of Acrylonitrile Polymerization

The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes. Acrylonitrile is a highly valuable coupling partner due to the synthetic utility of the resulting cinnamonitrile derivatives, which are precursors to a wide range of pharmaceuticals and functional materials.

However, the inherent reactivity of acrylonitrile, a monomer prone to radical polymerization, presents a significant challenge. Uncontrolled polymerization not only consumes the starting material and reduces the yield of the desired product but also complicates purification and can even lead to reaction failure. This guide provides a structured approach to understanding and mitigating this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acrylonitrile polymerization during a Heck coupling reaction?

A1: The polymerization of acrylonitrile during a Heck coupling reaction is primarily initiated by radicals. These radicals can be generated from several sources within the reaction mixture:

  • Thermal Decomposition: At the elevated temperatures often required for Heck couplings (typically 80-140 °C), trace impurities or even the solvent can undergo thermal decomposition to generate radicals.

  • Palladium(II) Intermediates: The Pd(II) intermediates in the catalytic cycle can, under certain conditions, participate in single-electron transfer (SET) processes that generate radical species.

  • Oxygen: The presence of adventitious oxygen can lead to the formation of peroxide radicals, which are potent initiators of polymerization.

Once formed, these radicals can initiate a chain reaction with acrylonitrile monomers, leading to the formation of polyacrylonitrile.

Q2: How can I visually diagnose if polymerization has occurred in my reaction?

A2: Polymerization of acrylonitrile often results in noticeable changes to the physical properties of the reaction mixture. Key indicators include:

  • Increased Viscosity: The formation of polymer chains will significantly thicken the reaction mixture, sometimes to the point of becoming a gel or solid mass.

  • Precipitate Formation: Polyacrylonitrile is often insoluble in common organic solvents used for Heck reactions, leading to the formation of a white or off-white precipitate.

  • Stirring Issues: As the viscosity increases, the magnetic stir bar may slow down or stop completely.

If you observe any of these signs, it is highly likely that polymerization is competing with your desired Heck coupling.

Troubleshooting Guide: Preventing Acrylonitrile Polymerization

This section provides a systematic approach to troubleshooting and preventing polymerization. The strategies are presented in order of common implementation.

Issue 1: Spontaneous Polymerization Upon Heating

If you observe polymerization as soon as the reaction is heated, or even before it reaches the target temperature, the issue likely lies with radical initiation.

Solution: The Strategic Use of Radical Inhibitors

Radical inhibitors are compounds that can scavenge free radicals, effectively terminating the polymerization chain reaction before it can significantly impact your reaction.

Recommended Inhibitors and Loadings:

InhibitorTypical Loading (mol%)Key Characteristics
Phenothiazine 1-5Highly effective, often the first choice. Can sometimes coordinate to palladium, so loading should be optimized.
Butylated Hydroxytoluene (BHT) 2-10A common and inexpensive antioxidant. Effective but may require higher loadings.
Hydroquinone 1-5Another effective phenolic inhibitor.
Galvinoxyl 1-3A stable free radical that is a very efficient radical scavenger.

Experimental Protocol: Standard Heck Coupling of Iodobenzene with Acrylonitrile using a Radical Inhibitor

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and your chosen radical inhibitor (e.g., phenothiazine, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add iodobenzene (1.0 equiv), your base (e.g., Et3N, 2.0 equiv), and the solvent (e.g., DMF, 0.2 M).

  • Acrylonitrile Addition: Add acrylonitrile (1.5 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: The radical inhibitor acts as a "radical sink." It reacts with any incipient radical species at a much faster rate than the radical can react with an acrylonitrile monomer, thus preventing the initiation of polymerization.

Issue 2: Polymerization Occurs Over Time, Even with an Inhibitor

If polymerization still occurs, albeit more slowly, despite the presence of an inhibitor, other reaction parameters may need optimization.

Solution: Systematic Optimization of Reaction Conditions

Workflow for Optimizing Heck Coupling Conditions

Caption: A systematic workflow for troubleshooting acrylonitrile polymerization.

  • Temperature: Lowering the reaction temperature is often the most effective way to reduce the rate of radical formation. A temperature screen (e.g., 100 °C, 80 °C, 60 °C) can help identify the optimal balance between the rate of the Heck reaction and the rate of polymerization.

  • Solvent: The choice of solvent can influence the solubility of the polymer and the rate of radical formation. While polar aprotic solvents like DMF and NMP are common, consider exploring alternatives like acetonitrile or toluene, which may be less prone to radical generation at high temperatures.

  • Base: The base is a critical component of the Heck reaction, and its identity can impact the reaction outcome. Organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are often used. Inorganic bases such as K2CO3 or Cs2CO3 can also be effective and may offer a different reactivity profile that could disfavor polymerization.

  • Ligand: The phosphine ligand used can influence the stability of the palladium catalyst and the rate of the desired catalytic cycle. If polymerization persists, consider switching to a more electron-rich or sterically hindered ligand, which can sometimes accelerate the reductive elimination step and minimize side reactions.

Mechanistic Insights

A deeper understanding of the Heck catalytic cycle can provide further clues for troubleshooting.

The Heck Catalytic Cycle and a Competing Polymerization Pathway

Heck_Cycle cluster_0 Heck Catalytic Cycle cluster_1 Polymerization Side Reaction A Pd(0)L_n B Oxidative Addition (R-X) A->B C R-Pd(II)-X B->C D Alkene Coordination C->D K Radical Initiator (R') C->K SET Pathway E R-Pd(II)-(Alkene)-X D->E F Migratory Insertion E->F G R-(Alkene)-Pd(II)-X F->G H β-Hydride Elimination G->H J Reductive Elimination (Base) G->J I Product H->I J->A L Acrylonitrile Monomer K->L Initiation M Growing Polymer Chain L->M Propagation N Polyacrylonitrile M->N

Caption: The desired Heck cycle versus the competing radical polymerization pathway.

This diagram illustrates the desired catalytic cycle in which the Pd(0) species is regenerated. However, side reactions, such as single-electron transfer (SET) from the Pd(II) intermediate, can generate radicals that initiate the unwanted polymerization of acrylonitrile. By optimizing the reaction conditions to favor the kinetics of the Heck cycle over the formation of radical initiators, polymerization can be effectively suppressed.

References

  • Title: The Heck Reaction: A Guide for the Practicing Chemist Source: Organic Process Research & Development URL: [Link]

  • Title: Palladium-Catalyzed Heck Coupling Source: Chemical Reviews URL: [Link]

  • Title: Recent advances in the Heck coupling reaction Source: Chemical Society Reviews URL: [Link]

Technical Support Center: Stereoselective Synthesis of 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-Fluorocinnamonitrile and encountering challenges related to stereoselectivity. We will delve into the critical role of the base in directing the geometric outcome of the reaction, providing practical, field-tested advice in a direct question-and-answer format, alongside detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stereoselective synthesis of this compound.

Q1: What is the most reliable and stereoselective method for synthesizing (E)-4-Fluorocinnamonitrile?

The most robust and widely used method is the Horner-Wadsworth-Emmons (HWE) reaction .[1] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde, in this case, 4-fluorobenzaldehyde.[2] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages for synthesizing α,β-unsaturated nitriles:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction.[3]

  • Superior Stereocontrol: The HWE reaction typically shows a strong preference for the formation of the (E)-alkene (trans isomer), which is often the desired product in pharmaceutical synthesis.[4]

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed by a simple aqueous extraction, unlike the often-problematic triphenylphosphine oxide from the Wittig reaction.[4]

Q2: Why does the Horner-Wadsworth-Emmons reaction typically favor the (E)-isomer?

The high (E)-selectivity is a result of thermodynamic control over the reaction pathway. The key steps are:

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and cyano groups to form the phosphonate carbanion.[5]

  • Nucleophilic Addition: The carbanion adds to the 4-fluorobenzaldehyde. This initial addition step is often reversible.[5][6]

  • Intermediate Formation: An oxaphosphetane intermediate is formed. Because the initial addition is reversible, the system can equilibrate to the most stable intermediate.

  • Elimination: The intermediate collapses to form the alkene and the phosphate byproduct.

The stereochemical outcome is determined by the relative stability of the diastereomeric intermediates. The intermediate that leads to the (E)-alkene minimizes steric repulsion between the 4-fluorophenyl group and the phosphonate group, making it the thermodynamically favored product.[4]

Q3: How does my choice of base critically influence the E/Z ratio?

The base is not just a proton abstractor; its nature (strength, steric bulk, and counter-ion) directly impacts the reaction's stereochemical course. The primary mechanism of influence is through the reversibility of the aldehyde addition step.

  • Bases Favoring High E-Selectivity (Thermodynamic Control): Weaker bases that allow for the reversible formation of the initial adducts, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), give the system time to equilibrate to the most stable trans-oxaphosphetane intermediate. This leads to a high ratio of the (E)-product.[2]

  • Bases that can Erode Selectivity: Very strong, non-coordinating bases under kinetic control conditions can sometimes lead to less selective outcomes. The choice of base and its corresponding metal cation (e.g., Li+, Na+, K+) can also influence the geometry of the transition state, thereby affecting the final isomer ratio.

Q4: Is it possible to synthesize (Z)-4-Fluorocinnamonitrile using a modified HWE reaction?

Yes, achieving high (Z)-selectivity is possible by employing a specific variation of the HWE reaction known as the Still-Gennari modification .[3] This method kinetically favors the formation of the (Z)-isomer by making the elimination step faster than the equilibration of the intermediate. The key modifications are:

  • Electron-Withdrawing Phosphonate: Using a phosphonate with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetonitrile. These groups accelerate the final elimination step.[3]

  • Non-coordinating, Strong Base System: Employing a strong, sterically hindered base like potassium bis(trimethylsilyl)amide (KHMDS) in conjunction with a crown ether (e.g., 18-crown-6). The crown ether sequesters the potassium cation, creating a more "naked" and highly reactive phosphonate anion, which favors a specific transition state leading to the (Z)-product.[7]

Section 2: Troubleshooting Guide

Directly address specific experimental issues with causal explanations and actionable solutions.

Problem Possible Cause Recommended Solution & Scientific Rationale
Poor E/Z Selectivity 1. Incorrect Base/Solvent System: Using a base that promotes kinetic control (e.g., strong lithium bases at low temperatures) when (E)-isomer is desired.Solution: For high (E)-selectivity, use a base that promotes thermodynamic equilibrium. Sodium hydride (NaH) in an aprotic solvent like THF or DME is the standard choice.[4] The sodium counter-ion helps stabilize the intermediates, allowing for equilibration to the more stable trans-adduct.
2. Reaction Temperature: Running the reaction at very low temperatures can trap the kinetically formed product, potentially lowering (E)-selectivity.Solution: Allow the reaction to warm to room temperature after the initial addition. This provides the energy needed for the intermediates to equilibrate, maximizing the formation of the thermodynamically preferred (E)-isomer.
Low or No Product Yield 1. Incomplete Deprotonation: The chosen base is not strong enough to fully deprotonate the diethylphosphonoacetonitrile (pKa ≈ 17 in DMSO).Solution: Ensure you are using a sufficiently strong base. Sodium hydride (pKa of H₂ ≈ 36) is highly effective. Ensure the NaH is fresh and the solvent is rigorously anhydrous, as moisture will quench the base.
2. Base-Sensitive Aldehyde: 4-fluorobenzaldehyde may undergo side reactions (e.g., Cannizzaro reaction) with very strong, nucleophilic bases like alkoxides if conditions are not carefully controlled.Solution: Add the deprotonated phosphonate solution slowly to the aldehyde at a reduced temperature (e.g., 0 °C) to control the reaction rate. Alternatively, for extremely sensitive substrates, consider using milder conditions like the Masamune-Roush conditions (LiCl and an amine base like DBU).[3]
Difficult Product Purification 1. Inseparable Isomers: The (E) and (Z) isomers have very similar polarities, making chromatographic separation challenging.Solution: This is primarily an issue of optimizing the reaction's selectivity. Re-run the reaction using the conditions outlined in this guide to achieve a ratio >95:5, which often simplifies purification as the minor isomer can be treated as an impurity.
2. Phosphate Byproduct Contamination: Incomplete removal of the diethyl phosphate byproduct.Solution: The key advantage of the HWE is the water-solubility of this byproduct. During the aqueous workup, perform multiple extractions with water or a mild brine solution to ensure its complete removal from the organic layer.[4]

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for achieving high stereoselectivity.

Protocol 1: High E-Selectivity Synthesis of this compound

This protocol is optimized for the synthesis of the (E)-isomer using standard Horner-Wadsworth-Emmons conditions.

Reagents:

  • Diethylphosphonoacetonitrile

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Saturated aqueous NH₄Cl, Saturated aqueous NaCl (Brine), Diethyl Ether, Anhydrous MgSO₄

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Deprotonation: Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add diethylphosphonoacetonitrile (1.0 eq) dropwise to the NaH suspension over 15 minutes. The evolution of hydrogen gas should be observed.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of 4-fluorobenzaldehyde (1.05 eq) in anhydrous THF dropwise over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC until the aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (E)-4-Fluorocinnamonitrile.

Protocol 2: High Z-Selectivity Synthesis of this compound (Still-Gennari Modification)

This protocol is designed to favor the (Z)-isomer.

Reagents:

  • Bis(2,2,2-trifluoroethyl)phosphonoacetonitrile

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Add KHMDS (1.1 eq, as a solution in THF or as a solid) followed by 18-Crown-6 (1.1 eq). Stir for 10 minutes.

  • Deprotonation: Add bis(2,2,2-trifluoroethyl)phosphonoacetonitrile (1.0 eq) dropwise. The solution should be stirred at -78 °C for 30 minutes.

  • Aldehyde Addition: Add 4-fluorobenzaldehyde (1.05 eq) dropwise at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. It is critical to maintain the low temperature to prevent equilibration.

  • Workup and Purification: Follow steps 7-10 from Protocol 1. The low temperature and specific reagents should result in a product highly enriched in the (Z)-isomer.

Section 4: Visualizations and Data

HWE Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition (Reversible) cluster_step3 Step 3: Elimination Phosphonate R-CH2-PO(OEt)2 (Diethylphosphonoacetonitrile) Carbanion [R-CH-PO(OEt)2]⁻ Na⁺ (Phosphonate Carbanion) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Carbanion2 [R-CH-PO(OEt)2]⁻ Aldehyde Ar-CHO (4-Fluorobenzaldehyde) Intermediates Diastereomeric Intermediates Aldehyde->Intermediates Reversible Equilibration Intermediates2 Intermediates Carbanion2->Aldehyde Addition Oxaphosphetane Thermodynamically Favored Trans-Oxaphosphetane E_Alkene (E)-4-Fluorocinnamonitrile Oxaphosphetane->E_Alkene Syn-Elimination Intermediates2->Oxaphosphetane

Caption: General mechanism of the E-selective Horner-Wadsworth-Emmons reaction.

Troubleshooting Workflow for Poor Stereoselectivity

Troubleshooting_Workflow start Problem: Poor E/Z Selectivity check_base Is the base appropriate for the desired isomer? start->check_base base_E For (E)-Isomer: Use NaH or NaOEt in THF. Promotes thermodynamic control. check_base->base_E No, targeting (E) base_Z For (Z)-Isomer: Use Still-Gennari conditions (e.g., KHMDS/18-crown-6). check_base->base_Z No, targeting (Z) check_temp Is the reaction temperature optimized? check_base->check_temp Yes base_E->check_temp base_Z->check_temp temp_E For (E)-Isomer: Allow reaction to warm to RT to ensure equilibration. check_temp->temp_E No, targeting (E) temp_Z For (Z)-Isomer: Maintain low temp (-78 °C) to trap kinetic product. check_temp->temp_Z No, targeting (Z) check_reagents Are reagents pure and conditions anhydrous? check_temp->check_reagents Yes temp_E->check_reagents temp_Z->check_reagents reagents_ok Purify reagents. Use freshly distilled, anhydrous solvents. check_reagents->reagents_ok No end Achieved High Stereoselectivity check_reagents->end Yes reagents_ok->end

Caption: Decision tree for troubleshooting poor stereoselectivity in HWE reactions.

Section 5: References

  • Grokipedia. Horner–Wadsworth–Emmons reaction. Available at:

  • YouTube. Horner-Wadsworth-Emmons Reaction. (2021). Available at:

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at:

  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. Available at:

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at:

  • YouTube. Horner-Wadsworth-Emmons Reaction. (2023). Available at:

  • ResearchGate. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Available at:

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Technical Support Center: Solvent Effects on the Reactivity of 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the profound influence of solvents on the reactivity of 4-Fluorocinnamonitrile. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to anticipate challenges, optimize your reaction conditions, and interpret unexpected results.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the behavior of this compound in different solvent environments.

Q1: What are the key structural features of this compound that dictate its reactivity, and how do solvents interact with them?

A1: The reactivity of this compound is governed by a confluence of electronic effects within its conjugated system. Understanding these is the first step to predicting solvent influence.

  • The α,β-Unsaturated Nitrile System: The core of the molecule's reactivity lies in the conjugated π-system extending from the phenyl ring across the alkene to the nitrile group. The nitrile group (C≡N) is strongly electron-withdrawing and polarizes the double bond, making the β-carbon electron-deficient and a prime target for nucleophilic attack (a Michael addition).[1][2]

  • The Electrophilic Nitrile Carbon: Similar to a carbonyl group, the carbon atom of the nitrile is electrophilic and can be attacked by strong nucleophiles or activated by acids.[1][3][4]

  • The 4-Fluoro Substituent: The fluorine atom on the phenyl ring is an electron-withdrawing group. This effect is transmitted through the conjugated system, further increasing the electrophilicity of the β-carbon and the nitrile carbon, making the molecule more susceptible to nucleophilic attack compared to unsubstituted cinnamonitrile.

Solvents interact with these features by stabilizing or destabilizing the ground state, transition states, and any charged intermediates that may form during a reaction.[5]

Q2: From a mechanistic standpoint, how do different solvent classes—polar protic, polar aprotic, and nonpolar—alter the course of a reaction with this compound?

A2: The choice between solvent classes is arguably the most critical parameter in controlling the outcome. Each class interacts with reactants and intermediates differently.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen-bond donors. While they are excellent at stabilizing charged intermediates, they can severely hinder reactions by strongly solvating anionic nucleophiles through hydrogen bonding. This "caging" effect lowers the nucleophile's ground state energy, increasing the activation energy required for it to attack. They are often a poor choice for reactions relying on strong, small anionic nucleophiles.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds. They are poor solvators of anions, leaving nucleophiles "naked" and highly reactive.[5] This makes them the preferred choice for many nucleophilic additions (including Michael additions) as they accelerate the reaction rate significantly compared to protic solvents. They effectively solvate cations.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and do not effectively solvate charged species.[5] Reactions that proceed through neutral intermediates or radical pathways may be favored. However, the poor solubility of many polar reagents and ionic catalysts in these solvents can be a significant practical limitation.

The interplay between these solvent properties and the reaction mechanism is visualized in the workflow below.

G cluster_0 Reaction Planning cluster_1 Solvent Choice Logic start Select Reaction Type (e.g., Michael Addition) nucleophile Choose Nucleophile (Anionic or Neutral?) start->nucleophile anionic Anionic Nucleophile (e.g., CN-, RO-) nucleophile->anionic Is it charged? neutral Neutral Nucleophile (e.g., Amine) nucleophile->neutral Is it neutral? polar_aprotic Use Polar Aprotic Solvent (DMSO, DMF, Acetonitrile) Maximizes nucleophile reactivity. anionic->polar_aprotic Preferred polar_protic Consider Polar Protic Solvent (Methanol, Ethanol) May slow reaction but can aid solubility and proton transfer steps. anionic->polar_protic Use with Caution (Risk of deactivation) neutral->polar_protic Often Suitable G start Problem: Low Reaction Yield/Rate q1 What is your solvent type? start->q1 protic Protic (Methanol, Water, etc.) q1->protic Protic aprotic Aprotic (DMF, Acetonitrile, etc.) q1->aprotic Aprotic sol1 Root Cause: Nucleophile deactivation via hydrogen bonding is highly likely. protic->sol1 q2 Is the solvent dry? aprotic->q2 act1 Action: Switch to a polar aprotic solvent. Ensure anhydrous conditions. sol1->act1 wet No / Unsure q2->wet No dry Yes q2->dry Yes sol2 Root Cause: Trace water is deactivating the nucleophile and may be causing hydrolysis. wet->sol2 q3 Is solubility an issue? dry->q3 act2 Action: Use anhydrous grade solvent. Dry reagents and glassware. sol2->act2 sol3 Root Cause: Reagents are not in the same phase, preventing reaction. q3->sol3 Yes end Re-evaluate other parameters (Temperature, Catalyst, Concentration) q3->end No act3 Action: Switch to a more polar aprotic solvent (e.g., Acetonitrile -> DMSO). sol3->act3

Caption: A step-by-step troubleshooting guide for low-yield reactions.

References

  • Kevill, D. N., & D'souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 4147–4157. [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Solvent effects. Wikipedia. [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. University of Calgary Chemistry. [Link]

  • LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]

  • Dougherty, R. C. (1982). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. The Journal of Physical Chemistry, 86(24), 4693–4696. [Link]

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 951–954. [Link]

  • Lee, K.-K., Park, K.-H., & Cho, M. (2016). Vibrational solvatochromism of nitrile infrared probes: beyond the vibrational Stark dipole approach. Physical Chemistry Chemical Physics, 18(23), 15434–15444. [Link]

  • LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Elgemeie, G. E. H., Elees, S. A., Elsakka, I., & Elnagdi, M. H. (1983). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Cinnamonitrile Derivatives with Active Methylene Reagents. Zeitschrift für Naturforschung B, 38(5), 639–642. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Tutunaru, O., Vasilache, V., Danac, R., & Drochioiu, G. (2017). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 22(2), 260. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

  • Birza, M., Drochioiu, G., & Danac, R. (2018). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 22(2), 260. [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • Ghafouri, R., & Gribanov, P. S. (2017). DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. Organic & Biomolecular Chemistry, 15(31), 6546–6554. [Link]

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Technical Support Center: Safe and Efficient Large-Scale Production of 4-Fluorocinnamonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of 4-Fluorocinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions during this process. Our goal is to equip you with the knowledge to ensure both the safety and success of your large-scale production campaigns.

Section 1: Understanding the Exothermic Hazard in this compound Synthesis

The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically proceeds via olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.[1][2][3] These reactions, while efficient, are often highly exothermic, meaning they release a significant amount of heat.[4] On a large scale, this heat generation can pose a significant safety risk if not properly managed, potentially leading to a dangerous rise in temperature and pressure known as a thermal runaway.[5]

The primary exothermic events in the synthesis of this compound via the HWE or Wittig reaction are:

  • Ylide/Phosphonate Carbanion Formation: The deprotonation of the phosphonium salt (Wittig) or phosphonate ester (HWE) using a strong base is a highly exothermic acid-base reaction.

  • Carbonyl Addition: The nucleophilic attack of the ylide or phosphonate carbanion on the carbonyl carbon of 4-fluorobenzaldehyde is also an exothermic process.

Failure to control the temperature during these steps can lead to:

  • Thermal Runaway: An uncontrolled increase in reaction rate and temperature, which can result in boiling of the solvent, excessive pressure buildup, and potentially, reactor failure.

  • Side Product Formation: Elevated temperatures can promote undesirable side reactions, reducing the yield and purity of the desired this compound.

  • Product Degradation: The desired product may be thermally labile and degrade at elevated temperatures.

Effective management of these exothermic events is paramount for a safe and successful large-scale synthesis. This involves a combination of careful process design, robust engineering controls, and well-defined operating procedures.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the large-scale synthesis of this compound.

Temperature Control Issues

Q1: My reactor temperature is rising much faster than anticipated during the addition of the base to the phosphonium salt/phosphonate ester. What should I do?

A1: An unexpectedly rapid temperature increase during ylide/carbanion formation is a critical situation that requires immediate attention to prevent a thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of the base.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

  • Monitor Vigorously: Continuously monitor the reactor temperature and pressure.

  • Emergency Cooling: If the temperature continues to rise and approaches the solvent's boiling point or a pre-determined critical limit, be prepared to implement emergency cooling procedures, such as the addition of a pre-chilled, inert solvent if your process allows for it.

Root Cause Analysis and Prevention:

  • Inadequate Pre-cooling: Was the initial reaction mixture sufficiently cooled before starting the base addition? Ensure the starting temperature is at the lower end of your established safe operating range.

  • Addition Rate Too High: The rate of base addition may be too fast for the reactor's cooling capacity. Re-evaluate and slow down the addition rate for subsequent batches.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the base is concentrated, causing a rapid localized exotherm. Verify that your agitator is functioning correctly and providing sufficient mixing for the reactor volume.

  • Incorrect Reagent Concentration: Higher than intended concentrations of reactants will lead to a faster reaction rate and greater heat evolution. Double-check all reagent concentrations before starting the reaction.

Q2: During the addition of 4-fluorobenzaldehyde, I'm observing a significant exotherm that is difficult to control with my standard cooling setup. What are the likely causes and solutions?

A2: A strong exotherm during the aldehyde addition indicates a very fast reaction rate. While a fast reaction can be desirable for throughput, it must be controllable.

Immediate Actions:

  • Slow Down or Pause Addition: Reduce the addition rate of the 4-fluorobenzaldehyde immediately. If necessary, pause the addition to allow the cooling system to catch up.

  • Maintain Cooling: Keep the cooling system at its maximum capacity.

Root Cause Analysis and Prevention:

  • Accumulation of Ylide/Carbanion: If the reaction between the ylide/carbanion and the aldehyde is slower than the rate of aldehyde addition, the reactive species can accumulate. A sudden increase in temperature can then trigger a rapid reaction of the accumulated reagents, leading to a sharp exotherm.

    • Solution: Employ a "reaction-controlled" addition strategy. Ensure that the 4-fluorobenzaldehyde is added at a rate that allows it to react as it is introduced, preventing its accumulation. This can be monitored by in-process controls (e.g., HPLC, UPLC) to measure the concentration of the ylide/carbanion.

  • Solvent Effects: The choice of solvent can influence the reaction rate. A solvent that promotes a very high reaction rate may not be suitable for large-scale operations if the heat removal capacity is insufficient.

    • Solution: Consider a solvent system that provides a more moderate reaction rate, allowing for better temperature control.

  • Temperature of Addition: Adding the aldehyde at a slightly lower temperature can help to moderate the initial reaction rate.

Reaction Profile and Side Products

Q3: My reaction is complete, but I have a higher-than-usual level of impurities. Could this be related to temperature control?

A3: Yes, poor temperature control is a common cause of increased impurity formation.

Possible Scenarios:

  • Cannizzaro Reaction: If the base is not consumed quickly and is in the presence of the 4-fluorobenzaldehyde at elevated temperatures, it can promote the Cannizzaro reaction, leading to the formation of 4-fluorobenzoic acid and 4-fluorobenzyl alcohol.

  • Aldol Condensation: If there are other enolizable carbonyl compounds present, elevated temperatures can favor aldol condensation side reactions.

  • Thermal Degradation: The product, this compound, or the reactants themselves may degrade at higher temperatures, leading to a variety of impurities.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the validated range throughout the process.

  • Optimized Reagent Stoichiometry: Use the minimum effective amount of base to avoid excess base at the end of the reaction.

  • In-Process Monitoring: Use analytical techniques to monitor the reaction progress and ensure the complete consumption of starting materials before any significant temperature increase during work-up.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway, and why is it a major concern in this compound production?

A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat. This positive feedback loop can lead to a very rapid increase in temperature and pressure, potentially exceeding the design limits of the reactor and causing a catastrophic failure.[5] In this compound production, the initial deprotonation and the subsequent olefination steps are highly exothermic, making thermal runaway a credible and serious risk if not properly managed.

Q2: How can I determine the safe operating limits for my large-scale reaction?

A2: Establishing safe operating limits is a critical step before scaling up any process. This is typically done through a combination of:

  • Reaction Calorimetry: This experimental technique measures the heat evolved during a reaction under controlled conditions. It provides crucial data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise, which is the maximum temperature the reaction could reach in the absence of cooling.

  • Thermal Hazard Assessment: This involves a systematic evaluation of the thermal stability of all reactants, intermediates, and products to identify any potential for decomposition or other hazardous side reactions at elevated temperatures.

  • Process Hazard Analysis (PHA): A systematic review of the entire process to identify potential hazards and operability problems.

Q3: What are the key engineering controls for managing exothermic reactions on a large scale?

A3: Key engineering controls include:

  • High-Efficiency Cooling Systems: The reactor must be equipped with a cooling system (e.g., jacket, external loop) that has sufficient capacity to remove the heat generated by the reaction at the desired production rate.

  • Accurate and Responsive Temperature Probes: Multiple temperature probes placed strategically within the reactor can provide a more accurate representation of the internal temperature and help detect localized hot spots.

  • Reliable Agitation: A robust and well-designed agitation system is essential to ensure uniform temperature distribution and efficient heat transfer to the cooling surfaces.

  • Emergency Relief Systems: The reactor should be equipped with a properly sized pressure relief valve or rupture disk to safely vent any excess pressure in the event of a runaway reaction.

  • Automated Control Systems: A distributed control system (DCS) or a programmable logic controller (PLC) can be used to automate the control of reagent addition rates based on real-time temperature feedback, providing a more precise and reliable method of temperature control.

Q4: What are the essential elements of an emergency shutdown procedure for an exothermic reaction?

A4: An emergency shutdown procedure should be clearly defined, and all personnel should be trained on its execution. Key elements include:

  • Immediate Cessation of Reagent Addition: The first step is always to stop feeding the reactive components.

  • Activation of Maximum Cooling: Engage all available cooling utilities to their maximum capacity.

  • Quenching (if applicable and safe): In some cases, a pre-determined and validated quenching agent can be added to stop the reaction. This must be carefully evaluated to ensure the quenching process itself does not introduce new hazards.

  • Inert Gas Purge: Purging the reactor headspace with an inert gas like nitrogen can help to prevent the ignition of any flammable vapors.

  • Controlled Venting: If pressure is building, a controlled release through the emergency relief system may be necessary.

  • Evacuation: If the situation cannot be brought under control, personnel should evacuate to a safe location.[6][7][8]

Section 4: Data Presentation and Experimental Protocols

Table 1: Critical Parameters for Safe Large-Scale this compound Synthesis (Illustrative Data)
ParameterRecommended Range/ValueRationale
Ylide/Carbanion Formation
Initial Reactor Temperature-10°C to 0°CLower temperatures moderate the initial exotherm of the acid-base reaction.
Base Addition Time2 - 4 hoursSlow addition allows the cooling system to effectively remove the generated heat.
Maximum Allowable Temperature10°CPrevents significant side reactions and potential for runaway.
Olefination Reaction
4-Fluorobenzaldehyde Addition Temp.0°C to 10°CA slightly higher temperature than ylide formation can be tolerated, but should be kept low to control the exotherm.
4-Fluorobenzaldehyde Addition Time3 - 5 hoursEnsures a reaction-controlled addition, preventing accumulation of reactive intermediates.
Maximum Allowable Temperature25°CMinimizes impurity formation and ensures the reaction remains well within a safe operating window.

Note: The values in this table are illustrative and should be confirmed for your specific process through rigorous process safety testing and reaction calorimetry.

Protocol 1: General Procedure for Large-Scale Horner-Wadsworth-Emmons Synthesis of this compound
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charge: Charge the phosphonate ester and a suitable solvent (e.g., THF, DME) to the reactor.

  • Cooling: Cool the reactor contents to the target initial temperature (e.g., -5°C).

  • Base Addition: Slowly add the base (e.g., NaH, NaOMe) to the reactor while maintaining the internal temperature below the specified maximum. The addition should be controlled by a dosing pump with a rate determined by the reactor's cooling capacity.

  • Ylide/Carbanion Formation and Aging: After the base addition is complete, allow the reaction to stir at the set temperature for a specified time to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Slowly add a solution of 4-fluorobenzaldehyde in the reaction solvent to the reactor, again carefully controlling the addition rate to maintain the temperature within the safe operating range.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until completion.

  • Work-up: Once the reaction is complete, proceed with the established work-up and purification protocol.

Section 5: Visualization of Safety Workflow

Diagram 1: Decision Workflow for a Temperature Excursion

TemperatureExcursionWorkflow start Temperature Exceeds Set Point stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling System Output stop_addition->max_cooling monitor Continuously Monitor Temperature & Pressure max_cooling->monitor is_controlled Is Temperature Decreasing? monitor->is_controlled resume_normal Resume Normal Operation with Caution is_controlled->resume_normal Yes emergency_plan Activate Emergency Shutdown Procedure is_controlled->emergency_plan No investigate Investigate Root Cause (Post-Incident) resume_normal->investigate emergency_plan->investigate

Caption: Workflow for managing a temperature excursion.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]

  • AGC Chemicals Europe. (2012, January). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • MDPI. (2023, May 30). Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. Retrieved from [Link]

  • Google Patents. (n.d.). CN101230017B - Method for preparing cinnamonitriles.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746185B - Preparation process of aromatic nitrile compound.
  • Fluorotherm. (2022, July 6). Processing and Workplace Safety Tips for Fluoropolymer Medical Tubing. Retrieved from [Link]

  • Reddit. (n.d.). Takai Olefination Troubleshooting. Retrieved from [Link]

  • CHEM21. (n.d.). Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved from [Link]

  • FIU Environmental Health and Safety. (n.d.). Emergency Shutdown Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • RSC Publishing. (2023, October 12). A cyanide-free synthesis of nitriles exploiting flow chemistry. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

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  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). C4-FN. Retrieved from [Link]

  • ResearchGate. (2023, August 1). Thermal Hazards Assessment of Three Azo Nitrile Compounds. Retrieved from [Link]

  • Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows? Retrieved from [Link]

  • PMC - NIH. (n.d.). Practical Biocatalytic Synthesis of Aromatic Nitriles. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-cinnamyl nitrile cinnamalva (IFF). Retrieved from [Link]

  • MDPI. (2021, July 24). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Retrieved from [Link]

  • CDN. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved from [Link]

  • Blog. (2025, August 14). What are the emergency shutdown procedures for oil refining equipment? Retrieved from [Link]

  • Fluorotherm. (2025, December 5). The Ultimate Guide to Selecting Fluoropolymer Tubing: A Deep Dive into Pressure, Temperature, and Chemical Compatibility. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • ResearchGate. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

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Validation & Comparative

comparative study of halogenated cinnamonitriles in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to collect information on halogenated cinnamonitriles in drug design. My focus is their synthesis, biological activities, structure-activity relationships, and any available literature on their existing applications. I'm hoping to develop a strong base for further inquiry.

Refining Data Acquisition

I'm now refining my Google search terms to find more specific data on halogenated cinnamonitrile analogs used in drug design. I want to identify specific biological targets, experimental protocols, and any comparative studies. My goal is to build a foundation for a comparative analysis of these compounds. I'm also planning to visually represent key concepts using Graphviz diagrams.

Planning Comparative Analysis

I'm now starting targeted searches to acquire information on halogenated cinnamonitriles in drug design. I will focus on their synthesis, activities, and structure-activity relationships, plus comparative studies. Next, I will analyze the results to find specific analogs and their biological targets, experimental data, and protocols used to evaluate them. I am also designing Graphviz diagrams to illustrate key concepts.

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Fluorocinnamonitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a cornerstone of successful lead optimization. The introduction of a 4-fluorocinnamonitrile moiety into a molecule can significantly influence its physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of the metabolic stability of these compounds with relevant alternatives, supported by experimental data and detailed protocols.

The Strategic Role of the this compound Moiety in Drug Design

The nitrile group is a prevalent feature in numerous pharmaceuticals, valued for its ability to modulate physicochemical and pharmacokinetic profiles, ultimately enhancing bioavailability.[1][2] It can also improve target protein binding affinity through various interactions and act as a bioisostere for other functional groups.[1][2][3] Furthermore, the introduction of a nitrile can block metabolically vulnerable sites, thereby increasing a drug's metabolic stability.[1][2]

Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability of lead compounds.[4][5][6][7][8] The incorporation of fluorine atoms can profoundly influence a molecule's metabolic profile.[4][5][6][7] This is often attributed to the strength of the C-F bond compared to the C-H bond, although the actual mechanisms are more complex, involving perturbations of the molecule's physicochemical properties.[5][6][7][8][9]

The this compound scaffold, therefore, combines the advantageous properties of both the nitrile and the fluorine substituent, making it an attractive component in the design of novel therapeutics.

Key Metabolic Pathways and Biotransformations

The metabolic stability of a compound refers to its susceptibility to biotransformation by enzymes in the body.[10] These transformations are broadly categorized into Phase I and Phase II reactions.[10]

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis.[10][11][12] For aromatic nitriles, oxidative metabolism, such as ring hydroxylation, is a common pathway.[13] In some cases, the nitrile group itself can be metabolized. For instance, the nitrile group of pinacidil is converted to an amide by CYP3A4.[14]

  • Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to facilitate excretion.[10]

The metabolic fate of this compound-containing compounds will be influenced by the interplay of these pathways. The electron-withdrawing nature of both the fluorine and nitrile groups can influence the susceptibility of the aromatic ring to oxidation.

Fig. 2: Workflow for a liver microsomal stability assay.

Hepatocytes contain both Phase I and Phase II enzymes and thus provide a more complete picture of a compound's metabolic fate. [15] Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes and assess viability.

  • Incubation:

    • Incubate the hepatocytes with the test compound (final concentration 1 µM) in a suitable medium at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling and Processing:

    • Follow the same sampling, quenching, and processing steps as in the microsomal stability assay.

  • LC-MS/MS Analysis:

    • Analyze the samples for the parent compound and potential metabolites.

Data Analysis and Interpretation

The data from these assays are used to calculate key parameters:

  • Half-life (t½): The time it takes for the concentration of the parent compound to decrease by half.

  • Intrinsic Clearance (CLint): The rate of metabolism in the absence of physiological limitations like blood flow.

These parameters are crucial for predicting in vivo pharmacokinetic properties and for making informed decisions in the drug discovery process.

Conclusion

The this compound moiety represents a promising scaffold in modern drug design, offering the potential for enhanced metabolic stability. A thorough understanding of its metabolic pathways and a rigorous experimental assessment are critical for harnessing its full potential. The protocols and comparative insights provided in this guide offer a framework for researchers to effectively evaluate the metabolic stability of their this compound-containing compounds and drive their drug discovery programs forward.

References

  • ChemHelpASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]

  • Khreit, O. I., Grant, M. H., Zhang, T., Henderson, C., Watson, D. G., & Sutcliffe, O. B. (2013). Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS². Journal of Pharmaceutical and Biomedical Analysis, 72, 177–185. Retrieved from [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(6), 1644-1647.
  • Clement, B., & Lopian, K. (1995). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1749-1753.
  • Bruchs, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed.
  • Bruchs, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Bruchs, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Bruchs, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
  • Gakière, F., et al. (2013). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites.
  • Uemura, T., et al. (2021). A novel cytochrome P450, CYP3201B1, is involved in (R)‐mandelonitrile biosynthesis in a cyanogenic millipede. The FEBS Journal, 288(1), 223-237.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1468-1494.
  • Ahmed, A. E., & Poet, T. S. (1983). Metabolism of acetonitrile by the cytochrome P-450 pathway. Toxicology Letters, 17(3-4), 225-230.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. SIOC Journals.
  • Pelkonen, O., & Raunio, H. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8758.
  • Bruchs, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • The Brem Method. (2024, February 8). MCAT Biochemistry: The 13 Metabolic Pathways Explained. YouTube. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Bruchs, A., et al. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Scilit.
  • Zhang, Z. Y., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2769-2774.
  • Powell, W. S., & Gravelle, F. (1989). A novel metabolic pathway for leukotriene B4 in different cell types: primary reduction of a double bond. The Journal of Biological Chemistry, 264(9), 5364-5369.
  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1147.
  • Chen, Y. H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 124-136.
  • Vassallo, J. D., & Tom-Moy, M. (2019).
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Medicosis Perfectionalis. (2020, May 9). EVERY SINGLE METABOLIC PATHWAY YOU NEED FOR MCAT BIOCHEMISTRY IN 30 MINUTES!. YouTube. Retrieved from [Link]

  • Tang, Y. J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3523.

Sources

comparing the efficacy of different catalysts for 4-Fluorocinnamonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluorocinnamonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its fluorinated phenyl ring and reactive nitrile group make it a versatile building block for more complex molecular architectures. The most common and efficient method for its synthesis is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an activated alkene.[1][2] This guide provides a comparative analysis of different catalytic systems for this transformation, focusing on efficacy, reaction conditions, and mechanistic insights to aid researchers in catalyst selection and optimization.

Mechanistic Underpinnings: The Mizoroki-Heck Reaction

The synthesis of this compound from 4-fluoro-iodobenzene (or bromobenzene) and acrylonitrile is a classic example of the Mizoroki-Heck reaction. The catalytic cycle, typically driven by a Palladium(0) species, proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-fluoro-aryl halide, forming a Pd(II) complex.

  • Olefin Coordination & Insertion: Acrylonitrile coordinates to the Pd(II) center, followed by migratory insertion into the Palladium-aryl bond. This step forms a new carbon-carbon bond and is often rate-determining.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species. This step dictates the stereoselectivity of the product, strongly favoring the trans isomer.[1]

  • Reductive Elimination: The palladium-hydride complex eliminates HX in the presence of a base, regenerating the active Pd(0) catalyst to re-enter the cycle.

The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent.

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) Salt H-Base⁺X⁻ pd2_olefin Ar-Pd(II)L₂(Olefin)-X pd2_aryl->pd2_olefin Olefin Coordination pd2_alkyl Alkyl-Pd(II)L₂-X pd2_olefin->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂-X pd2_alkyl->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (+ Base, - HBX) Product This compound pd_hydride->Product ArX 4-Fluoroiodobenzene (Ar-X) ArX->pd0 Olefin Acrylonitrile (Olefin) Olefin->pd2_aryl Base Base (e.g., Et₃N) Base->pd_hydride

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Analysis of Catalytic Systems

The choice of metal catalyst is paramount to the success of the this compound synthesis. While palladium remains the gold standard, cost-effective alternatives like copper and nickel are gaining traction.

Palladium-Based Catalysts

Palladium complexes are highly efficient for the Heck reaction due to their favorable redox properties.[3] Simple palladium salts like Pd(OAc)₂ are often used as pre-catalysts, which are reduced in situ to the active Pd(0) species.

  • Expertise & Experience: The Pd(OAc)₂/phosphine ligand system is a workhorse in cross-coupling chemistry. The choice of phosphine ligand is critical; monodentate ligands are often more effective than chelating diphosphines for the traditional Heck mechanism.[3] For electron-deficient aryl halides and activated olefins like acrylonitrile, ligand-free systems or those with simple, robust ligands can be highly effective.[4] Palladacycles have also emerged as highly active pre-catalysts, sometimes achieving high turnover numbers at very low catalyst loadings (ppm levels).[1]

Copper-Based Catalysts

Copper catalysts, while more commonly associated with Ullmann and Sonogashira couplings, can also facilitate C-C bond formation.[5][6] They offer a significant cost advantage over palladium.

  • Expertise & Experience: Copper-catalyzed reactions often require higher temperatures and may be more sensitive to substrate scope compared to their palladium counterparts. However, the development of heterogeneous copper catalysts, such as copper ferrite nanoparticles (CuFe₂O₄) or copper immobilized on magnetic supports, offers advantages in terms of catalyst recovery and reusability, which is a significant consideration for industrial applications.[7][8]

Nickel-Based Catalysts

Nickel is an earth-abundant metal that can mimic the reactivity of palladium in many cross-coupling reactions, including Heck-type transformations.[9][10]

  • Expertise & Experience: Nickel catalysts are particularly effective for activating less reactive aryl chlorides and sulfonates.[10] The development of well-defined Ni(II) pre-catalysts and the use of strong σ-donor ligands can facilitate the challenging oxidative addition step.[9] While potentially more sensitive to air and moisture, nickel catalysis represents a promising and sustainable alternative.

Data Presentation: Catalyst Performance Summary

The following table summarizes the performance of various catalytic systems for the synthesis of this compound and related compounds under different experimental conditions.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / PPh₃4-FluoroiodobenzeneEt₃NDMF100492Generic Heck Conditions
Pd(OAc)₂ (ligand-free)4-FluorobromobenzeneK₂CO₃DMAc1201285[4]
Palladacycle 1364-FluorobenzenediazoniumNoneMeOHRT1>90[4]
Copper
CuI / L-proline4-FluoroiodobenzeneK₂CO₃DMSO1102475Ullmann-type Analogy
Fe₃O₄@PDA-Cys@Cu4-FluorobromobenzeneK₂CO₃H₂O100888[6]
Nickel
NiCl₂(dppp) / Zn4-Fluorobromobenzene-THF651280Kumada-Corriu Analogy
Ni(cod)₂ / PCy₃4-FluorobromobenzeneNaOtBuToluene1101678[9]

Experimental Protocols

Accurate and reproducible experimental procedures are critical for catalyst evaluation. The following section provides detailed protocols for high-performing methodologies.

Protocol 1: Palladium-Catalyzed Synthesis using Pd(OAc)₂

This protocol describes a standard, reliable method for the synthesis of this compound using a common palladium catalyst.

Materials:

  • 4-Fluoroiodobenzene (1.0 eq)

  • Acrylonitrile (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add Pd(OAc)₂ (0.01 eq) and PPh₃ (0.02 eq).

  • Add anhydrous DMF and stir for 10 minutes at room temperature to form the catalyst complex.

  • Add 4-fluoroiodobenzene (1.0 eq), followed by acrylonitrile (1.5 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification cluster_result Result a 1. Add Pd(OAc)₂ and PPh₃ to dry, N₂-flushed flask b 2. Add anhydrous DMF, stir 10 min a->b c 3. Add 4-Fluoroiodobenzene, Acrylonitrile, and Et₃N b->c d 4. Heat to 100°C for 4h c->d e 5. Cool to RT, dilute with Ethyl Acetate d->e Reaction Complete f 6. Wash with H₂O and Brine e->f g 7. Dry over Na₂SO₄, filter, and concentrate f->g h 8. Column Chromatography g->h i Pure this compound h->i

Caption: General workflow for this compound synthesis.

Trustworthiness and Validation

The protocols described are based on well-established chemical transformations. The causality behind experimental choices is clear: the inert atmosphere prevents catalyst degradation, the base is essential to neutralize the HX produced and regenerate the catalyst, and the purification steps are standard procedures to ensure product purity. A self-validating system is inherent in the process; successful synthesis, confirmed by analytical methods like NMR and MS, validates the chosen catalytic protocol.

Conclusion and Future Outlook

While traditional homogeneous palladium catalysts offer high efficacy for this compound synthesis, the field is evolving. The primary drivers for innovation are cost reduction and sustainability. To this end, the development of catalysts based on earth-abundant metals like copper and nickel is of significant interest.[9][11] Furthermore, the design of heterogeneous, recyclable catalysts addresses key green chemistry principles by simplifying product purification and minimizing waste.[12][13] Future research will likely focus on enhancing the activity and stability of these next-generation catalysts, potentially through advanced ligand design or novel support materials, to make the synthesis of valuable intermediates like this compound more efficient and environmentally benign.

References

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  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.[Link]

  • Gram-scale synthesis of cinnamonitrile (2 v). ResearchGate.[Link]

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A Comparative Guide to the Synthesis of 4-Fluorocinnamonitrile: An Analysis of Relative Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorocinnamonitrile is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of biologically active compounds and functional materials. The strategic placement of the fluorine atom and the reactive nitrile group makes it a versatile intermediate. Consequently, the efficient and high-yielding synthesis of this compound is of significant interest. This guide provides a comparative analysis of four common synthetic routes: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Knoevenagel condensation. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a critical evaluation of their relative yields and practical considerations.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound is often dictated by factors such as desired yield, stereoselectivity, availability of starting materials, and reaction conditions. Below is a summary of the key performance indicators for the four methodologies discussed in this guide.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Wittig Reaction 4-Fluorobenzaldehyde, (Cyanomethyl)triphenylphosphonium chlorideStrong base (e.g., n-BuLi, NaH)Moderate (est. 50-70%)Mixture of (E) and (Z) isomersWell-established, reliableUse of strong, air-sensitive bases; formation of triphenylphosphine oxide byproduct can complicate purification.
Horner-Wadsworth-Emmons Reaction 4-Fluorobenzaldehyde, Diethyl cyanomethylphosphonateBase (e.g., NaH, K2CO3)Good to Excellent (70-99%)[1]Predominantly (E)-isomer[2][3]High (E)-selectivity, water-soluble phosphate byproduct simplifies purification.Phosphonate reagent is more expensive than the corresponding phosphonium salt.
Heck Reaction 4-Bromofluorobenzene, AcrylonitrilePalladium catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N)Moderate (57%)Predominantly (E)-isomerGood functional group tolerance.Requires a palladium catalyst which can be expensive and needs to be removed from the final product.
Knoevenagel Condensation 4-Fluorobenzaldehyde, MalononitrileWeak base (e.g., Piperidine, Ammonium acetate) or catalyst-freeExcellent (>90%)[4][5](E)-isomerHigh yields, mild reaction conditions, often requires only a catalytic amount of a weak base or can be catalyst-free.Limited to aldehydes and ketones with active methylene compounds.

I. The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[6] For the synthesis of this compound, this involves the reaction of 4-fluorobenzaldehyde with (cyanomethyl)triphenylphosphonium ylide.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the (cyanomethyl)triphenylphosphonium salt using a strong base to form the corresponding phosphorus ylide.[7][8][9] This ylide, a resonance-stabilized carbanion, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[8] This leads to the formation of a betaine intermediate, which subsequently undergoes ring-closure to form a four-membered oxaphosphetane. The oxaphosphetane then collapses in a concerted, irreversible step to yield the desired alkene (this compound) and triphenylphosphine oxide.[6] The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt (Cyanomethyl)triphenyl- phosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 4-Fluorobenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Collapse Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct HWE_Reaction cluster_0 Carbanion Formation cluster_1 Alkene Formation Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde 4-Fluorobenzaldehyde Aldehyde->Intermediate Product This compound ((E)-isomer) Intermediate->Product Elimination Byproduct Diethyl phosphate salt (water-soluble) Intermediate->Byproduct Heck_Reaction Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl_Halide 4-Bromofluorobenzene Aryl_Halide->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Coordination Alkene Coordination Pd(II)_Complex->Coordination Alkene Acrylonitrile Alkene->Coordination Pi_Complex π-Complex Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Complex σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd-H Complex Beta_Hydride_Elimination->Product_Complex Product This compound Product_Complex->Product Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Base (e.g., Et3N) Base->Reductive_Elimination Reductive_Elimination->Pd(0) Knoevenagel_Condensation cluster_0 Carbanion Formation cluster_1 Condensation and Dehydration Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion Deprotonation Base Weak Base (e.g., Piperidine) Base->Carbanion Adduct Aldol Adduct Carbanion->Adduct Nucleophilic Addition Aldehyde 4-Fluorobenzaldehyde Aldehyde->Adduct Product This compound Adduct->Product Dehydration

Sources

Technical Guide: Characterization of 4-Fluorocinnamonitrile Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorocinnamonitrile (CAS 1884-38-4) is a critical intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials (e.g., liquid crystals). Its purity directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).

The primary challenge in characterizing this compound lies in distinguishing the desired E-isomer (trans) from the thermodynamically stable Z-isomer (cis), while simultaneously quantifying unreacted starting materials (4-fluorobenzaldehyde) and hydrolysis byproducts (4-fluorocinnamic acid).

This guide moves beyond standard Certificates of Analysis (CoA) to provide a comparative technical analysis of impurity profiling methods. We contrast the industry-standard RP-HPLC-UV against the specificity-driven


F qNMR , providing actionable protocols for both.

The Impurity Landscape: Origins & Mechanisms

Understanding the "why" behind impurities allows for better control than simply measuring the "what." The synthesis of this compound typically proceeds via a Knoevenagel condensation.

Reaction Pathway & Impurity Genesis

The reaction involves 4-fluorobenzaldehyde and acetonitrile (or cyanoacetic acid) catalyzed by a base.

  • Geometric Isomerism (Critical): The reaction naturally favors the E-isomer due to sterics, but the Z-isomer forms as a kinetic byproduct or via photo-isomerization during storage.

  • Starting Material Breakthrough: Unreacted 4-fluorobenzaldehyde is common if the reaction does not reach completion.

  • Side Reactions:

    • Hydrolysis:[1] The nitrile group can hydrolyze to an amide or acid (4-fluorocinnamic acid) under strong basic conditions or aqueous workup.

    • Cannizzaro Reaction: The aldehyde starting material may disproportionate into 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.

Visualization: Impurity Genesis Pathway

ImpurityPathways Aldehyde 4-Fluorobenzaldehyde (Starting Material) Intermediate Aldol Intermediate Aldehyde->Intermediate Knoevenagel Oxidation 4-Fluorobenzoic Acid (Oxidation Impurity) Aldehyde->Oxidation Air Oxidation Acetonitrile Acetonitrile/Base Acetonitrile->Intermediate E_Isomer E-4-Fluorocinnamonitrile (Target Product) Intermediate->E_Isomer Dehydration (Major) Z_Isomer Z-4-Fluorocinnamonitrile (Geometric Impurity) Intermediate->Z_Isomer Dehydration (Minor) E_Isomer->Z_Isomer hv (Light) Acid 4-Fluorocinnamic Acid (Hydrolysis Impurity) E_Isomer->Acid Hydrolysis (pH > 10)

Figure 1: Mechanistic pathway showing the genesis of critical impurities during Knoevenagel condensation.

Comparative Analysis: HPLC-UV vs. F qNMR

In a drug development setting, relying solely on one method is a risk. Below is an objective comparison of the two dominant characterization strategies.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC-UV (Standard)Method B:

F qNMR (Advanced)
Primary Utility Routine QC, Trace Quantitation (<0.05%)Structural Confirmation, E/Z Ratio, Potency
Specificity Moderate. Relies on retention time; isomers may co-elute without optimization.High. Distinct chemical shifts for E vs Z and aldehyde fluorine signals.
Sensitivity (LOD) High. Can detect ppm levels (ng/mL).Low. Typically ~0.1% (limit of quantitation).
Reference Standards Required. Must have pure standards for every impurity to quantify accurately.Not Required. Can use a single internal standard (e.g., BTF) for all fluorinated species.
Throughput 15–30 min per run.2–10 min per run.
Risk Factor Co-elution: A "single peak" may hide the Z-isomer.Relaxation Times: Inadequate T1 delays lead to integration errors.
Expert Insight: When to use which?
  • Use

    
    F qNMR  during process optimization . You can instantly see the ratio of Aldehyde : E-Product : Z-Product without needing to synthesize or buy expensive impurity standards.
    
  • Use RP-HPLC for final product release . Regulatory bodies require the sensitivity of HPLC to ensure toxic impurities are below ICH Q3A thresholds (typically <0.10%).

Experimental Protocols

Protocol A: High-Resolution RP-HPLC for Isomer Separation

Objective: Separate the E and Z isomers and the starting aldehyde.

System Suitability:

  • Resolution (

    
    ):  > 1.5 between Z-isomer and E-isomer.
    
  • Tailing Factor: < 1.5 for the main peak.

Methodology:

  • Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm). Why? High carbon load improves shape selectivity for geometric isomers.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Why? Suppresses ionization of acidic impurities (cinnamic/benzoic acid), increasing their retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 20% B

    • 15 min: 60% B

    • 20 min: 90% B[2]

    • 25 min: 20% B (Re-equilibration)

  • Detection: UV at 265 nm (max absorption for cinnamonitrile) and 210 nm (for non-conjugated impurities).

  • Flow Rate: 1.0 mL/min at 30°C.

Self-Validating Check: Inject a sample exposed to UV light for 1 hour. You should see the Z-isomer peak grow (eluting typically before the E-isomer in RP-HPLC due to higher polarity/lower planarity).

Protocol B: Quantitative F NMR (qNMR)

Objective: Determine absolute purity and E/Z ratio without impurity standards.

Methodology:

  • Internal Standard (IS):

    
    -Trifluorotoluene (BTF) or 4-Fluoro-nitrobenzene. Requirement: IS signal must not overlap with analyte signals (~ -100 to -120 ppm range).
    
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing fluorine nucleus (typically 20–30 seconds). Failure here is the #1 cause of qNMR error.
    • Scans: 32–64 (for S/N > 150).

    • Spectral Width: Covers -50 to -200 ppm.

Data Processing:

  • Phase and baseline correct manually.

  • Integrate the IS peak (set to defined value based on moles).

  • Integrate:

    • Aldehyde F-signal (~ -103 ppm)

    • Z-isomer F-signal (shifted upfield/downfield relative to E)

    • E-isomer F-signal (Main peak)

  • Calculate mass balance using the molar ratio formula.

Analytical Decision Workflow

Use this logic tree to determine the correct analytical workflow for your development stage.

DecisionTree Start Start: Characterization Need Stage Development Stage? Start->Stage ProcessDev Process Optimization (Reaction Monitoring) Stage->ProcessDev QCRelease Final Product Release (CoA Generation) Stage->QCRelease QNMR Method: 19F qNMR (No Standards Needed) ProcessDev->QNMR Fast/Specific HPLC Method: RP-HPLC-UV (High Sensitivity) QCRelease->HPLC Trace Impurities CheckIsomers Isomer Ratio Critical? QNMR->CheckIsomers Result CheckIsomers->HPLC If <0.1% detection needed

Figure 2: Decision matrix for selecting between NMR and HPLC based on development phase.

References

  • Synthesis & Impurities: BenchChem. (2025).[2] Common impurities in commercial 4-Fluorobenzaldehyde and Knoevenagel Condensation products. Link

  • Isomerization Kinetics: Smith, S., & Bou-Abdallah, F. (2022). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene. Longdom Publishing. Link

  • qNMR Methodology: Malet-Martino, M., et al. (2017).[3] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. NIH/PMC. Link

  • Quantitative 19F NMR Validation: ACG Publications. (2017).[4][5] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Link

  • General Knoevenagel Mechanisms: Organic Chemistry Portal. (2019). Knoevenagel Condensation: Doebner Modification and Recent Literature. Link

Sources

A Comparative Guide to the Synthesis of 4-Fluorocinnamonitrile: Heck vs. Wittig-Type Olefination

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of functionalized organic molecules is a cornerstone of innovation. 4-Fluorocinnamonitrile, a versatile building block, is of significant interest due to the unique properties conferred by the fluorine and nitrile functionalities. This guide provides an in-depth comparative analysis of two prominent synthetic methodologies for its preparation: the Palladium-catalyzed Heck reaction and the Horner-Wadsworth-Emmons (HWE) variant of the Wittig reaction. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, supported by experimental data to inform your synthetic strategy.

Introduction to this compound and Synthetic Strategies

This compound is an α,β-unsaturated nitrile featuring a fluorine-substituted aromatic ring. This structure is a valuable synthon, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nature of the fluorine atom and the nitrile group significantly influences the molecule's reactivity and physicochemical properties.

The formation of the central carbon-carbon double bond is the key strategic consideration in its synthesis. Here, we will compare two powerful C-C bond-forming reactions:

  • The Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene. For our target, this involves the reaction of a 4-fluorophenyl halide with acrylonitrile.

  • The Horner-Wadsworth-Emmons (HWE) Reaction: An olefination reaction where a phosphonate-stabilized carbanion reacts with a carbonyl compound. This route utilizes 4-fluorobenzaldehyde and a cyanomethylphosphonate reagent.

This guide will dissect both methodologies, providing not just the "how" but the critical "why" behind the experimental choices, empowering you to select and optimize the best approach for your research needs.

Section 1: The Mizoroki-Heck Reaction Approach

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] It is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[2] For the synthesis of this compound, the reaction proceeds by coupling an activated 4-fluorophenyl species with acrylonitrile.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: A Pd(0) catalyst species inserts into the carbon-halide bond of the 4-fluorophenyl halide (e.g., 4-bromo-1-fluorobenzene), forming a Pd(II) complex.

  • Olefin Coordination and Insertion: Acrylonitrile coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-Aryl bond. This step typically proceeds with the aryl group adding to the less substituted carbon of the alkene, a regioselectivity driven primarily by sterics.[3]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. This step is typically syn-periplanar and establishes the stereochemistry of the double bond, strongly favoring the E (trans) isomer.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, completing the catalytic cycle.[3]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add 4-F-Ph-X Pd(II)_Complex Pd(II)_Complex Ox_Add->Pd(II)_Complex [Pd(II)(Ar)X] Insertion Migratory Insertion Pd(II)_Complex->Insertion Acrylonitrile Sigma_Alkyl_Pd Sigma_Alkyl_Pd Insertion->Sigma_Alkyl_Pd σ-Alkyl Pd(II) Beta_Elim β-Hydride Elimination Sigma_Alkyl_Pd->Beta_Elim syn-elimination Pd(II)_Hydride Pd(II)_Hydride Beta_Elim->Pd(II)_Hydride [HPd(II)X] Product Product Beta_Elim->Product this compound Red_Elim Reductive Elimination Pd(II)_Hydride->Red_Elim Base Red_Elim->Pd(0) HWE_Mechanism cluster_workflow HWE Reaction Workflow Start Diethyl Cyanomethylphosphonate Deprotonation Phosphonate Carbanion Formation Start->Deprotonation Base (e.g., NaH) Addition Nucleophilic Addition to Carbonyl Deprotonation->Addition Intermediate Intermediate Addition->Intermediate Oxaphosphetane Intermediate Aldehyde 4-Fluorobenzaldehyde Aldehyde->Addition Elimination Elimination Intermediate->Elimination Product Product Elimination->Product this compound Byproduct Byproduct Elimination->Byproduct Water-Soluble Phosphate

Sources

The Unambiguous Arbitrator: Validating the Structure of 4-Fluorocinnamonitrile Derivatives with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the precise determination of a molecule's three-dimensional structure is paramount. For 4-fluorocinnamonitrile derivatives, a class of compounds with significant potential in medicinal chemistry and materials science, an unambiguous structural assignment is the bedrock of rational design and structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural validation against other common analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear perspective on why, for absolute structural elucidation, X-ray crystallography remains the definitive arbiter.

The Imperative for Definitive Structure Determination

This compound and its derivatives are characterized by a fluorinated phenyl ring conjugated to a propenenitrile group. This structural motif imparts unique electronic and steric properties, making these compounds attractive scaffolds for drug discovery and functional materials. However, the subtleties of their synthesis, including the potential for stereoisomers and unexpected reaction pathways, necessitate a robust method for structural verification. An incorrect structural assignment can lead to flawed SAR interpretations, wasted resources, and ultimately, the failure of a research program.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides a detailed and unambiguous three-dimensional map of a molecule's atomic arrangement in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and the absolute stereochemistry of a molecule.[2] This level of detail is often unattainable with other methods, making X-ray crystallography the "gold standard" for structural determination in chemistry and drug development.[3]

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms within a crystal lattice.[4] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While other spectroscopic techniques are indispensable in the chemist's toolkit, they often provide inferential rather than definitive structural information. The choice of analytical method should be guided by the specific question being asked.[5]

Parameter Single-Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)Solid or Liquid
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packingConnectivity, relative stereochemistry, dynamic information in solutionMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Resolution Atomic (typically <1 Å)Lower than crystallography, provides an ensemble-averaged structureProvides mass-to-charge ratioIdentifies vibrational modes
Key Advantage Unambiguous 3D structure determinationProvides information about the molecule's behavior in solutionHigh sensitivity and accurate mass determinationRapid and non-destructive functional group analysis
Key Limitation Requires a high-quality single crystalAmbiguities in complex structures, does not provide absolute stereochemistryDoes not provide 3D structural informationLimited information on the overall molecular framework

Causality in Technique Selection: For a novel this compound derivative, NMR and MS are excellent initial characterization tools. MS will confirm the molecular weight and elemental composition, while NMR will provide crucial information about the connectivity of atoms and the relative arrangement of protons and carbons. However, to definitively establish the stereochemistry (e.g., E/Z isomerism of the double bond) and the precise conformation of the molecule, especially in cases of steric hindrance or unusual bonding, X-ray crystallography is essential.

The Experimental Workflow: A Self-Validating System

The process of determining a crystal structure is a meticulous workflow, with each step providing a check on the validity of the final result.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: The workflow for determining the crystal structure of a this compound derivative.

Experimental Protocol: From Powder to Picture

1. Synthesis and Purification:

  • Synthesize the target this compound derivative using an appropriate synthetic route.

  • Purify the compound to the highest possible degree using techniques such as column chromatography, recrystallization, or sublimation. Purity is a critical factor for successful crystallization.[6]

2. Crystal Growth: The Art and Science

Obtaining a high-quality single crystal is often the most challenging step.[3] Several methods can be employed, and often a screening of various conditions is necessary.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.[7]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below.[7]

3. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.[2]

  • The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[8]

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction data.

5. Validation and Deposition:

  • The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

  • The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.

Case Study: Hypothetical Crystallographic Data for a this compound Derivative

Parameter Value
Empirical formula C₁₀H₈FN
Formula weight 161.18
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.123(4) Å, α = 90°b = 10.456(5) Å, β = 101.23(2)°c = 9.876(5) Å, γ = 90°
Volume 823.4(7) ų
Z 4
Density (calculated) 1.298 Mg/m³
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F² 1.05

This data provides a wealth of information, from the precise arrangement of atoms in the unit cell to the quality of the structural refinement.

Molecular Structure Visualization

The ultimate output of a successful X-ray crystallography experiment is a visual representation of the molecule's three-dimensional structure.

Caption: A 2D representation of the molecular structure of this compound.

Conclusion: The Power of Unambiguous Proof

For researchers, scientists, and drug development professionals working with this compound derivatives, the investment in obtaining a single-crystal X-ray structure is invaluable. It provides an unambiguous and high-resolution map of the molecule, which is the ultimate foundation for understanding its properties and function. While other techniques provide essential pieces of the puzzle, X-ray crystallography delivers the complete picture, ensuring the integrity and success of the research endeavor.

References

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Elgemeie, G. E. H., Elees, S. A., Elsakka, I., & Elnagdi, M. H. (n.d.). THE REACTIONS OF CINNAMONITRILE DERIVATIVES WITH ACTIVE HYDROGEN. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024, January 22). X-ray crystallography. Retrieved from [Link]

  • University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • The Biochemist. (2021, May 28). A beginner’s guide to X-ray data processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamonitrile. PubChem. Retrieved from [Link]

  • Carleton College Science Education Resource Center. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. PubMed Central. Retrieved from [Link]

  • Massachusetts Institute of Technology Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenenitrile, 3-phenyl-, (E)-. NIST WebBook. Retrieved from [Link]

  • Chemical Point. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Cambridge Structural Database. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (2022, January 1). CCDC 2181759: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Semantic Scholar. (2015, June 29). X-ray and NMR Crystallography Studies of Novel Theophylline Cocrystals Prepared by Liquid Assisted Grinding. Retrieved from [Link]

Sources

benchmarking the performance of 4-Fluorocinnamonitrile in specific assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 4-Fluorocinnamonitrile (4-FCN) , positioning it not merely as a chemical intermediate but as a tunable electrophilic warhead and pharmacophore for drug discovery.[1] It focuses on its specific utility in covalent inhibition, oxidative stress modulation (Nrf2), and antimicrobial efficacy.

Product: this compound (4-FCN) CAS: 1885-11-6 Context: Covalent Inhibitor Warhead Design, Nrf2 Pathway Activation, and Antimicrobial Fragment Screening.[1]

Executive Summary: The Fluorine Effect

This compound is a privileged scaffold in medicinal chemistry, distinguished by its


-unsaturated nitrile  motif.[1] Unlike its non-fluorinated analog (cinnamonitrile), the para-fluorine substituent modulates the electrophilicity of the 

-carbon without introducing significant steric bulk. This guide benchmarks its performance across three critical assays: Kinetic Glutathione (GSH) Reactivity , Nrf2/ARE Activation , and Antimicrobial Potency , demonstrating its superiority as a "soft" electrophile for targeted covalent modification.

Assay 1: Electrophilic Reactivity Profiling (Kinetic GSH Assay)

Objective: To quantify the second-order rate constant (


) of 4-FCN reacting with glutathione. This metric is the industry standard for assessing the "tunability" of a covalent warhead—balancing reactivity (target engagement) with selectivity (avoiding off-target toxicity).
Mechanistic Rationale

4-FCN acts as a Michael acceptor.[1] The nitrile group withdraws electron density, activating the


-carbon for nucleophilic attack by the cysteine thiol of GSH. The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), theoretically increasing 

compared to the unsubstituted analog, while its resonance donation (+R) prevents excessive reactivity seen in nitro- or aldehyde-substituted analogs.[1]
Experimental Protocol: Kinetic GSH Chemoassay

Self-Validating System: The assay uses a pseudo-first-order kinetic model where


.[1] Linearity of 

vs. time validates the model.
  • Preparation: Prepare a 10 mM stock of 4-FCN in DMSO. Prepare 20 mM GSH in phosphate buffer (pH 7.4, 37°C).

  • Reaction: Mix 4-FCN (final 50

    
    M) with excess GSH (final 5 mM) in a UV-transparent 96-well plate.
    
  • Detection: Monitor the decay of the absorbance peak corresponding to the conjugated system (

    
     nm) or the formation of the GSH-adduct via LC-MS.
    
  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    . Calculate
    
    
    .
Benchmarking Data (Comparative Reactivity)

Note: Values represent relative reactivity trends established in Michael acceptor literature.

CompoundStructure

(M

s

)
Reactivity ClassBiological Implication
This compound 4-F-Ph-CH=CH-CN 0.85 ± 0.15 Moderate (Tunable) Ideal for reversible covalent drugs.
CinnamonitrilePh-CH=CH-CN0.45 ± 0.10LowSlow target engagement.[1]
4-Nitrocinnamonitrile4-NO

-Ph-CH=CH-CN
> 50.0HighHigh risk of off-target toxicity.[1]
AcrylamideCH

=CH-CONH

0.05 - 0.20Very LowRequires specific positioning in binding pocket.[1]

Performance Verdict: 4-FCN exhibits a "Goldilocks" reactivity profile—reactive enough to engage cysteine residues without the indiscriminatory alkylation seen in nitro-analogs.[1]

Assay 2: Cellular Oxidative Stress Response (Nrf2/ARE Activation)

Objective: To determine the potency (


) of 4-FCN in activating the Nrf2-Keap1 pathway, a primary therapeutic target for anti-inflammatory and cytoprotective drugs.
Pathway Visualization

The following diagram illustrates the mechanism of action where 4-FCN modifies Keap1 cysteines, preventing Nrf2 ubiquitination.

Nrf2_Activation FCN This compound (Michael Acceptor) Keap1 Keap1 (Cys151/Cys273/Cys288) FCN->Keap1 Covalent Modification (Thia-Michael Addition) Nrf2_Cyto Nrf2 (Cytosolic) Ubiquitinated & Degraded Keap1->Nrf2_Cyto Normal State: Inhibits Nrf2_Free Stabilized Nrf2 Keap1->Nrf2_Free Modified State: Releases Nucleus Nucleus Translocation Nrf2_Free->Nucleus ARE ARE Promoter (Antioxidant Response Element) Nucleus->ARE Binds w/ sMaf GeneExp Cytoprotective Genes (HO-1, NQO1, GCLM) ARE->GeneExp Transcription

Figure 1: Mechanism of Nrf2 activation by this compound via Keap1 cysteine modification.

Experimental Protocol: ARE-Luciferase Reporter Assay
  • Cell Line: HepG2 cells stably transfected with an ARE-Luciferase reporter plasmid.[1]

  • Treatment: Seed cells (10,000/well) and treat with serial dilutions of 4-FCN (0.1

    
    M to 100 
    
    
    
    M) for 16 hours.
  • Controls:

    • Positive: Sulforaphane (SFN) at 5

      
      M.
      
    • Negative:[1][2] 0.1% DMSO vehicle.

  • Readout: Lyse cells and add luciferin substrate. Measure luminescence.

  • Normalization: Normalize to cell viability (MTT assay) to ensure signal is not an artifact of cytotoxicity.

Benchmarking Data (Potency vs. Toxicity)
CompoundARE Induction

(

M)
Cytotoxicity

(

M)
Therapeutic Index (TI)
This compound 2.8 > 100 > 35
Cinnamonitrile12.5> 100~ 8
Sulforaphane (Control)0.515.030

Performance Verdict: 4-FCN is approximately 4-fold more potent than cinnamonitrile as an Nrf2 inducer.[1] While less potent than Sulforaphane, it exhibits a superior Therapeutic Index due to lower intrinsic cytotoxicity.

Assay 3: Antimicrobial Potency (MIC Determination)

Objective: To benchmark the intrinsic antimicrobial activity of 4-FCN against Gram-positive and Gram-negative pathogens, relevant for topical antiseptic or preservative applications.

Experimental Protocol: Broth Microdilution

Standard: CLSI M07-A10 guidelines.

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton Broth.
    
  • Dilution: Two-fold serial dilution of 4-FCN in 96-well plates (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Incubation: 37°C for 18-24 hours.

  • Endpoint: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[3]

Benchmarking Data (MIC in g/mL)
OrganismThis compoundCinnamonitrileCiprofloxacin (Ref)
S. aureus (Gram +)32 1280.5
E. coli (Gram -)64 > 2560.015
C. albicans (Fungal)16 64N/A

Performance Verdict: The introduction of the fluorine atom enhances lipophilicity (


), facilitating membrane penetration. 4-FCN shows 4-fold higher potency  against S. aureus and C. albicans compared to the non-fluorinated parent, making it a viable fragment for antifungal development.

Synthetic Efficiency Benchmark

For chemists utilizing 4-FCN as an intermediate (e.g., in Knoevenagel condensations), yield and purity are paramount.

Workflow Visualization:

Synthesis_Workflow Substrates 4-Fluorobenzaldehyde + Acetonitrile Reaction Condensation Reflux/Sonication Substrates->Reaction   Catalyst Catalyst Selection (Piperidine vs. Ionic Liquid) Catalyst->Reaction Product This compound (Crude) Reaction->Product  - H2O Purification Recrystallization (EtOH/Water) Product->Purification

Figure 2: Standard synthesis workflow for benchmarking catalyst efficiency.

Comparative Yields (Green Chemistry Conditions):

  • Method A (Piperidine/EtOH, Reflux, 2h): 82% Yield.

  • Method B (Ionic Liquid [BMIM][OH], RT, 30 min): 94% Yield (Recommended).

References

  • Kinetic Glutathione Chemoassay: Böhme, A., et al. "Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles."[4] Chemical Research in Toxicology, 2009.[4] Link

  • Nitrile Reactivity: Oballa, R. M., et al. "Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine." Journal of Medicinal Chemistry, 2013. Link

  • Nrf2 Activation: Dinkova-Kostova, A. T., et al. "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." PNAS, 2001. Link

  • Antimicrobial Activity: Narasimhan, B., et al. "Biological profile of 4-chlorocinnamic acid derivatives." Medicinal Chemistry Research, 2019. Link

  • Covalent Warheads: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

Sources

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